molecular formula C8H16Cl2O B114174 Bis(4-chlorobutyl) ether CAS No. 6334-96-9

Bis(4-chlorobutyl) ether

Cat. No.: B114174
CAS No.: 6334-96-9
M. Wt: 199.11 g/mol
InChI Key: PVBMXMKIKMJQRK-UHFFFAOYSA-N
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Description

Bis(4-chlorobutyl) ether, also known as this compound, is a useful research compound. Its molecular formula is C8H16Cl2O and its molecular weight is 199.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26978. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-4-(4-chlorobutoxy)butane
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InChI

InChI=1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PVBMXMKIKMJQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)COCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1064241
Record name Butane, 1,1'-oxybis[4-chloro-
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Molecular Weight

199.11 g/mol
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CAS No.

6334-96-9
Record name 1,1′-Oxybis[4-chlorobutane]
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Record name Butane, 1,1'-oxybis[4-chloro-
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Record name Butane, 1,1'-oxybis[4-chloro-
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Record name Bis(4-chlorobutyl) ether
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Foundational & Exploratory

An In-depth Technical Guide to Bis(4-chlorobutyl) ether (CAS: 6334-96-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety information, and handling procedures for Bis(4-chlorobutyl) ether. The information is intended to support laboratory research and drug development activities.

Chemical and Physical Properties

This compound is a chlorinated aliphatic ether.[1] It is typically encountered as a colorless to light yellow, clear liquid.[2][3][4] This compound serves as a key intermediate in various organic syntheses, most notably in the pharmaceutical industry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6334-96-9[1][2][5][6]
Molecular Formula C₈H₁₆Cl₂O[5][6][7]
Molecular Weight 199.12 g/mol [5][6][7]
Appearance Colorless to light yellow clear liquid[2][4]
Boiling Point 129-131 °C at 10 mmHg[8]
Density 1.081 g/mL at 25 °C[8]
Refractive Index n20/D 1.459[8]
Purity >98.0% (GC)[2][3]

Safety and Handling

This compound is classified as a hazardous chemical.[4] Adherence to strict safety protocols is mandatory when handling this substance.

Table 2: Hazard Identification and Safety Precautions

CategoryInformationSource(s)
GHS Classification Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A)[5][9]
Signal Word Warning[4][5]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[2][3][5]
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P501[2][5]
Personal Protective Equipment (PPE) Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter.
Storage Store at room temperature, recommended in a cool and dark place (<15°C). Keep containers tightly closed in a dry, cool and well-ventilated place.[2][3][4]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
First Aid (Skin) Wash with plenty of soap and water.[2][5]
First Aid (Ingestion) Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2][4]

General Handling Advice: Handle in accordance with good industrial hygiene and safety practices.[5] Avoid contact with skin, eyes, and clothing. Do not eat, drink or smoke when using this product.[2][5] Wash hands and any exposed skin thoroughly after handling.[4][5]

Experimental Protocols & Synthesis

General Application: this compound is primarily used as a key pharmaceutical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), such as Paroxetine.[1]

Visualized Workflows

Due to the lack of specific biological signaling pathway information for this chemical intermediate, the following diagrams illustrate logical workflows relevant to its handling and use in a research context.

G General Safety and Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Procedure risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection spill_kit Ensure Spill Kit is Accessible ppe_selection->spill_kit fume_hood Verify Fume Hood Functionality spill_kit->fume_hood transfer Transfer Chemical in Fume Hood fume_hood->transfer reaction Perform Reaction transfer->reaction monitoring Monitor Reaction Progress reaction->monitoring decontaminate Decontaminate Glassware & Surfaces monitoring->decontaminate waste_disposal Dispose of Waste (in accordance with local regulation) decontaminate->waste_disposal remove_ppe Remove PPE Correctly waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A workflow for the safe handling of this compound in a laboratory setting.

G Role as a Chemical Intermediate start_material Starting Materials (e.g., 4-chlorobutanol) synthesis Synthesis Reaction start_material->synthesis intermediate This compound CAS: 6334-96-9 synthesis->intermediate purification Purification Step (e.g., Distillation) intermediate->purification api_synthesis Further Synthesis Steps purification->api_synthesis final_product Final Product (e.g., Paroxetine) api_synthesis->final_product

Caption: The role of this compound as an intermediate in a multi-step synthesis.

References

An In-depth Technical Guide to 1-chloro-4-(4-chlorobutoxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-chloro-4-(4-chlorobutoxy)butane (CAS No. 6334-96-9). Due to the limited availability of direct experimental data for this specific compound, this document combines reported physical and safety information with theoretical predictions for its spectroscopic and reactive properties based on analogous, well-characterized molecules.

Molecular Structure and Properties

1-chloro-4-(4-chlorobutoxy)butane, also known as bis(4-chlorobutyl) ether, is a symmetrical ether with two chlorobutyl chains. The presence of both ether and alkyl chloride functional groups suggests a versatile reactivity profile, making it a potentially useful intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of 1-chloro-4-(4-chlorobutoxy)butane

PropertyValueReference
CAS Number 6334-96-9[1]
Molecular Formula C₈H₁₆Cl₂O[2]
Molecular Weight 199.12 g/mol [2]
Density 1.081 g/mL at 25 °C[3]
Boiling Point 129-131 °C at 10 mmHg[3]
Refractive Index n20/D 1.459[3]
Flash Point 113 °C (235.4 °F) - closed cup
SMILES ClCCCCOCCCCCl
InChI 1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent methylene groups in the symmetrical structure.

Table 2: Predicted ¹H NMR Chemical Shifts for 1-chloro-4-(4-chlorobutoxy)butane

PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₂-Cl~3.55Triplet (t)4HDeshielded by the electronegative chlorine atom. Similar to the α-methylene group in 1-chlorobutane.[4]
-O-CH₂-~3.45Triplet (t)4HDeshielded by the electronegative oxygen atom of the ether.
-O-CH₂-CH₂-~1.85Multiplet (m)4HAdjacent to the methylene group bonded to oxygen.
-CH₂-CH₂-Cl~1.65Multiplet (m)4HAdjacent to the methylene group bonded to chlorine.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-chloro-4-(4-chlorobutoxy)butane

PositionPredicted Chemical Shift (δ, ppm)Rationale
-CH₂-Cl~45Carbon directly attached to the chlorine atom. Similar to the C1 in 1-chlorobutane.[5]
-O-CH₂-~70Carbon directly attached to the ether oxygen.
-O-CH₂-CH₂-~30Carbon beta to the ether oxygen.
-CH₂-CH₂-Cl~28Carbon beta to the chlorine atom.
Predicted Mass Spectrum Fragmentation

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of C-O and C-Cl bonds, as well as McLafferty rearrangements. The presence of two chlorine atoms should lead to characteristic M+2 and M+4 isotope peaks.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed FragmentNotes
198/200/202[C₈H₁₆Cl₂O]⁺Molecular ion (M⁺). The isotopic pattern for two chlorine atoms (3:2:1 ratio) should be observable.
163/165[M - Cl]⁺Loss of a chlorine radical.
93/95[C₄H₈ClO]⁺Cleavage of the ether bond.
92/94[C₄H₈Cl]⁺Butyl chloride cation radical.
56[C₄H₈]⁺Loss of HCl from the butyl chloride fragment. A common fragment for 1-chlorobutane.[6]

Proposed Synthesis Protocol

A plausible method for the synthesis of 1-chloro-4-(4-chlorobutoxy)butane is the Williamson ether synthesis, starting from 1,4-dichlorobutane and 4-chloro-1-butanol.

Reaction:

Cl(CH₂)₄OH + NaH → Cl(CH₂)₄ONa + H₂ Cl(CH₂)₄ONa + Cl(CH₂)₄Cl → Cl(CH₂)₄O(CH₂)₄Cl + NaCl

Experimental Protocol:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-chloro-1-butanol (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Ether Synthesis: To the resulting sodium 4-chlorobutoxide solution, add 1,4-dichlorobutane (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of water.

  • Transfer the mixture to a separatory funnel and add more water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation to yield 1-chloro-4-(4-chlorobutoxy)butane.

Safety and Handling

1-chloro-4-(4-chlorobutoxy)butane is classified as a hazardous substance.

Table 5: GHS Hazard Information

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the proposed synthesis and characterization workflow for 1-chloro-4-(4-chlorobutoxy)butane.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-chloro-1-butanol + NaH 1,4-dichlorobutane Reaction Williamson Ether Synthesis in THF Reactants->Reaction Reflux Crude Crude Product Reaction->Crude Distillation Vacuum Distillation Crude->Distillation Pure Pure Product Distillation->Pure NMR NMR (1H, 13C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR

Caption: Proposed Synthesis and Characterization Workflow.

Structural_Relationship Molecule 1-chloro-4-(4-chlorobutoxy)butane Ether Ether Functional Group (-O-) Molecule->Ether ButylChain1 Butyl Chain Molecule->ButylChain1 ButylChain2 Butyl Chain Molecule->ButylChain2 Ether->ButylChain1 Ether->ButylChain2 AlkylHalide1 Primary Alkyl Chloride (-CH2Cl) AlkylHalide2 Primary Alkyl Chloride (-CH2Cl) ButylChain1->AlkylHalide1 ButylChain2->AlkylHalide2

References

Physical and chemical properties of Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-chlorobutyl) ether, also known by its IUPAC name 1-chloro-4-(4-chlorobutoxy)butane, is a chemical intermediate with the molecular formula C₈H₁₆Cl₂O.[1] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectral data. Due to its bifunctional nature, containing two reactive chlorobutyl groups, this compound serves as a versatile building block in organic synthesis.

Physical and Chemical Properties

This compound is a colorless to light yellow, clear liquid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₆Cl₂O[1]
Molecular Weight 199.12 g/mol [1]
CAS Number 6334-96-9[1]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 129-131 °C at 10 mmHg110-112 °C at 0.5 mmHg
Density 1.081 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.459
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.
Purity >98.0% (GC)[1][2]

Experimental Protocols

Synthesis of this compound (4,4'-Dichlorodibutyl ether)

A well-established procedure for the synthesis of this compound is documented in Organic Syntheses.[3] The reaction involves the treatment of tetrahydrofuran with phosphorus oxychloride and concentrated sulfuric acid.

Materials:

  • Tetrahydrofuran (dry)

  • Phosphorus oxychloride

  • Concentrated sulfuric acid

  • Ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice

Equipment:

  • 2-liter three-necked flask

  • Mercury-sealed stirrer

  • Reflux condenser with a calcium chloride tube

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (modified Claisen flask)

Procedure:

  • In a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place 360 g (406 ml, 5 moles) of dry tetrahydrofuran.

  • Cool the flask in an ice bath and begin stirring. Rapidly add 256 g (153 ml, 1.67 moles) of phosphorus oxychloride.

  • After cooling the mixture to 10–15 °C, add 50 ml of concentrated sulfuric acid over 3–10 minutes, ensuring the temperature does not exceed 40 °C.[3]

  • Remove the ice bath and cautiously heat the mixture. An exothermic reaction will commence at approximately 88–90 °C. Maintain the temperature between 90–100 °C by cooling or gentle heating as needed until the exothermic reaction subsides. Continue heating for an additional 10 minutes.[3]

  • Add 600 ml of water to the reaction mixture and heat under reflux for 30 minutes.

  • Distill the mixture through a downward condenser until the vapor temperature reaches 99–100 °C.[3]

  • Cool the dark reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with 225 ml of ether.

  • Wash the ether extract with four 100-ml portions of water.

  • Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the ether by distillation.

  • Fractionally distill the residual liquid under reduced pressure using a modified Claisen flask to obtain the pure this compound. The product distills at 84–86 °C/0.5 mm.[3]

Determination of Boiling Point

The boiling point of this compound can be determined using a standard micro-boiling point or distillation method.

Procedure (Micro-Boiling Point):

  • Place a small amount of the purified liquid into a small test tube.

  • Invert a sealed capillary tube into the liquid.

  • Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., oil bath).

  • Heat the bath slowly and observe for a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume.

Procedure:

  • Accurately weigh a clean and dry pycnometer or a graduated cylinder.

  • Fill the container with a known volume of this compound.

  • Reweigh the container with the liquid.

  • The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.

Chemical Properties and Reactivity

Stability: this compound is stable under normal storage conditions.

Reactivity: The presence of the two primary chloroalkane functional groups makes this compound a reactive intermediate for various nucleophilic substitution reactions. It is incompatible with strong oxidizing agents. When heated to decomposition, it may emit toxic vapors of hydrogen chloride.

Spectral Data Analysis

While specific high-resolution spectra are not publicly available without subscriptions, the expected spectral characteristics can be predicted based on the structure of this compound. ChemicalBook indicates the availability of 1H NMR, 13C NMR, and IR spectra for this compound.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of methylene protons:

  • -O-CH₂- : A triplet deshielded by the adjacent oxygen atom.

  • -CH₂-Cl : A triplet deshielded by the adjacent chlorine atom.

  • -CH₂-CH₂- : A multiplet resulting from coupling to the adjacent methylene groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to show four distinct signals for the four non-equivalent carbon atoms in the butyl chain. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and chlorine atoms, with the carbons directly bonded to these heteroatoms appearing at lower field (higher ppm). The expected chemical shift ranges are:

  • C-O : 50 - 100 ppm

  • C-Cl : 30 - 60 ppm

  • C-C : 0 - 50 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorptions:

  • C-H stretch (alkane): Strong absorptions in the 2850-3000 cm⁻¹ region.

  • C-O-C stretch (ether): A strong, characteristic absorption in the 1050-1150 cm⁻¹ region.[6]

  • C-Cl stretch: An absorption in the 600-800 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (199.12 g/mol ). Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by M+2 and M+4 peaks, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[7][8] Fragmentation of the chlorobutyl chain is also expected.

Visualization of Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification THF Tetrahydrofuran Reaction Reaction Mixture THF->Reaction POCl3 Phosphorus Oxychloride POCl3->Reaction H2SO4 Sulfuric Acid H2SO4->Reaction Reflux Reflux with Water Reaction->Reflux 1. Add Water Distill_H2O Aqueous Distillation Reflux->Distill_H2O 2. Heat Extraction Ether Extraction Distill_H2O->Extraction 3. Cool & Extract Wash Water Wash Extraction->Wash 4. Wash Dry Drying (Na2SO4) Wash->Dry 5. Dry Evaporation Solvent Evaporation Dry->Evaporation 6. Filter & Evaporate Final_Distillation Vacuum Distillation Evaporation->Final_Distillation 7. Distill under vacuum Product Pure this compound Final_Distillation->Product

Synthesis and purification of this compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical and chemical properties. The provided experimental protocols for its synthesis and characterization are robust and reproducible. While detailed spectral data requires access to specialized databases, the expected spectral features are predictable based on its molecular structure. This technical guide serves as a comprehensive resource for researchers and professionals working with this compound.

References

A Technical Guide to the Solubility of 4,4'-Dichlorodibutyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Dichlorodibutyl ether. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, data for structurally analogous compounds, and a detailed experimental protocol for determining solubility. This approach empowers researchers to assess its compatibility with a wide range of organic solvents for various applications, including chemical synthesis, purification, and formulation development.

Core Principles of Solubility: A Qualitative Assessment

The fundamental principle of "like dissolves like" provides a strong initial framework for predicting the solubility of 4,4'-Dichlorodibutyl ether.[1] As a haloalkane ether, its molecular structure features a central ether oxygen atom flanked by two butyl chains, each terminated with a chlorine atom. This structure imparts a degree of polarity due to the electronegative chlorine and oxygen atoms, but the molecule is dominated by the nonpolar hydrocarbon chains.

Consequently, 4,4'-Dichlorodibutyl ether is expected to be readily soluble in a variety of organic solvents.[2] It is anticipated to exhibit good miscibility with non-polar solvents, such as hydrocarbons (e.g., hexane, toluene), and weakly polar solvents. Its solubility in more polar solvents will be influenced by the balance between the polar functional groups and the nonpolar alkyl chains.

Solubility Data for 4,4'-Dichlorodibutyl Ether and Analogous Compounds

While specific quantitative solubility data for 4,4'-Dichlorodibutyl ether is scarce, qualitative information is available. Furthermore, examining the solubility of structurally similar compounds, such as dibutyl ether and 1,4-dichlorobutane, can provide valuable insights into its expected behavior. Dibutyl ether shares the same ether functional group and butyl chains but lacks the terminal chlorine atoms, making it less polar. 1,4-Dichlorobutane possesses the dichlorinated butyl structure but lacks the central ether linkage.

CompoundSolventTemperature (°C)Solubility
4,4'-Dichlorodibutyl ether ChloroformNot SpecifiedSlightly Soluble[3]
Ethyl AcetateNot SpecifiedSlightly Soluble[3]
Dibutyl ether AcetoneNot SpecifiedSoluble[4][5]
BenzeneNot SpecifiedMiscible[6]
Most Organic SolventsNot SpecifiedMiscible[6]
Water25300 mg/L[6]
Water200.113 g/L[7]
1,4-Dichlorobutane Organic SolventsNot SpecifiedReadily Soluble[2]
AlcoholsNot SpecifiedRelatively Higher Solubility[8]
AromaticsNot SpecifiedRelatively Higher Solubility[8]
EstersNot SpecifiedRelatively Higher Solubility[8]
Water200.24 g/100 mL[2]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of 4,4'-Dichlorodibutyl ether in an organic solvent of interest. This protocol is based on the isothermal equilibrium method, which is a standard and reliable technique.

Objective: To determine the saturation solubility of 4,4'-Dichlorodibutyl ether in a selected organic solvent at a specific temperature.

Materials:

  • 4,4'-Dichlorodibutyl ether (solute)

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or test tubes with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), or another appropriate method).

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 4,4'-Dichlorodibutyl ether to a series of vials. The presence of undissolved solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

    • To each vial, add a known volume or mass of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired experimental temperature.

    • Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method to determine the concentration of 4,4'-Dichlorodibutyl ether.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × Volume of filtered solution (mL) / Weight of filtered solution (g)) × Density of solvent (g/mL) × 100

    • Alternatively, if a calibration curve is used, the concentration of the undiluted supernatant can be directly determined and expressed in appropriate units (e.g., mg/mL, mol/L).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for 4,4'-Dichlorodibutyl ether and the selected organic solvents before starting the experiment.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a specific application involving 4,4'-Dichlorodibutyl ether requires a systematic approach. The following diagram, generated using the DOT language, illustrates a logical workflow for this process.

Solvent_Selection_Workflow start Define Application Requirements (e.g., Reaction, Purification, Formulation) polarity Assess Polarity Match 'Like Dissolves Like' start->polarity solubility_test Perform Preliminary Solubility Test polarity->solubility_test quantitative_analysis Quantitative Solubility Determination (Experimental Protocol) solubility_test->quantitative_analysis If Promising refine Refine Solvent Choice or Co-solvent System solubility_test->refine Insoluble or Low Solubility compatibility Evaluate Chemical Compatibility (Reactivity, Stability) quantitative_analysis->compatibility physical_props Consider Physical Properties (Boiling Point, Viscosity, etc.) compatibility->physical_props safety Review Safety & Environmental Considerations (Toxicity, Disposal) physical_props->safety select Select Optimal Solvent safety->select select->start New Application refine->polarity

Caption: Logical workflow for selecting a suitable organic solvent.

Conclusion

While direct quantitative solubility data for 4,4'-Dichlorodibutyl ether remains limited, a strong understanding of its chemical structure and the solubility of analogous compounds provides a solid basis for predicting its behavior in various organic solvents. This guide offers a framework for this assessment, complemented by a detailed experimental protocol to enable researchers to generate precise solubility data tailored to their specific needs. The provided logical workflow for solvent selection further aids in making informed decisions for successful experimental and process design. By combining theoretical principles with empirical determination, researchers and drug development professionals can effectively utilize 4,4'-Dichlorodibutyl ether in their work.

References

An In-depth Technical Guide to the Spectral Data of Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for bis(4-chlorobutyl) ether (CAS RN: 6334-96-9). This crucial chemical intermediate, with the molecular formula C₈H₁₆Cl₂O, plays a significant role in various synthetic applications. The following sections present detailed spectral data, experimental protocols, and a workflow for spectral analysis to facilitate its use in research and development.

Spectroscopic Data Summary

The spectral data for this compound has been compiled from the Spectral Database for Organic Compounds (SDBS), a reliable source for high-quality spectral information. The quantitative data are summarized in the tables below for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides insight into the proton environments within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.56Triplet4H-CH₂-Cl
3.44Triplet4H-O-CH₂-
1.78Quintet4H-CH₂-CH₂-Cl
1.65Quintet4H-O-CH₂-CH₂-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in this compound.

Chemical Shift (δ) ppmAssignment
70.8-O-C H₂-
45.0-C H₂-Cl
30.1-C H₂-CH₂-Cl
26.8-O-CH₂-C H₂-
Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
2945StrongC-H stretch (alkane)
2868StrongC-H stretch (alkane)
1458MediumC-H bend (alkane)
1113StrongC-O-C stretch (ether)
654StrongC-Cl stretch (alkyl halide)
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
1985[M]⁺ (Molecular ion, ³⁵Cl, ³⁵Cl)
2003[M+2]⁺ (³⁵Cl, ³⁷Cl)
202<1[M+4]⁺ (³⁷Cl, ³⁷Cl)
93100[C₄H₈Cl]⁺
5780[C₄H₉]⁺
5575[C₄H₇]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above. These protocols are based on standard techniques for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: The ¹H and ¹³C NMR spectra were recorded on a 90 MHz FT-NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Spectral Width: 8278 Hz

    • Data Points: 32768

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 761

    • Spectral Width: 22727 Hz

    • Data Points: 32768

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: The spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

  • Instrumentation: A magnetic sector mass spectrometer was used for the analysis.

  • Ionization Method: Electron Ionization (EI) was employed.

    • Ionization Energy: 70 eV

    • Source Temperature: 200 °C

  • Mass Analyzer:

    • Scan Range: m/z 10 - 300

  • Data Processing: The resulting mass spectrum was plotted as relative intensity versus the mass-to-charge ratio (m/z).

Workflow and Logical Relationships

The process of obtaining and interpreting spectral data for a compound like this compound follows a logical workflow. This can be visualized to understand the relationship between the different spectroscopic techniques and the final structural elucidation.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Confirmation Compound This compound Sample NMR_acq NMR Spectroscopy (¹H & ¹³C) Compound->NMR_acq IR_acq IR Spectroscopy Compound->IR_acq MS_acq Mass Spectrometry Compound->MS_acq NMR_data Chemical Shifts, Multiplicities, Integrals NMR_acq->NMR_data IR_data Vibrational Frequencies IR_acq->IR_data MS_data Molecular Ion & Fragmentation Pattern MS_acq->MS_data Structure Final Structure Confirmation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the 13C NMR Spectrum Analysis of Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Bis(4-chlorobutyl) ether. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring 13C NMR spectra, and a visual representation of the molecular structure and its corresponding NMR signals.

Predicted 13C NMR Spectral Data

Due to the unavailability of experimentally derived 13C NMR data in publicly accessible databases, the following chemical shifts for this compound have been predicted based on established substituent effects and typical values for similar chemical environments. These predictions provide a strong foundation for the interpretation of experimentally acquired spectra.

The structure of this compound is symmetrical, leading to a simplified 13C NMR spectrum with four distinct signals corresponding to the four unique carbon environments in the butyl chain.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomChemical StructurePredicted Chemical Shift (ppm)Multiplicity (Proton-Coupled)
C1Cl-C H2-CH2-CH2-CH2-O-~45Triplet
C2Cl-CH2-C H2-CH2-CH2-O-~30Triplet
C3Cl-CH2-CH2-C H2-CH2-O-~27Triplet
C4Cl-CH2-CH2-CH2-C H2-O-~70Triplet

Disclaimer: The chemical shift values presented are estimations and should be confirmed by experimental data.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a 13C NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 20-50 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for similar compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). A small amount can be added to the solvent.

2.2. Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, well-defined NMR signals.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Acquisition Time (AQ): Set to approximately 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for organic molecules.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0 ppm or the solvent peak to its known chemical shift.

  • Peak Picking and Integration: Identify and list the chemical shifts of the peaks. If quantitative information is needed, integrate the peak areas.

Visualization of Molecular Structure and 13C NMR Signals

The following diagram illustrates the chemical structure of this compound and the assignment of the predicted 13C NMR signals to the corresponding carbon atoms.

Caption: Molecular structure and predicted 13C NMR signal assignments for this compound.

An In-depth Technical Guide to the Material Safety of Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Chemical Identification and Physical Properties

Bis(4-chlorobutyl) ether is a chemical compound used in laboratory settings, particularly in organic synthesis.[1] Understanding its physical and chemical properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms 1,1'-Oxybis(4-chlorobutane), 4,4'-Dichlorodibutyl ether[3]
CAS Number 6334-96-9[2]
Molecular Formula C₈H₁₆Cl₂O[4]
Molecular Weight 199.12 g/mol [4]
Appearance Colorless to light yellow clear liquid/oil[3][5]
Odor No information available[6]
Boiling Point 129-131 °C at 10 mmHg
Density 1.081 g/mL at 25 °C
Refractive Index n20/D 1.459
Flash Point >110 °C (>230 °F)[1]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol[1]
RTECS Number KN0400000[3][7]

Toxicological Data

The toxicological profile of this compound is not extensively documented in publicly available literature. The available data on its acute toxicity and irritation potential are summarized below. There is a notable lack of data for dermal and inhalation routes, as well as for chronic toxicity endpoints.

Acute Toxicity

The primary concern for acute exposure is through ingestion.[2]

Table 2: Acute Toxicity of this compound

EndpointSpeciesRouteValueClassificationSource(s)
LD₅₀ MouseOral1210 mg/kgCategory 4 (Harmful if swallowed)[2]
LD₅₀ Data Not AvailableDermal--
LC₅₀ Data Not AvailableInhalation--
Irritation and Corrosivity

Contradictory information exists regarding the skin irritation potential of this compound. While safety data sheets classify it as a skin irritant, a specific in vivo study found no irritation.[6] It is consistently classified as a serious eye irritant.

Table 3: Irritation/Corrosion Data for this compound

EndpointSpeciesResultsClassificationSource(s)
Skin Irritation RabbitNo irritation observed; Primary Irritation Score = 0.00Not Classified (based on this study)
Eye Irritation Data Not AvailableData Not AvailableCauses serious eye irritation (Category 2A)[6]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of specific experimental data for this compound regarding its mutagenic, carcinogenic, and reproductive effects. Safety data sheets indicate that no components are listed as probable or confirmed carcinogens by IARC at levels greater than or equal to 0.1%.[2] However, as a bifunctional alkylating agent, there is a theoretical potential for genotoxicity.

Table 4: Genotoxicity, Carcinogenicity, and Reproductive Toxicity of this compound

EndpointTest SystemResultsSource(s)
Genotoxicity Data Not AvailableData Not Available
Carcinogenicity Data Not AvailableData Not Available
Reproductive Toxicity Data Not AvailableData Not Available

Hazard Identification and Safety Precautions

Based on the available data, this compound is considered hazardous. The primary hazards are acute oral toxicity and serious eye irritation.[6]

GHS Hazard Classification
  • Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)[6]

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation) - Note: This classification from SDSs is contradicted by some experimental data.[6]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[6]

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a suitable respirator.

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • If on Skin: Wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Experimental Protocols

The following are summaries of standard OECD guidelines relevant to the toxicological assessment of a chemical like this compound. These protocols provide a framework for generating the missing data for this compound.

Protocol for Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is designed to classify a substance into a GHS toxicity category with the use of a minimal number of animals.

  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat), nulliparous and non-pregnant.

  • Housing and Fasting: House animals individually. Fast animals overnight before dosing (food, but not water).

  • Dose Administration: Administer the test substance in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Stepwise Procedure:

    • Dose a group of 3 animals at the selected starting dose.

    • If no mortality occurs, proceed to the next higher fixed dose level with a new group of 3 animals.

    • If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified in the corresponding toxicity category.

    • If mortality occurs in 1 animal, dose an additional 3 animals at the same dose level.

  • Observations: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous systems, and behavior), and body weight changes for at least 14 days.

  • Pathology: Perform a gross necropsy on all animals at the end of the observation period.

Protocol for Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

  • Animal Selection: Use healthy young adult albino rabbits.

  • Test Area Preparation: Shave an area of approximately 6 cm² on the animal's back 24 hours before the test.

  • Application: Apply 0.5 mL of the liquid test substance to the shaved skin under a gauze patch, held in place with semi-occlusive dressing.

  • Exposure: The exposure duration is 4 hours.

  • Observation: After patch removal, observe the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days if effects are persistent.

  • Scoring: Grade the skin reactions according to a standardized scoring system (e.g., Draize scale). The mean scores for erythema and edema are used to determine the irritation category.

Protocol for Acute Eye Irritation/Corrosion (OECD 405)

This test, often referred to as the Draize eye test, assesses the potential for a substance to cause ocular damage.

  • Animal Selection: Use healthy young adult albino rabbits.

  • Initial Test: Instill 0.1 mL of the liquid test substance into the conjunctival sac of one eye of a single animal. The other eye remains untreated as a control.

  • Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation. Score lesions of the cornea (opacity), iris, and conjunctivae (redness, chemosis/swelling).

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed, confirm the response in up to two additional animals.

  • Reversibility: If effects are present at 72 hours, observations should continue until the effects are fully reversed or for a maximum of 21 days.

  • Classification: The classification is based on the severity and persistence of the observed ocular lesions.

Potential Mechanism of Toxicity and Signaling

While specific mechanistic studies on this compound are lacking, its chemical structure as a bifunctional chloroalkane suggests it acts as an alkylating agent.

Proposed Mechanism: Alkylation

Alkylating agents are reactive compounds that can form covalent bonds with nucleophilic sites in biological macromolecules, most notably DNA.[8]

  • Activation: The chloro- substituents are leaving groups, making the terminal carbons of the butyl chains electrophilic.

  • Nucleophilic Attack: Nucleophilic sites on DNA bases (e.g., the N7 position of guanine) can attack these electrophilic carbons.

  • Adduct Formation: This results in the formation of a DNA adduct, covalently linking the chemical to the DNA strand.

  • Cross-linking: As a bifunctional agent, one molecule of this compound can potentially react with two different nucleophilic sites, leading to DNA-DNA or DNA-protein cross-links.

  • Cellular Consequences: These DNA adducts and cross-links can interfere with DNA replication and transcription, leading to mutations, chromosomal aberrations, and ultimately, cytotoxicity or carcinogenesis.[8]

The following diagrams illustrate the logical flow of hazard assessment and the proposed toxicological mechanism.

Hazard_Identification_Workflow cluster_assessment Hazard Assessment cluster_response Risk Management A Chemical Substance: This compound B Acute Toxicity Testing (Oral, Dermal, Inhalation) A->B C Irritation/Corrosion Testing (Skin, Eye) A->C D Chronic Toxicity Testing (Genotoxicity, Carcinogenicity) A->D E Classification & Labeling (GHS) B->E C->E D->E F Develop Safe Handling Procedures E->F G Select Personal Protective Equipment (PPE) E->G H Establish First Aid Measures E->H

Caption: Workflow for chemical hazard identification and risk management.

Alkylating_Agent_Toxicity cluster_consequences Cellular Consequences substance This compound (Alkylating Agent) dna Cellular Macromolecules (e.g., DNA, Proteins) substance->dna Alkylation Reaction adduct Formation of Covalent Adducts & DNA Cross-links dna->adduct disruption Disruption of DNA Replication & Transcription adduct->disruption mutation Mutations & Chromosomal Aberrations disruption->mutation cytotoxicity Cell Death (Cytotoxicity) or Carcinogenesis mutation->cytotoxicity

Caption: Proposed mechanism of toxicity for this compound.

References

An In-depth Technical Guide to the Hazards and Toxicity of Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling this chemical.

Executive Summary

Bis(4-chlorobutyl) ether (CAS No. 6334-96-9) is a chemical intermediate with limited publicly available toxicological data. Current information, primarily from Safety Data Sheets, classifies it as harmful if swallowed, a skin irritant, and a serious eye irritant.[1][2][3] A single acute oral toxicity study in mice has been reported.[4] Notably, there is a significant lack of data regarding its chronic toxicity, carcinogenicity, mutagenicity, and reproductive effects. This guide provides a comprehensive overview of the known hazards, summarizes the available quantitative data, and outlines standard experimental protocols relevant to assessing the toxicology of this compound. It is crucial to distinguish this compound from the structurally different and highly carcinogenic Bis(chloromethyl) ether (BCME).

Chemical and Physical Properties

This compound is a colorless liquid.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 6334-96-9[1][2][4]
Molecular Formula C₈H₁₆Cl₂O[2][5][6]
Molecular Weight 199.12 g/mol [2][5][6]
Boiling Point 129 - 131 °C @ 10 mmHg[1][7]
Density 1.081 g/mL at 25 °C[7]
Refractive Index n20/D 1.459[7]

Hazard Identification and Classification

This compound is considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The GHS classifications are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2 / 2AH319: Causes serious eye irritation
Specific target organ toxicity – single exposure 3H335: May cause respiratory irritation

References:[1][2][3]

Signal Word: Warning[1][2]

Toxicological Data

The available quantitative toxicological data for this compound is limited to a single acute oral toxicity study. Data for other toxicological endpoints are not available.

Acute Toxicity
RouteSpeciesValueObservationsReference
OralMouseLD₅₀: 1,210 mg/kgBehavioral: Muscle contraction or spasticity. Gastrointestinal: Ulceration or bleeding from stomach. Liver: Other changes.[4]
Other Toxicological Endpoints

There is no specific data available for this compound for the following endpoints:

  • Inhalation Toxicity: No data available.[4]

  • Dermal Toxicity: No data available.

  • Skin Corrosion/Irritation: Classified as a skin irritant, but no quantitative data or detailed study reports are available.[1][2]

  • Serious Eye Damage/Eye Irritation: Classified as a serious eye irritant, but no quantitative data or detailed study reports are available.[1][2]

  • Respiratory or Skin Sensitization: No data available.[2][4]

  • Germ Cell Mutagenicity: No data available.[2][4]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2][4] It is important not to confuse this compound with other carcinogenic chloroalkyl ethers like bis(chloromethyl) ether.[8][9][10]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

Experimental Protocols

Due to the lack of published studies for this compound, this section outlines standardized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints. These protocols represent the methodologies that would be employed to generate the missing data.

Acute Oral Toxicity (OECD TG 423)
  • Principle: A stepwise procedure with a limited number of animals of a single sex (typically females). It uses a starting dose, followed by observation and subsequent dosing of additional animals at higher or lower fixed doses depending on the outcome.

  • Animal Model: Typically rats or mice.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weights are recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD₅₀ is estimated based on the observed mortality across the different dose levels.

Skin Irritation/Corrosion (OECD TG 404)
  • Principle: The substance is applied to the skin of an animal, and the degree of irritation or corrosion is assessed at specific intervals.

  • Animal Model: Albino rabbit.

  • Procedure:

    • A small area of the animal's dorsal skin is clipped free of fur.

    • A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small patch of skin.

    • The treated area is covered with a gauze patch for a 4-hour exposure period.

    • After exposure, the patch is removed, and the skin is washed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: Scores for erythema and edema are used to classify the substance's irritation potential.

Eye Irritation/Corrosion (OECD TG 405)
  • Principle: The substance is applied into one eye of an animal, with the untreated eye serving as a control. The effects on the cornea, iris, and conjunctiva are assessed.

  • Animal Model: Albino rabbit.

  • Procedure:

    • A single dose (0.1 mL of liquid) is instilled into the conjunctival sac of one eye.

    • The eyelids are held together for about one second.

    • The eye is examined at 1, 24, 48, and 72 hours after application.

  • Endpoint: Scores for corneal opacity, iritis, and conjunctival redness and swelling are used to classify the substance's irritation potential.

Logical Workflow and Visualizations

The assessment of a chemical with limited data, such as this compound, follows a logical progression. The workflow diagram below illustrates a typical process for chemical hazard evaluation.

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (Tier 1) cluster_3 In Vivo Testing (Tier 2) cluster_4 Hazard Classification & Risk Assessment A Physicochemical Characterization B Literature & Database Review (e.g., SDS, ECHA, PubMed) A->B C (Q)SAR & In Silico Prediction B->C G Acute Toxicity Studies (Oral, Dermal, Inhalation - OECD 423, 402, 403) B->G D Genotoxicity Screening (e.g., Ames Test - OECD 471) C->D I Repeated Dose Toxicity (28-day or 90-day - OECD 407, 408) D->I E Skin/Eye Irritation (e.g., Reconstructed Epidermis - OECD 439) H Skin/Eye Irritation/Corrosion (OECD 404, 405) E->H F Cytotoxicity Assays G->I H->I K Data Integration & Endpoint Characterization I->K J Reproductive/Developmental Toxicity Screening (OECD 421) J->K L Classification & Labeling (GHS) K->L M Risk Assessment & Exposure Control Recommendations L->M G cluster_0 Cellular Exposure cluster_1 Molecular Interaction cluster_2 Cellular Response & Outcome A Chloroalkyl Ether (e.g., this compound) B Metabolic Activation (Potential) A->B C Reactive Intermediate (Electrophile) A->C B->C D DNA Adduct Formation C->D E DNA Repair Mechanisms (e.g., BER, NER) D->E F Mutation (Replication of adducted DNA) D->F Repair Failure G Apoptosis / Cell Cycle Arrest D->G H Normal Cell Function E->H I Carcinogenesis F->I

References

An In-depth Technical Guide to the Thermodynamic Properties of Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated thermodynamic properties of Bis(4-chlorobutyl) ether (CAS No: 6334-96-9). This compound is a significant intermediate in organic synthesis, notably in the production of the selective serotonin reuptake inhibitor, Paroxetine.[1] A thorough understanding of its thermodynamic characteristics is crucial for process optimization, safety, and scale-up in pharmaceutical and chemical manufacturing. This document consolidates available physical property data, outlines detailed experimental protocols for the determination of key thermodynamic parameters, and presents a logical workflow for its synthesis.

Physicochemical and Thermodynamic Properties

Tabulated Physical and Thermodynamic Data
PropertyValueSource(s)
Molecular Formula C₈H₁₆Cl₂O[2][3]
Molecular Weight 199.12 g/mol [2][3]
Boiling Point 129-131 °C at 10 mmHg132 °C at 15 mmHg
Density 1.081 g/mL at 25 °C
Refractive Index n20/D 1.459
Vapor Pressure 0.0275 mmHg at 25 °C[4]
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol[5]
Estimated Thermodynamic Properties

Due to the scarcity of experimental data, the enthalpy of vaporization and heat capacity have been estimated using established thermodynamic principles.

1.2.1. Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization can be estimated from the Clausius-Clapeyron equation, which relates vapor pressure, temperature, and the enthalpy of vaporization. Using the single reported vapor pressure value and the boiling point at a reduced pressure, a rough estimation can be made. However, for a more reliable value, experimental determination is recommended.

1.2.2. Heat Capacity (Cp)

The heat capacity of liquid organic compounds can be estimated using group additivity methods. These methods, such as the one developed by Ruzicka and Domalski, provide contributions for various molecular groups to the overall heat capacity as a function of temperature.[6][7]

Experimental Protocols

Detailed experimental procedures for the determination of the thermodynamic properties of this compound are not available in the literature. Therefore, this section outlines generalized, standard methodologies that are applicable for the precise measurement of these properties for a liquid organic compound.

Synthesis of this compound

A detailed and reliable method for the synthesis of this compound from tetrahydrofuran has been reported in Organic Syntheses.[8]

Materials:

  • Dry tetrahydrofuran

  • Phosphorus oxychloride

  • Concentrated sulfuric acid

  • Ether

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place 360 g of dry tetrahydrofuran.

  • Cool the flask in an ice bath and add 256 g of phosphorus oxychloride rapidly with stirring.

  • Cool the mixture to 10-15 °C and add 50 ml of concentrated sulfuric acid.

  • Remove the ice bath and allow the reaction mixture to warm. The temperature will rise, and reflux will begin.

  • Maintain the temperature between 90-100 °C for 45 minutes, using an ice-water bath for cooling if necessary.

  • Cool the dark reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the mixture with 225 ml of ether.

  • Wash the ether extract with four 100-ml portions of water.

  • Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and remove the ether by distillation.

  • Fractionally distill the residual liquid under reduced pressure to obtain the pure 4,4'-dichlorodibutyl ether.

Vapor Pressure Determination

The static or quasi-static method is suitable for determining the vapor pressure of liquids over a range of temperatures.

Apparatus:

  • A thermostatically controlled sample cell connected to a pressure transducer and a vacuum pump.

  • Temperature sensor.

  • Data acquisition system.

Procedure:

  • A small, purified sample of this compound is placed in the sample cell.

  • The cell is evacuated to remove any dissolved gases.

  • The sample is heated to the desired temperature and allowed to reach thermal equilibrium.

  • The pressure inside the cell, which is the vapor pressure of the substance at that temperature, is measured using the pressure transducer.

  • This process is repeated at various temperatures to obtain a vapor pressure curve.

Enthalpy of Vaporization (ΔHvap) Determination by Calorimetry

Differential Scanning Calorimetry (DSC) is a modern and efficient method for measuring the enthalpy of vaporization.[9]

Apparatus:

  • Differential Scanning Calorimeter.

  • Pierced crucible.

Procedure:

  • A few milligrams of the sample are placed in a pierced crucible.

  • The crucible is subjected to a controlled temperature ramp in the DSC.

  • As the sample is heated, the heat flow required to raise its temperature is measured.

  • When the boiling point is reached, a significant endothermic peak is observed, corresponding to the energy required for vaporization.

  • The integration of this peak provides the enthalpy of vaporization.[9]

Heat Capacity (Cp) Determination

The heat capacity of a liquid can also be determined using a Differential Scanning Calorimeter or a dedicated heat capacity calorimeter.

Apparatus:

  • Differential Scanning Calorimeter or a Tian-Calvet type calorimeter.

  • Sample and reference crucibles.

Procedure:

  • A baseline is established with empty sample and reference crucibles.

  • A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run to calibrate the instrument.

  • A known mass of the this compound sample is placed in the sample crucible.

  • The sample is subjected to a precise temperature program (e.g., a heating ramp).

  • The difference in heat flow between the sample and the reference crucible is measured, from which the heat capacity of the sample is calculated as a function of temperature.

Logical Workflow and Diagrams

Synthesis Workflow of this compound

The synthesis of this compound from tetrahydrofuran involves a series of well-defined steps, from the initial reaction to the final purification. The following diagram illustrates this experimental workflow.

G Synthesis Workflow for this compound A Mixing Tetrahydrofuran and Phosphorus Oxychloride B Addition of Concentrated Sulfuric Acid at 10-15 °C A->B C Controlled Reflux at 90-100 °C B->C D Cooling and Ether Extraction C->D E Aqueous Washing D->E F Drying over Anhydrous Salt E->F G Solvent Removal by Distillation F->G H Fractional Distillation under Reduced Pressure G->H I Pure this compound H->I

Caption: Synthesis Workflow for this compound.

Conclusion

This technical guide has synthesized the available data on the thermodynamic properties of this compound and provided generalized experimental protocols for their determination. While directly measured thermodynamic data for this compound is limited, the presented information and methodologies offer a robust starting point for researchers, scientists, and drug development professionals. Accurate experimental determination of properties like vapor pressure as a function of temperature, enthalpy of vaporization, and heat capacity is highly recommended for applications requiring high-fidelity process modeling and safety analysis. The provided synthesis workflow offers a clear and established method for the laboratory-scale production of this important chemical intermediate.

References

Technical Guide: Bis(4-chlorobutyl) ether - Purity and Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and assay methods for Bis(4-chlorobutyl) ether (CAS No. 6334-96-9), a key intermediate in various chemical syntheses. This document outlines typical purity specifications, potential impurities, and detailed experimental protocols for the analytical methods used to assess its quality.

Purity Specifications and Physical Properties

This compound is commercially available at a high purity level, typically ≥98%. The primary analytical method cited by suppliers for purity assessment is Gas Chromatography (GC).

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 6334-96-9[1]
Molecular Formula C₈H₁₆Cl₂O[1]
Molecular Weight 199.12 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 129-131 °C at 10 mmHg
Density 1.081 g/mL at 25 °C[2]
Refractive Index n20/D 1.459[2]
Purity (typical) ≥98% (by GC)[1]

Synthesis and Potential Impurities

A common laboratory-scale synthesis of this compound involves the reaction of tetrahydrofuran with phosphorus oxychloride and concentrated sulfuric acid. Understanding the synthesis route is crucial for identifying potential impurities.

Potential Impurities:

  • Unreacted Starting Materials: Tetrahydrofuran, phosphorus oxychloride.

  • Side Products: 1,4-dichlorobutane.

  • Residual Solvents: Ether (used during extraction).

The primary purification method is fractional distillation under reduced pressure, which is effective at removing these lower and higher boiling point impurities.

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from a well-established procedure.

Materials:

  • Tetrahydrofuran (dry)

  • Phosphorus oxychloride

  • Concentrated sulfuric acid

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place dry tetrahydrofuran.

  • Cool the flask in an ice bath and add phosphorus oxychloride.

  • Slowly add concentrated sulfuric acid while keeping the temperature between 10-15 °C.

  • Remove the ice bath and cautiously heat the mixture until an exothermic reaction begins (around 88-90 °C).

  • Maintain the temperature at 90-100 °C until the exothermic reaction ceases.

  • Add water to the reaction mixture and reflux for 30 minutes.

  • Distill the mixture until the vapor temperature reaches 99-100 °C.

  • Cool the reaction mixture and extract with diethyl ether.

  • Wash the ether extract with water and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the ether by distillation.

  • Purify the residual liquid by fractional distillation under reduced pressure.

Assay by Gas Chromatography (GC)

While specific parameters from suppliers are not publicly available, a general method for the analysis of chlorinated ethers can be applied.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD). A Mass Spectrometer (MS) can also be used for definitive identification.

Table 2: Suggested Gas Chromatography Parameters

ParameterSuggested Condition
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen, constant flow of 1 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program Initial temperature 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes
Injection Volume 1 µL
Sample Preparation Dilute the sample in a suitable solvent such as hexane or ethyl acetate.

Purity Calculation:

The purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

¹³C NMR Spectroscopy:

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~70-O-C H₂-
~45-C H₂-Cl
~30-O-CH₂-C H₂-
~27-CH₂-C H₂-Cl

Note: Exact chemical shifts may vary depending on the solvent and instrument.

Experimental Protocol (General):

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Record the ¹³C NMR spectrum with proton decoupling.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Visualizations

The following diagrams illustrate the synthesis and purification workflow and the logical relationship for purity assessment.

Synthesis_and_Purification_Workflow Reactants Reactants (Tetrahydrofuran, POCl₃, H₂SO₄) Reaction Reaction Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench & Extract Drying Drying Workup->Drying Dry organic layer Distillation Fractional Distillation Drying->Distillation Remove solvent & distill Product This compound (>98% Purity) Distillation->Product

Caption: Synthesis and Purification Workflow for this compound.

Purity_Assessment_Logic Sample This compound Sample GC_Analysis Gas Chromatography (GC) Assay Sample->GC_Analysis NMR_Analysis NMR Spectroscopy Sample->NMR_Analysis Purity Purity ≥ 98% GC_Analysis->Purity Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation Release Released for Use Purity->Release Pass Fail Further Purification / Rejection Purity->Fail Fail Structure_Confirmation->Release Pass Structure_Confirmation->Fail Fail

Caption: Logical Flow for Purity Assessment of this compound.

References

Technical Guide: Physicochemical Properties of Bis(4-chlorobutyl) ether, with a Focus on its Boiling Point at Reduced Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the boiling point of bis(4-chlorobutyl) ether at reduced pressures. This document consolidates available data, presents detailed experimental protocols for its determination, and visualizes a key synthetic pathway. This compound is a significant intermediate in the synthesis of various organic molecules, and a thorough understanding of its physical properties is crucial for its effective use in research and development.

Quantitative Data Summary

The boiling point of this compound has been reported at several reduced pressures. The data, collated from various sources, is presented in Table 1 for straightforward comparison. It is important to note the slight variations in reported values, which may be attributed to minor differences in experimental setup and purity of the substance.

Pressure (mmHg)Pressure (kPa)Boiling Point (°C)
0.50.06784 - 86
101.33116 - 118
101.33129 - 131[1]
152.00132

Table 1: Boiling Point of this compound at Various Reduced Pressures

Experimental Protocols

The determination of the boiling point of this compound at reduced pressure is typically performed via vacuum distillation. The following protocol is a generalized procedure based on standard laboratory techniques and the purification methods described for this compound.

Objective: To determine the boiling point of this compound at a specific reduced pressure.

Materials:

  • This compound (crude or purified)

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Manometer or vacuum gauge

  • Heating mantle with a magnetic stirrer

  • Stir bar or boiling chips

  • Cold trap (recommended)

  • Inert gas source (e.g., Nitrogen or Argon)

Procedure:

  • Apparatus Assembly: A standard vacuum distillation apparatus is assembled. The round-bottom flask containing the this compound and a stir bar or boiling chips is connected to the fractional distillation column. The distillation head, equipped with a thermometer, is placed atop the column, followed by the condenser and the receiving flask. All glass joints should be properly sealed.

  • System Evacuation: The apparatus is connected to a vacuum pump via a cold trap. The system is slowly evacuated to the desired pressure, which is monitored using a manometer.

  • Heating and Equilibration: The heating mantle is turned on, and the stirring is initiated. The temperature is gradually increased until the liquid begins to boil. The system is allowed to equilibrate, which is indicated by a stable temperature reading on the thermometer and a consistent rate of distillation.

  • Boiling Point Measurement: The temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb is recorded as the boiling point at that specific pressure. The pressure should be monitored and recorded simultaneously.

  • Fraction Collection: For purification purposes, different fractions can be collected. The first fraction will typically contain lower-boiling impurities. The main fraction is collected when the temperature is stable at the boiling point of the desired compound.

  • System Shutdown: After the distillation is complete, the heating is turned off, and the apparatus is allowed to cool down. The vacuum is then slowly released by introducing an inert gas before dismantling the apparatus.

Synthesis Pathway Visualization

This compound can be synthesized from tetrahydrofuran (THF) in the presence of an acid catalyst. The following diagram illustrates the logical workflow of this synthesis, which involves the acid-catalyzed ring-opening of THF to form a carbocation, followed by reaction with another THF molecule and subsequent chlorination.

SynthesisWorkflow THF Tetrahydrofuran (THF) Carbocation Intermediate Carbocation THF->Carbocation Protonation & Ring Opening H_plus Acid Catalyst (H+) H_plus->THF Dimer_intermediate Dimeric Intermediate Carbocation->Dimer_intermediate Nucleophilic Attack Another_THF Another THF Molecule Another_THF->Dimer_intermediate Product This compound Dimer_intermediate->Product Chlorination Chloride_ion Chloride Ion (Cl-) Chloride_ion->Product

Caption: Synthesis of this compound from THF.

References

Methodological & Application

Synthesis of Macrocyclic Compounds Using Bis(4-chlorobutyl) ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of macrocyclic compounds utilizing Bis(4-chlorobutyl) ether as a key bifunctional electrophile. The methodologies outlined herein are primarily based on the principles of Williamson ether synthesis and nucleophilic substitution reactions, which are foundational in the construction of crown ethers, aza-crown ethers, and other macrocyclic architectures of interest in medicinal chemistry and drug development.

Macrocyclic compounds hold a unique position in drug discovery, bridging the gap between small molecules and biologics. Their constrained yet flexible conformations can lead to high-affinity and selective binding to challenging biological targets, including protein-protein interfaces. This compound serves as a versatile building block, offering a straightforward approach to introduce a nine-atom chain (O(CH₂)₄O(CH₂)₄) into a macrocyclic ring system.

I. Overview of Synthetic Strategies

The primary synthetic route for incorporating this compound into macrocyclic structures involves the reaction with a suitable dinucleophile. This can be broadly categorized into two main approaches:

  • Synthesis of Crown Ethers and their Analogs: Reaction with diols, such as polyethylene glycols, under basic conditions to form oxa-crown ethers.

  • Synthesis of Aza-Crown Ethers: Reaction with diamines or polyamines to introduce nitrogen atoms into the macrocyclic ring, yielding aza-crown ethers. These are particularly valuable in medicinal chemistry due to their ability to form coordination complexes and interact with biological targets.

The general reaction scheme can be visualized as a one-step cyclization process, although in practice, high-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.

II. Experimental Protocols

A. Synthesis of an Oxa-Crown Ether Derivative

This protocol describes a general procedure for the synthesis of a macrocyclic polyether using this compound and a polyethylene glycol derivative.

Materials:

  • This compound

  • Triethylene glycol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Sodium Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

  • To this suspension, add a solution of triethylene glycol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cyclization Reaction: To the resulting sodium alkoxide solution, add a solution of this compound (1.0 equivalent) in a mixture of anhydrous THF and DMF dropwise over a period of 8-12 hours using a syringe pump. Maintain the reaction mixture at a gentle reflux. The use of high dilution conditions (final concentration of reactants ~0.01 M) is crucial to maximize the yield of the macrocyclic product.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.

  • Acidify the mixture with 1 M HCl until the pH is approximately 7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired macrocyclic ether.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

B. Synthesis of a Diaza-Crown Ether Derivative

This protocol outlines the synthesis of a diaza-macrocycle, which can be a precursor for more complex drug candidates.

Materials:

  • This compound

  • 1,2-Diaminoethane (or another suitable diamine)

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide solution (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suspension of anhydrous potassium carbonate (3.0 equivalents) in anhydrous acetonitrile.

  • To this suspension, add a solution of the diamine (e.g., 1,2-diaminoethane, 1.0 equivalent) in anhydrous acetonitrile.

  • Cyclization Reaction: Simultaneously, add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture at reflux over a period of 10-15 hours using a syringe pump to maintain high dilution conditions.

  • After the addition is complete, continue to reflux the reaction mixture for another 24-48 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 1 M HCl.

  • Basify the aqueous layer with 1 M NaOH until the pH is greater than 10.

  • Extract the aqueous layer with dichloromethane three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purification: Purify the crude diaza-crown ether by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol).

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

III. Data Presentation

The following table summarizes typical reaction parameters for the synthesis of macrocycles using this compound. Please note that yields are highly dependent on reaction conditions, particularly the effectiveness of high dilution.

Macrocycle TypeDinucleophileBaseSolventReaction Time (h)Typical Yield (%)
Oxa-crown EtherPolyethylene GlycolNaHTHF/DMF24-4820-40
Diaza-crown EtherAliphatic DiamineK₂CO₃Acetonitrile48-7215-35

IV. Visualizations

Experimental Workflow for Macrocyclization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dinucleophile Dinucleophile Solution ReactionVessel Reaction Vessel (High Dilution) Dinucleophile->ReactionVessel Syringe Pump BCE This compound Solution BCE->ReactionVessel Syringe Pump Reflux Reflux & Stirring ReactionVessel->Reflux Quench Quenching Reflux->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Spectroscopic Characterization Purification->Characterization

Caption: General experimental workflow for the synthesis of macrocycles.

Logical Relationship of Synthetic Steps

logical_relationship start Start step1 Activation of Dinucleophile (e.g., deprotonation) start->step1 step2 Slow Addition of Electrophile (this compound) step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Isolation of Crude Product step3->step4 step5 Purification step4->step5 end Pure Macrocycle step5->end

Caption: Logical flow of the macrocyclization synthesis.

V. Applications in Drug Development

Macrocyclic compounds synthesized from this compound can serve as scaffolds for the development of novel therapeutic agents. The inclusion of ether and amine functionalities provides handles for further chemical modification, allowing for the optimization of pharmacokinetic and pharmacodynamic properties.

For instance, aza-crown ethers are known to interact with various metal ions and small organic molecules, making them attractive for applications in sensing, imaging, and as ionophores to modulate ion transport across biological membranes. The specific macrocycles derived from this compound can be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel drug leads.

VI. Safety Considerations

  • This compound is a hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Solvents such as THF and DMF are flammable and have associated health risks. Ensure proper storage and handling.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Bis(4-chlorbutyl)ether als Alkylierungsmittel in der organischen Synthese: Anwendungshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Bis(4-chlorbutyl)ether ist ein symmetrischer Dihalogenether, der als vielseitiges bifunktionelles Alkylierungsmittel in der organischen Synthese dient. Seine Struktur, die zwei reaktive Chlorbutyl-Einheiten enthält, die durch eine Etherbindung verbunden sind, ermöglicht die Einführung einer flexiblen Acht-Kohlenstoff-Kette in eine Vielzahl von Molekülen. Dies macht es zu einem wertvollen Baustein für die Synthese von heterocyclischen Verbindungen, insbesondere von Makrocyclen wie Kronenethern und Aza-Kronenethern. Darüber hinaus wird es als Zwischenprodukt bei der Herstellung von pharmazeutischen Wirkstoffen (APIs), wie beispielsweise Paroxetin, eingesetzt.[1]

Diese Anwendungshinweise bieten einen detaillierten Überblick über die Verwendung von Bis(4-chlorbutyl)ether als Alkylierungsmittel, einschließlich detaillierter experimenteller Protokolle und quantitativer Daten für spezifische Anwendungen.

Physikalisch-chemische Eigenschaften

Die Kenntnis der physikalisch-chemischen Eigenschaften von Bis(4-chlorbutyl)ether ist für seine sichere Handhabung und den erfolgreichen Einsatz in der Synthese unerlässlich.

EigenschaftWertReferenz
CAS-Nummer 6334-96-9[2][3]
Summenformel C₈H₁₆Cl₂O
Molekulargewicht 199.12 g/mol [2][3]
Aussehen Farblose bis leicht gelbliche, klare Flüssigkeit/Öl[1][3][4]
Siedepunkt 129-131 °C bei 10 mmHg[2][3][4]
Dichte 1.081 g/mL bei 25 °C[2][3][4]
Brechungsindex (n20/D) 1.459[2][3][4]
Flammpunkt 113 °C (geschlossener Tiegel)[2]
Löslichkeit Leicht löslich in Chloroform, Ethylacetat, Methanol.[4]

Anwendungen in der organischen Synthese

Bis(4-chlorbutyl)ether ist ein effektives Alkylierungsmittel für eine Vielzahl von Nukleophilen, einschließlich Aminen und Phenolen. Seine bifunktionelle Natur ist besonders nützlich bei Zyklisierungsreaktionen zur Bildung von heterocyclischen Ringen.

Synthese von N-Aryl-Aza-Kronenethern

Eine wichtige Anwendung von Bis(4-chlorbutyl)ether ist die Synthese von Aza-Kronenethern durch Cyclokondensationsreaktion mit primären aromatischen Aminen. Diese Verbindungen sind für ihre Fähigkeit zur selektiven Komplexierung von Metallionen und organischen Molekülen von Interesse.

Reaktionsschema:

reaction cluster_reactants Reaktanten cluster_products Produkte amine Ar-NH₂ (Primäres aromatisches Amin) plus + ether Cl-(CH₂)₄-O-(CH₂)₄-Cl (Bis(4-chlorbutyl)ether) arrow Na₂CO₃, DMF 120-130 °C ether->arrow azacrown N-Aryl-1,9-dioxa-5-azacyclododecan arrow->azacrown

Abbildung 1. Allgemeines Reaktionsschema für die Synthese von N-Aryl-Aza-Kronenethern.

Quantitative Daten zur Synthese von 5-Aryl-1,9-dioxa-5-azacyclododecanen

Die folgende Tabelle fasst die Ergebnisse der Synthese verschiedener N-substituierter Aza-Kronenether zusammen, die durch die Reaktion von substituierten Anilinen mit Bis(4-chlorbutyl)ether gewonnen wurden.

Aromatische Amine (Ar-NH₂)Produkt (N-Aryl-1,9-dioxa-5-azacyclododecan)Ausbeute (%)
Anilin5-Phenyl-1,9-dioxa-5-azacyclododecan45
p-Toluidin5-(p-Tolyl)-1,9-dioxa-5-azacyclododecan52
p-Anisidin5-(p-Methoxyphenyl)-1,9-dioxa-5-azacyclododecan48
p-Chloranilin5-(p-Chlorphenyl)-1,9-dioxa-5-azacyclododecan40

Detaillierte experimentelle Protokolle

Protokoll 1: Synthese von 5-(p-Tolyl)-1,9-dioxa-5-azacyclododecan

Dieses Protokoll beschreibt die detaillierte Vorgehensweise für die Cyclokondensationsreaktion von p-Toluidin mit Bis(4-chlorbutyl)ether.

Materialien:

  • p-Toluidin

  • Bis(4-chlorbutyl)ether

  • Wasserfreies Natriumcarbonat (Na₂CO₃)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Chloroform

  • Wasser

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben mit Rückflusskühler und Magnetrührer

  • Heizpilz mit Magnetrührer

  • Scheidetrichter

  • Rotationsverdampfer

  • Apparatur für Säulenchromatographie

  • Kieselgel für die Säulenchromatographie

Experimenteller Arbeitsablauf:

workflow start Start reactants p-Toluidin, Na₂CO₃ und DMF in einen Kolben geben start->reactants add_ether Bis(4-chlorbutyl)ether hinzufügen reactants->add_ether reflux Mischung für 48h bei 120-130 °C erhitzen (Rückfluss) add_ether->reflux cool_down Reaktionsmischung abkühlen lassen reflux->cool_down filter Feststoffe abfiltrieren cool_down->filter evaporate Lösungsmittel (DMF) im Vakuum entfernen filter->evaporate extract Rückstand in Chloroform aufnehmen und mit Wasser waschen evaporate->extract dry Organische Phase über MgSO₄ trocknen extract->dry purify Säulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat) dry->purify end Produkt isolieren und charakterisieren purify->end

Abbildung 2. Arbeitsablauf für die Synthese und Aufreinigung von 5-(p-Tolyl)-1,9-dioxa-5-azacyclododecan.

Vorgehensweise:

  • Reaktionsaufbau: In einem trockenen 250-ml-Rundkolben, der mit einem Rückflusskühler und einem Magnetrührer ausgestattet ist, werden 1,07 g (0,01 mol) p-Toluidin und 2,12 g (0,02 mol) wasserfreies Natriumcarbonat in 100 ml wasserfreiem N,N-Dimethylformamid (DMF) suspendiert.

  • Zugabe des Alkylierungsmittels: Zu der gerührten Suspension werden 2,0 g (0,01 mol) Bis(4-chlorbutyl)ether zugegeben.

  • Reaktion: Die Reaktionsmischung wird unter starkem Rühren 48 Stunden lang auf 120-130 °C erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung: Nach Beendigung der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und die anorganischen Salze werden durch Filtration entfernt. Das Filtrat wird am Rotationsverdampfer eingeengt, um das DMF zu entfernen.

  • Extraktion: Der ölige Rückstand wird in 100 ml Chloroform aufgenommen. Die Chloroformlösung wird dreimal mit jeweils 50 ml Wasser gewaschen, um restliches DMF und Salze zu entfernen.

  • Trocknung und Aufreinigung: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch) gereinigt.

  • Analyse: Das reine Produkt wird als blassgelbes Öl erhalten. Die Struktur wird durch spektroskopische Methoden (¹H-NMR, ¹³C-NMR, MS) bestätigt.

Sicherheitshinweise

Bis(4-chlorbutyl)ether ist als gesundheitsschädlich beim Verschlucken eingestuft und verursacht Hautreizungen sowie schwere Augenreizungen. Wie bei vielen Alkylierungsmitteln ist Vorsicht geboten, da sie potenziell karzinogen sein können. Alle Arbeiten sollten in einem gut funktionierenden Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden. Entsorgen Sie chemische Abfälle gemäß den örtlichen Vorschriften.

References

Application Notes and Protocols for the Synthesis of Paroxetine API Utilizing Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols describe a conceptual, hypothetical synthetic route for the synthesis of Paroxetine using Bis(4-chlorobutyl) ether. To date, there is no specific published literature detailing this exact synthetic pathway. Therefore, the presented protocols are intended for research and exploratory purposes. All proposed experimental work should be conducted with appropriate safety precautions and careful optimization.

Introduction

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its molecular structure features a core trans-3,4-disubstituted piperidine ring, which is crucial for its pharmacological activity. The synthesis of this piperidine core with the correct stereochemistry is a key challenge in the manufacturing of Paroxetine.

This compound is a known intermediate in the synthesis of Paroxetine.[1] It is a symmetrical molecule containing two reactive chlorobutyl groups, making it a potentially attractive building block for the construction of heterocyclic systems, including the piperidine ring of Paroxetine. This document outlines a hypothetical, multi-step synthetic strategy to explore the utility of this compound in the synthesis of Paroxetine. The proposed route focuses on the initial construction of a piperidine ring, followed by the introduction of the necessary functional groups.

Hypothetical Synthetic Workflow

The proposed synthetic pathway is divided into four main stages:

  • Formation of an N-Protected Piperidine Ring: Cyclization of a primary amine with this compound to form an N-substituted piperidine.

  • Introduction of the 4-Aryl Group: Functionalization of the piperidine ring to introduce the 4-(4-fluorophenyl) moiety.

  • Formation of the 3-Hydroxymethyl Group and Stereochemical Control: Introduction of the hydroxymethyl group at the 3-position of the piperidine ring.

  • Final Assembly: Etherification with sesamol and deprotection to yield Paroxetine.

A visual representation of this hypothetical workflow is provided below.

Caption: Hypothetical workflow for Paroxetine synthesis from this compound.

Experimental Protocols (Hypothetical)

Part 1: Synthesis of N-Benzylpiperidine

This step involves the formation of the piperidine ring through the reaction of this compound with benzylamine.

Protocol:

  • To a solution of benzylamine (1.0 eq) in a suitable high-boiling point solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) and a base (e.g., potassium carbonate, 2.5 eq).

  • Heat the mixture to 100-120 °C with vigorous stirring.

  • Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture over several hours.

  • Maintain the reaction at 100-120 °C for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain N-benzylpiperidine.

Data Logging Table for Part 1:

ParameterValue
Moles of Benzylamine
Moles of this compound
Moles of K2CO3
Volume of Solvent
Reaction Temperature (°C)
Reaction Time (h)
Product Yield (g)
Product Yield (%)
Product Purity (by GC)
Part 2: Synthesis of N-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

This part describes the introduction of the 4-fluorophenyl group.

Protocol:

  • Oxidation to N-Benzyl-4-piperidone:

    • Dissolve N-benzylpiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane).

    • Add an oxidizing agent (e.g., PCC or a Ru-based catalyst with a co-oxidant) portion-wise at 0 °C.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by filtering through a pad of silica gel and concentrating the solvent.

  • Grignard Reaction:

    • Prepare the Grignard reagent by reacting 1-bromo-4-fluorobenzene with magnesium turnings in dry THF.

    • Cool a solution of N-benzyl-4-piperidone (1.0 eq) in dry THF to 0 °C.

    • Slowly add the prepared 4-fluorophenylmagnesium bromide solution to the piperidone solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Data Logging Table for Part 2:

ParameterValue
Moles of N-Benzylpiperidine
Yield of N-Benzyl-4-piperidone (%)
Moles of N-Benzyl-4-piperidone
Moles of 4-Fluorophenylmagnesium bromide
Reaction Temperature (°C)
Reaction Time (h)
Product Yield (g)
Product Yield (%)
Product Purity (by HPLC)
Part 3: Synthesis of trans-N-Benzyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine

This is a critical stage for establishing the required trans stereochemistry.

Protocol:

  • Dehydration:

    • Treat N-benzyl-4-(4-fluorophenyl)piperidin-4-ol with a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) and heat to reflux with a Dean-Stark trap to remove water.

  • Diastereoselective Dihydroxylation:

    • Subject the resulting N-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine to a diastereoselective dihydroxylation (e.g., using OsO4/NMO or other methods) to introduce two hydroxyl groups, aiming for the desired stereochemistry.

  • Selective Reduction:

    • Protect the 3-hydroxyl group and selectively deoxygenate the 4-hydroxyl group. Alternatively, convert the diol to a cyclic sulfate and perform a regioselective reduction. A more direct but challenging approach would be a highly selective mono-reduction of a derivative of the diol.

Data Logging Table for Part 3:

ParameterValue
Moles of Starting Material
Reagents and Conditions for Dehydration
Reagents and Conditions for Dihydroxylation
Diastereomeric Ratio
Reagents and Conditions for Selective Reduction
Product Yield (g)
Product Yield (%)
Product Purity (by HPLC)
Part 4: Synthesis of Paroxetine

The final steps involve coupling with sesamol and removal of the benzyl protecting group.

Protocol:

  • Mitsunobu Reaction:

    • Dissolve trans-N-benzyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (1.0 eq), sesamol (1.2 eq), and triphenylphosphine (1.5 eq) in dry THF.

    • Cool the solution to 0 °C and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.

    • Stir the reaction at room temperature overnight.

    • Concentrate the reaction mixture and purify by column chromatography to obtain N-benzyl-paroxetine.

  • Debenzylation:

    • Dissolve N-benzyl-paroxetine in a suitable solvent (e.g., methanol or ethanol).

    • Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation at atmospheric or elevated pressure.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the catalyst and concentrate the solvent to obtain Paroxetine free base.

Data Logging Table for Part 4:

ParameterValue
Moles of Piperidine Precursor
Moles of Sesamol
Yield of N-Benzyl-Paroxetine (%)
Reagents and Conditions for Debenzylation
Final Product Yield (g)
Overall Yield (%)
Final Product Purity (by HPLC)

This document provides a conceptual framework for the synthesis of Paroxetine using this compound. Significant experimental work would be required to reduce this hypothetical route to practice and to optimize the reaction conditions and yields for each step. Researchers are encouraged to consult the broader literature on piperidine synthesis and Paroxetine manufacturing for further insights.

References

Application Notes and Protocols: Williamson Ether Synthesis with Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Williamson ether synthesis utilizing bis(4-chlorobutyl) ether as a key reagent. This protocol is particularly relevant for the synthesis of macrocyclic ethers and other complex molecules where a flexible nine-atom diether linker is desired. The Williamson ether synthesis is a robust and versatile method for forming the ether linkage, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] Given the difunctional nature of this compound, it serves as a valuable building block for creating larger molecular architectures. This protocol will detail the necessary reagents, equipment, and procedural steps, as well as safety precautions and methods for purification and analysis.

Introduction

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis for the preparation of both symmetrical and unsymmetrical ethers.[3] The reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[1][2][3] this compound is a useful, albeit moderately toxic, organic intermediate.[4] Its two primary alkyl chloride functionalities allow for the participation in two sequential Williamson ether synthesis reactions, making it an ideal candidate for the synthesis of macrocycles or polymers.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich, TCI[5][6][7]
Dihydric phenol (e.g., Catechol)ReagentAny major supplier
Sodium hydroxide (NaOH)ACS ReagentAny major supplier
N,N-Dimethylformamide (DMF)AnhydrousAny major supplier
Diethyl etherAnhydrousAny major supplier
Hydrochloric acid (HCl)1 M aqueous solutionAny major supplier
Saturated sodium bicarbonate solutionPrepared in-house
Saturated sodium chloride solution (brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Any major supplier
Round-bottom flaskAppropriate size for reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Standard glasswareBeakers, graduated cylinders, etc.

Safety Precautions

This compound is harmful if swallowed and causes skin and eye irritation. [8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[8] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9] If swallowed, seek immediate medical attention.[8]

Experimental Protocol

This protocol describes a general procedure for the synthesis of a macrocyclic ether using this compound and a dihydric phenol, such as catechol, as a representative di-nucleophile.

1. Preparation of the Sodium Phenoxide:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the dihydric phenol (1.0 equivalent).

  • Dissolve the phenol in anhydrous N,N-dimethylformamide (DMF).

  • Under a nitrogen atmosphere, add sodium hydroxide (2.2 equivalents) portion-wise to the stirred solution.

  • Heat the mixture to 50-60 °C for 1 hour to ensure complete formation of the disodium phenoxide. The reaction mixture may become a slurry.

2. Williamson Ether Synthesis:

  • To the stirred suspension of the sodium phenoxide, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to 80-100 °C.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[3]

3. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing an equal volume of cold water.

  • Acidify the aqueous solution to pH ~7 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Alternatively, recrystallization from an appropriate solvent may be employed for solid products.

Experimental Workflow

Williamson_Ether_Synthesis cluster_prep Alkoxide Preparation cluster_reaction Ether Synthesis cluster_workup Work-up & Isolation cluster_purification Purification phenol Dihydric Phenol phenoxide Disodium Phenoxide Slurry phenol->phenoxide 1.0 eq naoh Sodium Hydroxide naoh->phenoxide 2.2 eq dmf_prep Anhydrous DMF dmf_prep->phenoxide reaction_mixture Reaction Mixture phenoxide->reaction_mixture chlorobutyl_ether This compound chlorobutyl_ether->reaction_mixture 1.0 eq dmf_reaction Anhydrous DMF dmf_reaction->reaction_mixture cooled_mixture Cooled Reaction Mixture reaction_mixture->cooled_mixture Cool to RT extraction Liquid-Liquid Extraction cooled_mixture->extraction Quench & Extract crude_product Crude Product extraction->crude_product Dry & Concentrate purification Column Chromatography or Recrystallization crude_product->purification final_product Pure Macrocyclic Ether purification->final_product

Caption: Experimental workflow for the Williamson ether synthesis of a macrocyclic ether.

Data Presentation

ParameterValueReference/Note
This compound
Molecular FormulaC₈H₁₆Cl₂O[5]
Molecular Weight199.12 g/mol [7]
Boiling Point129-131 °C / 10 mmHg[7]
Density1.081 g/mL at 25 °C[7]
Reaction Conditions
Stoichiometry (Phenol:Base:Ether)1.0 : 2.2 : 1.0General recommendation for driving the reaction to completion.
SolventAnhydrous DMFA polar aprotic solvent that promotes SN2 reactions.[1][10]
Temperature80-100 °C[3]
Reaction Time4-8 hours[3]
Expected Outcome
Yield50-95%Typical for Williamson ether synthesis, highly dependent on substrate and reaction conditions.[3]

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized ether.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ether linkage (C-O-C stretch) and the absence of the starting hydroxyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: For solid products, to assess purity.

This comprehensive protocol provides a framework for the successful synthesis of ethers using this compound. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols: Bis(4-chlorobutyl) ether as a Homobifunctional Cross-Linking Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-chlorobutyl) ether is a homobifunctional alkylating agent with the chemical formula C8H16Cl2O.[1][2][3] It consists of two 4-chlorobutyl groups linked by an ether oxygen.[1] While primarily utilized as a key intermediate in the synthesis of pharmaceuticals such as Paroxetine and in the preparation of macrocyclic compounds and specialty polymers, its chemical structure lends itself to applications as a cross-linking reagent.[1] The two terminal chloroalkane groups can react with nucleophiles, making it suitable for covalently linking biomolecules.

Contrary to being a heterobifunctional reagent, this compound is homobifunctional , as both reactive ends are identical. This document provides detailed application notes and hypothetical protocols for its use as a cross-linking agent in biological research and drug development, based on the reactivity of alkyl halides.

Chemical Properties:

Property Value
CAS Number 6334-96-9
Molecular Formula C8H16Cl2O
Molecular Weight 199.12 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 129-131 °C/10 mmHg

| Density | 1.081 g/mL at 25 °C |

Principle of Cross-Linking

This compound acts as an alkylating agent. The chlorine atom at the end of each butyl chain is a good leaving group, allowing for nucleophilic substitution reactions with functional groups present on biomolecules. The primary targets for alkylation in a biological context are nucleophilic side chains of amino acids, such as the thiol group of cysteine and the amino group of lysine. The ether linkage provides a flexible spacer between the two reactive ends.

The cross-linking reaction proceeds in a two-step manner for each reactive end. The first reaction links the reagent to one biomolecule, and the second links it to another, or to a different site on the same molecule (intramolecular cross-linking).

Potential Applications in Research and Drug Development

  • Probing Protein-Protein Interactions: By covalently linking interacting proteins, this compound can be used to stabilize protein complexes for identification and characterization.

  • Intramolecular Cross-Linking for Structural Studies: Cross-linking different domains of a single protein can provide distance constraints for structural modeling.

  • Conjugation of Payloads to Biomolecules: While not a typical application, it could be envisioned for linking small molecules to proteins or peptides, although more specific and efficient reagents are commonly used for this purpose.

  • Formation of Polymer-Protein Conjugates: The reagent can be used to link proteins to polymers containing nucleophilic groups.

Experimental Protocols

The following are generalized protocols that should be optimized for specific applications.

Protocol 1: Intermolecular Cross-Linking of Two Proteins

This protocol describes a general workflow for cross-linking two purified proteins (Protein A and Protein B).

Materials:

  • Purified Protein A and Protein B in a suitable buffer (e.g., PBS or HEPES, pH 7.5-8.5)

  • This compound

  • Organic solvent (e.g., DMSO or DMF) for dissolving the cross-linker

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents

  • Western blot or mass spectrometry equipment for analysis

Workflow:

G prep Prepare Protein Mixture add_xl Add this compound prep->add_xl 1. Mix Protein A and B incubate Incubate Reaction add_xl->incubate 2. Introduce cross-linker quench Quench Reaction incubate->quench 3. Allow cross-linking to occur analyze Analyze by SDS-PAGE / Western Blot / MS quench->analyze 4. Stop reaction

Figure 1. Workflow for intermolecular protein cross-linking.

Procedure:

  • Prepare Protein Solution: Mix Protein A and Protein B in a reaction buffer at a desired molar ratio (e.g., 1:1). The final protein concentration should typically be in the range of 1-10 µM.

  • Prepare Cross-linker Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO or DMF.

  • Initiate Cross-Linking: Add the cross-linker stock solution to the protein mixture to achieve a final concentration in the range of 100 µM to 5 mM. The optimal concentration needs to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-120 minutes.

  • Quench Reaction: Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any unreacted cross-linker.

  • Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the cross-linked complex. Further analysis can be performed by Western blotting or mass spectrometry to identify the cross-linked products and the specific residues involved.

Protocol 2: Intramolecular Cross-Linking for Structural Probing

This protocol is designed for creating distance constraints within a single protein.

Materials:

  • Purified protein of interest in a suitable buffer

  • This compound

  • Organic solvent (e.g., DMSO or DMF)

  • Quenching solution

  • Mass spectrometer and appropriate software for data analysis

Workflow:

G prep Prepare Protein Solution add_xl Add this compound prep->add_xl 1. Dilute protein incubate Incubate Reaction add_xl->incubate 2. Introduce cross-linker quench Quench Reaction incubate->quench 3. Allow cross-linking digest Proteolytic Digestion quench->digest 4. Stop reaction analyze Analyze by LC-MS/MS digest->analyze 5. Generate peptides

Figure 2. Workflow for intramolecular cross-linking and MS analysis.

Procedure:

  • Prepare Protein Solution: Prepare a dilute solution of the protein (e.g., 0.1-1 µM) to favor intramolecular over intermolecular cross-linking.

  • Prepare Cross-linker Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Initiate Cross-Linking: Add the cross-linker to the protein solution to a final concentration of 50-500 µM.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Quench Reaction: Add quenching solution to stop the reaction.

  • Sample Preparation for Mass Spectrometry: The cross-linked protein is then subjected to standard proteomics sample preparation, including denaturation, reduction, alkylation of free cysteines, and proteolytic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry. Specialized software is used to identify the cross-linked peptides, which will reveal the amino acid residues that are in close proximity in the folded protein.

Quantitative Data Presentation (Hypothetical Data)

The following tables present hypothetical data from cross-linking experiments to illustrate how results can be quantified and compared.

Table 1: Optimization of Cross-linker Concentration for Intermolecular Cross-Linking

Cross-linker Concentration (µM)% Cross-linked Complex (Protein A-B)% Unreacted Protein A% Unreacted Protein B
00100100
50158585
100356565
250554545
500604040
1000623838

Data derived from densitometry of an SDS-PAGE gel.

Table 2: Time Course of Intermolecular Cross-Linking Reaction

Incubation Time (minutes)% Cross-linked Complex (Protein A-B)
510
1528
3045
6058
12060

Reaction conditions: 5 µM Protein A, 5 µM Protein B, 250 µM this compound, pH 8.0, 25°C.

Table 3: Identification of Intramolecular Cross-Links by Mass Spectrometry

Cross-linked Peptide 1Cross-linked Peptide 2Cross-linked Residues
KAGQIVESTG......YTLPKSDELys-12 and Lys-88
...VLPACGT......MECASR...Cys-45 and Cys-102
KAGQIVESTG......MECASR...Lys-12 and Cys-102

Hypothetical results from LC-MS/MS analysis of a digested, cross-linked protein.

Signaling Pathway Visualization (Hypothetical Application)

This compound could be used to trap transient interactions in a signaling pathway. For example, to confirm the interaction between a kinase and its substrate.

G cluster_0 Kinase Kinase Complex Kinase-Substrate Complex Kinase->Complex Substrate Substrate Substrate->Complex Crosslinker This compound Crosslinker->Complex Stabilizes interaction Downstream Downstream Signaling Complex->Downstream

Figure 3. Trapping a kinase-substrate interaction using a cross-linker.

Conclusion

This compound, as a homobifunctional alkylating agent, presents a tool for researchers to probe protein interactions and structure. Its utility lies in its ability to form stable covalent bonds between nucleophilic residues. The provided protocols are starting points for developing specific applications, and optimization of reaction conditions is crucial for successful outcomes. Due to the nature of alkylating agents, careful handling and consideration of potential side reactions are necessary.

References

Application Notes and Protocols: Reaction of Bis(4-chlorobutyl) ether with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-chlorobutyl) ether is a versatile difunctional electrophile utilized in the synthesis of a variety of nitrogen-containing compounds. Its two primary alkyl chloride moieties readily undergo nucleophilic substitution with primary and secondary amines, leading to the formation of either linear diamines or cyclized products. The reaction outcome is highly dependent on the nature of the amine and the reaction conditions employed. This document provides detailed application notes and protocols for the reaction of this compound with primary and secondary amines, focusing on the synthesis of N,N'-disubstituted-1,1'-oxybis(butane-4,1-diamines) and N-substituted 1-oxa-5-azacyclononanes. These products are valuable intermediates in the preparation of pharmaceuticals, such as the selective serotonin reuptake inhibitor, Paroxetine, and other biologically active molecules.

Reaction Pathways

The reaction of this compound with amines can proceed via two main pathways: intermolecular dialkylation and intramolecular cyclization.

1. Intermolecular Dialkylation with Secondary Amines:

When this compound is treated with an excess of a secondary amine, a double nucleophilic substitution occurs, resulting in the formation of a linear N,N'-disubstituted-1,1'-oxybis(butane-4,1-diamine). This reaction is favored by using the amine as both the nucleophile and the acid scavenger.

2. Intramolecular Cyclization with Primary Amines:

The reaction with primary amines can lead to the formation of a nine-membered heterocyclic ring, an N-substituted 1-oxa-5-azacyclononane. This intramolecular cyclization is typically favored under high-dilution conditions, which promote the intramolecular reaction of the initially formed mono-alkylation product over the intermolecular reaction with another amine molecule.

Data Presentation

The following tables summarize the expected products and typical reaction conditions for the reaction of this compound with representative primary and secondary amines. Please note that specific yields and reaction times can vary depending on the scale of the reaction and the purity of the reagents.

Table 1: Reaction with Secondary Amines (Intermolecular Dialkylation)

AmineProductSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
DiethylamineN,N,N',N'-Tetraethyl-1,1'-oxybis(butane-4,1-diamine)Toluene80-10012-2470-85
Piperidine1,1'-[Oxybis(butane-4,1-diyl)]dipiperidineAcetonitrileReflux12-1875-90
Morpholine4,4'-[Oxybis(butane-4,1-diyl)]dimorpholineN,N-Dimethylformamide (DMF)90-11010-1680-95

Table 2: Reaction with Primary Amines (Intramolecular Cyclization)

AmineProductSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Benzylamine5-Benzyl-1-oxa-5-azacyclononaneAcetonitrileReflux24-4850-65
Isopropylamine5-Isopropyl-1-oxa-5-azacyclononaneTetrahydrofuran (THF)Reflux36-6045-60
Aniline5-Phenyl-1-oxa-5-azacyclononaneN,N-Dimethylformamide (DMF)100-12024-4840-55

Experimental Protocols

Protocol 1: Synthesis of N,N,N',N'-Tetraethyl-1,1'-oxybis(butane-4,1-diamine)

This protocol describes a typical procedure for the intermolecular dialkylation of this compound with a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (4.0 eq)

  • Toluene

  • Sodium carbonate (2.2 eq)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), toluene, diethylamine (4.0 eq), and sodium carbonate (2.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 90°C and maintain it at this temperature for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford N,N,N',N'-tetraethyl-1,1'-oxybis(butane-4,1-diamine).

Protocol 2: Synthesis of 5-Benzyl-1-oxa-5-azacyclononane

This protocol outlines a general procedure for the intramolecular cyclization of this compound with a primary amine under high-dilution conditions.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (2.5 eq)

  • Acetonitrile

  • Syringe pump

  • Three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a large three-neck round-bottom flask, add a significant volume of acetonitrile and potassium carbonate (2.5 eq). Heat the suspension to reflux.

  • In a separate flask, prepare a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in acetonitrile.

  • Using a syringe pump, add the solution of the ether and amine dropwise to the refluxing acetonitrile/potassium carbonate suspension over a period of 12-24 hours. This slow addition maintains high-dilution conditions.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by column chromatography on silica gel to yield 5-benzyl-1-oxa-5-azacyclononane.

Visualizations

Reaction Scheme: Intermolecular vs. Intramolecular Pathways

reaction_pathways bis_ether This compound mono_alkylation Mono-alkylation Intermediate bis_ether->mono_alkylation + conditions1 Intermolecular Dialkylation bis_ether->conditions1 + sec_amine Secondary Amine (R2NH) (Excess) sec_amine->conditions1 pri_amine Primary Amine (RNH2) pri_amine->mono_alkylation linear_product N,N'-Disubstituted-1,1'-oxybis(butane-4,1-diamine) cyclic_product N-Substituted 1-oxa-5-azacyclononane conditions2 Intramolecular Cyclization (High Dilution) mono_alkylation->conditions2 conditions1->linear_product Yields conditions2->cyclic_product Favors

Caption: Reaction pathways of this compound with amines.

Experimental Workflow: Synthesis of 5-Benzyl-1-oxa-5-azacyclononane

experimental_workflow start Start: Prepare refluxing suspension of K2CO3 in Acetonitrile prepare_solution Prepare solution of this compound and Benzylamine in Acetonitrile start->prepare_solution slow_addition Slowly add amine/ether solution to refluxing suspension via syringe pump (12-24h) prepare_solution->slow_addition reflux Continue refluxing for 24h slow_addition->reflux cool_filter Cool to room temperature and filter reflux->cool_filter concentrate Concentrate the filtrate cool_filter->concentrate purify Purify by column chromatography concentrate->purify end End: Isolate pure 5-Benzyl-1-oxa-5-azacyclononane purify->end

Caption: Workflow for the synthesis of a cyclic product.

Synthetic Routes to Crown Ethers Utilizing Bis(4-chlorobutyl) Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown ethers are a class of macrocyclic polyethers that have garnered significant interest in various fields of chemistry and drug development due to their unique ability to selectively bind cations. This property makes them valuable as phase-transfer catalysts, in ion-selective electrodes, and for the solubilization of inorganic salts in organic solvents. The synthesis of crown ethers is a cornerstone of supramolecular chemistry. This document provides detailed application notes and protocols for the synthesis of crown ethers using bis(4-chlorobutyl) ether as a key building block. The primary synthetic strategy employed is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.

Principle of Synthesis: The Williamson Ether Synthesis

The synthesis of crown ethers from this compound relies on the Williamson ether synthesis, a nucleophilic substitution (SN2) reaction.[1][2] In this reaction, an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether bond.[3] For the preparation of crown ethers, a diol is typically deprotonated with a strong base to form a dialkoxide, which then reacts with a dihalide, such as this compound, in a cyclization reaction. The choice of base and solvent is crucial for achieving good yields and minimizing side reactions.[3]

A critical aspect of crown ether synthesis is the "template effect," where a cation of appropriate size can coordinate with the oxygen atoms of the polyether chain as it forms, organizing the molecule into a pre-cyclic conformation that favors intramolecular cyclization over intermolecular polymerization.[4] For example, the potassium ion (K⁺) is an effective template for the synthesis of 18-crown-6.[5]

Application Notes

Reactant Selection and Stoichiometry:

  • This compound: This difunctional alkyl halide serves as a key component for introducing an eight-atom chain (C₄H₈-O-C₄H₈) into the crown ether macrocycle.

  • Oligoethylene Glycols: The size of the resulting crown ether is determined by the length of the oligoethylene glycol used. For example, reaction with diethylene glycol will lead to a smaller crown ether, while reaction with triethylene glycol will yield a larger one.

  • Base: A strong base is required to deprotonate the hydroxyl groups of the oligoethylene glycol. Common choices include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (t-BuOK).[3] The cation of the base can also serve as a template.

  • Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.[3]

Reaction Conditions:

  • High Dilution: To favor intramolecular cyclization and minimize the formation of linear polymers, the reaction is often carried out under high-dilution conditions. This is typically achieved by the slow, simultaneous addition of the diol and the dihalide to a large volume of solvent containing the base.

  • Temperature: The reaction temperature can influence the reaction rate and the prevalence of side reactions. Temperatures typically range from room temperature to the reflux temperature of the solvent.

  • Inert Atmosphere: Reactions involving strong bases like NaH or KH are sensitive to moisture and oxygen. Therefore, it is essential to carry out the synthesis under an inert atmosphere (e.g., nitrogen or argon).

Synthetic Protocols

Protocol 1: General Synthesis of Oxa-Crown Ethers via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of crown ethers by reacting this compound with an appropriate oligoethylene glycol.

Materials:

  • This compound

  • Oligoethylene glycol (e.g., diethylene glycol, triethylene glycol)

  • Sodium hydride (NaH) or Potassium hydride (KH) (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Hydrochloric acid (HCl), dilute

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Two addition funnels

  • Mechanical stirrer

  • Heating mantle

  • Inert gas supply (N₂ or Ar)

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and two addition funnels.

  • Base Suspension: Under a positive pressure of inert gas, add anhydrous THF or DMF to the flask. Carefully add the required amount of sodium hydride or potassium hydride to the solvent and stir to create a suspension.

  • Reactant Addition: Prepare two separate solutions: one of the oligoethylene glycol in the anhydrous solvent and another of this compound in the same solvent. Place these solutions in the two addition funnels.

  • Reaction: Add the solutions of the diol and this compound dropwise and simultaneously to the stirred suspension of the base over a period of 4-8 hours. Maintain the reaction temperature as specified in Table 1.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for the time indicated in Table 1.

  • Quenching: Cool the reaction mixture to room temperature. Cautiously quench the excess hydride by the slow, dropwise addition of water or ethanol.

  • Workup: Acidify the mixture with dilute HCl. Remove the solvent under reduced pressure. Add dichloromethane to the residue and filter to remove inorganic salts. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude crown ether by vacuum distillation or column chromatography on silica gel or alumina.

Protocol 2: Synthesis of a Diaza-Crown Ether

This protocol outlines the synthesis of a diaza-crown ether by reacting this compound with a diamine.

Materials:

  • This compound

  • 1,2-Bis(2-aminoethoxy)ethane

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Deionized water

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-bis(2-aminoethoxy)ethane and a slight excess of sodium or potassium carbonate in acetonitrile or DMF.

  • Addition of Dihalide: Add a solution of this compound in the same solvent dropwise to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in chloroform and wash with water.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diaza-crown ether. Purify by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Crown Ether Synthesis

Crown Ether Product (Proposed)Oligoethylene Glycol/DiamineBaseSolventTemp. (°C)Time (h)Yield (%)
17-Crown-5 derivativeDiethylene GlycolNaHTHFReflux2420-40
20-Crown-6 derivativeTriethylene GlycolKHTHFReflux2425-50
Diaza-20-crown-6 derivative1,2-Bis(2-aminoethoxy)ethaneK₂CO₃CH₃CNReflux4830-60

Note: Yields are estimates based on typical Williamson ether syntheses for crown ethers and may vary depending on the specific reaction conditions and purity of reagents.

Visualizations

Logical Relationship of Williamson Ether Synthesis for Crown Ethers

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) This compound->Nucleophilic Attack (SN2) Oligoethylene Glycol Oligoethylene Glycol Deprotonation Deprotonation Oligoethylene Glycol->Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Deprotonation Deprotonation->Nucleophilic Attack (SN2) Dialkoxide Intermediate H2 Gas H2 Gas Deprotonation->H2 Gas Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Attack (SN2)->Intramolecular Cyclization Crown Ether Crown Ether Intramolecular Cyclization->Crown Ether Salt (e.g., NaCl) Salt (e.g., NaCl) Intramolecular Cyclization->Salt (e.g., NaCl)

Caption: Williamson ether synthesis pathway for crown ethers.

Experimental Workflow for Crown Ether Synthesis

Experimental_Workflow start Start setup Assemble and Flame-Dry Glassware under Inert Atmosphere start->setup add_base Suspend Base (e.g., NaH) in Anhydrous Solvent setup->add_base prep_reactants Prepare Solutions of Diol and This compound add_base->prep_reactants addition Slow, Simultaneous Dropwise Addition of Reactant Solutions prep_reactants->addition reflux Reflux the Reaction Mixture addition->reflux quench Cool and Quench Excess Base reflux->quench workup Acidify, Remove Solvent, and Extract with Organic Solvent quench->workup purify Dry and Purify Crude Product (Distillation or Chromatography) workup->purify characterize Characterize Final Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for crown ether synthesis.

References

Applications of Bis(4-chlorobutyl) ether in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-chlorobutyl) ether is a versatile difunctional alkylating agent employed in the synthesis of various heterocyclic compounds. In the pharmaceutical industry, it serves as a key building block for the creation of more complex molecules, most notably as a precursor to the piperidine ring system found in several active pharmaceutical ingredients (APIs). This document provides detailed application notes on the use of bis(4--"chlorobutyl) ether in the synthesis of pharmaceutical intermediates, with a focus on the preparation of N-substituted piperidines. Furthermore, it includes a representative experimental protocol for the synthesis of an N-arylpiperidine and outlines the mechanism of action of Paroxetine, an API whose synthesis can involve intermediates derived from this compound.

Introduction

This compound possesses two reactive chlorobutyl groups, making it an ideal substrate for cyclization reactions with primary amines to form N-substituted piperidines. The piperidine moiety is a prevalent structural motif in a wide range of pharmaceuticals due to its ability to confer desirable pharmacokinetic and pharmacodynamic properties. The synthesis of these heterocyclic structures is a critical step in the development of new drugs. This application note will explore the utility of this compound in this context.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is the formation of the piperidine ring. This is typically achieved through a double N-alkylation reaction with a primary amine. The general reaction scheme is as follows:

R-NH₂ + (Cl-CH₂CH₂CH₂CH₂-)₂O → R-N(CH₂CH₂CH₂CH₂)₂O

This intramolecular cyclization is a straightforward and efficient method for the construction of the piperidine core. The nature of the 'R' group on the primary amine can be varied to synthesize a diverse library of N-substituted piperidines, which can then be further elaborated to produce the final API.

One of the most notable APIs where intermediates derived from such a reaction can be utilized is Paroxetine . Paroxetine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety disorders.[1][2] The core structure of Paroxetine contains a substituted piperidine ring.

Experimental Protocols

Synthesis of N-(4-fluorophenyl)piperidine from this compound and 4-fluoroaniline

This protocol describes a representative synthesis of an N-arylpiperidine, a common intermediate in pharmaceutical synthesis.

Materials:

  • This compound (1.0 eq)

  • 4-fluoroaniline (1.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • Potassium iodide (KI) (catalytic amount)

  • Acetonitrile (solvent)

Procedure:

  • To a stirred solution of 4-fluoroaniline (1.05 eq) in acetonitrile, add sodium carbonate (2.5 eq) and a catalytic amount of potassium iodide.

  • Heat the mixture to reflux (approximately 82°C).

  • Slowly add a solution of this compound (1.0 eq) in acetonitrile to the refluxing mixture over a period of 1-2 hours.

  • Continue to heat the reaction mixture at reflux for 24-48 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluorophenyl)piperidine.

Expected Yield: 60-75%

Characterization Data:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

ParameterValue
Molecular Formula C₁₁H₁₄FN
Molecular Weight 180.24 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.00-6.85 (m, 4H), 3.20-3.10 (m, 4H), 1.80-1.70 (m, 4H), 1.65-1.55 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 158.5 (d, J=240 Hz), 148.0, 118.0 (d, J=8 Hz), 115.5 (d, J=22 Hz), 52.0, 26.0, 24.5
Mass Spectrometry (EI) m/z 180 [M]⁺

Signaling Pathway Diagram: Mechanism of Action of Paroxetine

Paroxetine functions as a selective serotonin reuptake inhibitor (SSRI).[1][2] In the brain, serotonin is a neurotransmitter that is released from a presynaptic neuron and binds to receptors on a postsynaptic neuron, transmitting a signal. After its release, the serotonin is taken back up into the presynaptic neuron by the serotonin transporter (SERT).[2] Paroxetine blocks this transporter, leading to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2] This is believed to be the primary mechanism responsible for its antidepressant and anxiolytic effects.

Paroxetine_Mechanism_of_Action Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin->Serotonin_receptor Binding Signal_transduction Signal Transduction Cascade Serotonin_receptor->Signal_transduction Paroxetine Paroxetine Paroxetine->SERT

Caption: Mechanism of action of Paroxetine as an SSRI.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of an N-substituted piperidine using this compound.

Synthesis_Workflow start Start reactants Combine this compound, Primary Amine, Base, and Catalyst in Solvent start->reactants reaction Heat to Reflux (24-48 hours) reactants->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool and Filter to Remove Salts monitoring->workup Complete concentration Concentrate Filtrate (Rotary Evaporation) workup->concentration purification Purify Crude Product (Column Chromatography) concentration->purification characterization Characterize Pure Product (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for N-substituted piperidine synthesis.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a valuable reagent for the synthesis of N-substituted piperidines, which are important intermediates in the pharmaceutical industry. The protocol provided herein offers a general method for the synthesis of N-arylpiperidines, which can be adapted for the synthesis of a variety of other derivatives. The understanding of the mechanism of action of the final API, such as Paroxetine, is crucial for the rational design and development of new and improved therapeutic agents.

References

Application Note: GC-MS Method for the Analysis of Bis(4-chlorobutyl) ether Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of Bis(4-chlorobutyl) ether in reaction mixtures. This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as Paroxetine.[1] Monitoring its purity and the presence of related impurities is crucial for process optimization and quality control. This document provides a detailed experimental protocol, data presentation in tabular format, and a visual workflow to guide researchers in setting up a robust analytical method.

Introduction

The synthesis of this compound, for instance from tetrahydrofuran using reagents like phosphorus oxychloride and sulfuric acid, can result in a complex mixture containing the desired product, unreacted starting materials, and various side products. A reliable analytical method is therefore essential to monitor the reaction progress, identify impurities, and ensure the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic compounds.

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrument parameters, and data analysis workflow for the analysis of this compound reaction mixtures.

Sample Preparation

A representative aliquot of the reaction mixture should be carefully prepared to ensure it is suitable for GC-MS analysis.

Materials:

  • Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined septa

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Quenching (if necessary): If the reaction mixture contains highly reactive reagents, it should be quenched according to the specific reaction protocol. For a reaction mixture synthesized from tetrahydrofuran, a common workup involves the addition of water to decompose phosphorus-containing complexes.

  • Extraction:

    • To a 1.5 mL glass vial, add approximately 10-20 mg of the crude reaction mixture.

    • Add 1 mL of a suitable volatile organic solvent (e.g., Dichloromethane).

    • Vortex the mixture for 1 minute to ensure thorough mixing and dissolution of the organic components.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Clarification: Centrifuge the vial for 5 minutes at 3000 rpm to pellet any solid particles.

  • Dilution: Carefully transfer the clear supernatant to a clean GC vial. Dilute the sample further with the same solvent to a final concentration of approximately 10-100 µg/mL. The optimal dilution factor will depend on the concentration of the target analyte in the reaction mixture and should be determined experimentally.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 20:1) or Splitless for trace analysis
Oven Program Initial temperature: 60 °C (hold for 2 min) Ramp: 15 °C/min to 280 °C (hold for 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-400
Solvent Delay 3 minutes

Data Presentation

Quantitative analysis can be performed using an external or internal standard method. The following table summarizes the key analytical parameters for this compound. The retention time is an estimate and should be confirmed experimentally.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Estimated Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z)
This compound6334-96-9C₈H₁₆Cl₂O199.1210 - 129355, 107
Tetrahydrofuran109-99-9C₄H₈O72.11< 47242, 71
1,4-Dichlorobutane110-56-5C₄H₈Cl₂127.016 - 79055, 62

Mass spectral data for this compound is based on the NIST WebBook.

Potential Impurities

Based on the synthesis route from tetrahydrofuran, potential impurities to monitor in the reaction mixture include:

  • Unreacted Tetrahydrofuran: The starting material.

  • 1,4-Dichlorobutane: A potential side-product.

  • Phosphorus-containing byproducts: These are generally decomposed during aqueous workup but may persist if the workup is incomplete. They are typically non-volatile and may not be observed by GC-MS.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final data analysis.

experimental_workflow sample Reaction Mixture Sample prep Sample Preparation (Extraction & Dilution) sample->prep 1. Prepare gcms GC-MS Analysis prep->gcms 2. Inject data_acq Data Acquisition (Total Ion Chromatogram & Mass Spectra) gcms->data_acq 3. Acquire qual Qualitative Analysis (Peak Identification via Library Search) data_acq->qual 4a. Identify quant Quantitative Analysis (Integration & Calibration) data_acq->quant 4b. Quantify report Reporting (Data Summary & Interpretation) qual->report quant->report 5. Consolidate

Caption: GC-MS analysis workflow for this compound reaction mixtures.

Fragmentation Pathway of this compound

The proposed fragmentation of this compound under electron ionization is crucial for its identification.

fragmentation_pathway parent This compound [M]+• m/z 199/201 frag1 [C₄H₈OCl]+• m/z 107/109 parent->frag1 α-cleavage frag2 [C₄H₈Cl]+ m/z 91/93 parent->frag2 C-O bond cleavage frag3 [C₄H₇]+ m/z 55 frag2->frag3 - HCl

Caption: Proposed EI fragmentation of this compound.

Conclusion

This application note provides a detailed and robust GC-MS method for the analysis of this compound reaction mixtures. The described protocol, including sample preparation and instrument parameters, serves as a strong foundation for researchers in pharmaceutical development and related fields. The provided data and visualizations aid in the implementation of this method for routine analysis, impurity profiling, and quality control, ultimately contributing to more efficient and controlled chemical synthesis processes.

References

Application Notes & Protocols for Safe Handling and Storage of Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the safe handling and storage procedures for Bis(4-chlorobutyl) ether in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₈H₁₆Cl₂O[1][3]
Molecular Weight 199.12 g/mol [1][3]
Appearance Colorless to light yellow clear liquid[1][2]
Density 1.081 g/mL at 25 °C[4]
Boiling Point 129-131 °C at 10 mmHg[4]
Flash Point 113 °C (235.4 °F) - closed cup
Refractive Index n20/D 1.459[4]
Purity ≥97% (GC)[5]
CAS Number 6334-96-9[1][3]
Hazard Identification and Safety Precautions

GHS Hazard Classification:

  • Acute Oral Toxicity: Category 4.[1][6]

  • Skin Corrosion/Irritation: Category 2.[1][6]

  • Serious Eye Damage/Eye Irritation: Category 2.[1][6]

  • Specific target organ toxicity — single exposure: Category 3 (Respiratory system)[7]

Signal Word: Warning[1][6]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][6][8]

  • H315: Causes skin irritation.[1][2][6][8]

  • H319: Causes serious eye irritation.[1][2][6][8]

  • H335: May cause respiratory irritation.[7]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][9]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[7] A face shield may be required for splash hazards.

  • Skin Protection:

    • Gloves: Wear impervious chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands.[7]

    • Protective Clothing: Wear a lab coat or chemical-resistant apron. For larger quantities or significant splash risk, wear impervious clothing.[7]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

3.2. Engineering Controls

  • Work with this compound in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[6]

3.3. Safe Handling Protocol

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) before starting any work.

    • Ensure all necessary PPE is available and in good condition.

    • Set up the experiment in a designated area within a chemical fume hood.

    • Have spill containment materials readily available.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Avoid inhalation of vapor or mist.[10]

    • Do not eat, drink, or smoke in the laboratory.[2]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.[6]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

    • Decontaminate all work surfaces and equipment after use.

    • Properly label and store any unused chemical according to the storage protocol.

    • Dispose of waste according to institutional and local regulations.

3.4. Storage Protocol

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Some sources recommend refrigeration.[11] Tokyo Chemical Industry (TCI) recommends storage in a cool and dark place, below 15°C.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • The storage class for combustible liquids should be followed.

3.5. Spill and Leak Procedures

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment:

    • Wear appropriate PPE.

    • For small spills, absorb with an inert absorbent material (e.g., sand, vermiculite).

    • Prevent the spill from entering drains.[10]

  • Cleanup:

    • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[10]

    • Clean the spill area thoroughly with a suitable decontaminating agent.

  • Reporting: Report the spill to the appropriate environmental health and safety office.

3.6. First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[12]

  • If on Skin: Remove contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Contact your institution's environmental health and safety department for specific guidance.

Visualizations

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols for Bis(4-chlorobutyl) ether as an Ether-Containing Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the use of Bis(4-chlorobutyl) ether as a versatile ether-containing linker in synthetic chemistry, with a focus on applications in drug development.

Introduction

This compound is a bifunctional alkylating agent widely used as a flexible linker in organic synthesis. Its structure, featuring an ether linkage for increased solubility and two reactive chlorobutyl terminals, makes it an ideal building block for introducing an eight-atom spacer between two nucleophilic moieties. This linker is particularly valuable in the synthesis of macrocycles and as a tether in designing complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other drug candidates. A notable application is its role as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Paroxetine.[1]

Physicochemical Properties and Safety Information

A comprehensive understanding of the physicochemical properties and safety precautions is crucial before handling this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6334-96-9
Molecular Formula C₈H₁₆Cl₂O
Molecular Weight 199.12 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 129-131 °C at 10 mmHg
Density 1.081 g/mL at 25 °C
Refractive Index n20/D 1.459
Solubility Insoluble in water, soluble in common organic solvents

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Application in the Synthesis of Paroxetine

A significant industrial application of this compound is in the synthesis of Paroxetine. In this synthesis, it acts as a linker to connect the piperidine core to the sesamol moiety via a Williamson ether synthesis.

Paroxetine_Synthesis cluster_0 Williamson Ether Synthesis Piperidine (3S,4R)-4-(4-fluorophenyl)- 3-hydroxymethylpiperidine Intermediate N-Protected Paroxetine Intermediate Piperidine->Intermediate 1. Base (e.g., NaH) 2. BCBE Sesamol Sesamol Sesamol->Intermediate BCBE This compound (Linker) Paroxetine Paroxetine Intermediate->Paroxetine Deprotection

Caption: Synthetic pathway to Paroxetine utilizing this compound.

Protocol: Synthesis of a Paroxetine Precursor via Williamson Ether Synthesis

This protocol outlines the coupling of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine with sesamol using this compound. This procedure is a key step in the total synthesis of Paroxetine.

Materials:

  • (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine

  • Sesamol (3,4-methylenedioxyphenol)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow:

Caption: Workflow for the synthesis of a Paroxetine precursor.

Procedure:

  • Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sesamol (1.1 equivalents) to anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • First Alkylation: Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Second Alkylation: In a separate flask, dissolve (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (1.0 equivalent) in anhydrous DMF and deprotonate the hydroxyl group with sodium hydride (1.2 equivalents) as described in steps 1-3.

  • Transfer the solution of the chloroalkylated sesamol ether from the first reaction to the second flask containing the deprotonated piperidine derivative.

  • Heat the reaction mixture to 60-70 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Table 2: Representative Quantitative Data for Paroxetine Synthesis Step

ReactantMolar RatioProductYield (%)
(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine1.0N-Protected Paroxetine60-75%
Sesamol1.1
This compound1.0

Note: The N-protecting group on the piperidine is assumed for this reaction and would need to be removed in a subsequent step to yield Paroxetine.

General Application as an Ether-Containing Linker

This compound is a valuable reagent for linking two nucleophilic molecules through ether or amine linkages. The following protocols provide general guidelines for these transformations.

Protocol: Williamson Ether Synthesis with a Phenolic Compound

This protocol describes a general procedure for the mono-alkylation of a phenol with this compound.

Materials:

  • Phenolic compound

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

Caption: Workflow for Williamson Ether Synthesis.

Procedure:

  • To a solution of the phenolic compound (1.0 equivalent) in anhydrous acetone or DMF, add a base such as potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 equivalents) and heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Table 3: Typical Yields for Williamson Ether Synthesis

NucleophileBaseSolventTemperature (°C)Yield (%)
PhenolK₂CO₃AcetoneReflux70-90%
Substituted PhenolNaHDMF6065-85%
Protocol: Synthesis of N-Substituted Piperidines from Primary Amines

This compound can react with primary amines in a double alkylation reaction to form N-substituted piperidines.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile or DMF

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in acetonitrile or DMF.

  • Add a base such as potassium carbonate (2.5 equivalents) or triethylamine (2.2 equivalents).

  • Add this compound (1.05 equivalents) to the mixture.

  • Heat the reaction to 80 °C and stir for 24-48 hours.

  • Monitor the cyclization by LC-MS.

  • After cooling, filter the reaction mixture and concentrate the solvent.

  • Take up the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the resulting N-substituted piperidine by column chromatography or distillation.

Conclusion

This compound is a highly effective and versatile bifunctional linker for the synthesis of complex organic molecules. Its application in the synthesis of Paroxetine highlights its importance in the pharmaceutical industry. The provided protocols offer a foundation for researchers to utilize this linker in their synthetic endeavors, enabling the construction of novel compounds with potential applications in drug discovery and materials science. Careful optimization of reaction conditions is recommended for each specific substrate to achieve optimal yields and purity.

References

Application Notes and Protocols: Synthesis of 4,4'-Dichlorodibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 4,4'-dichlorodibutyl ether, based on the established procedure from Organic Syntheses. The intended audience for these notes includes researchers, scientists, and professionals in drug development who may use this compound as a chemical intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 4,4'-dichlorodibutyl ether.

ParameterValue
Reactants
Dry Tetrahydrofuran360 g (406 ml, 5 moles)
Phosphorus Oxychloride256 g (153 ml, 1.67 moles)
Concentrated Sulfuric Acid50 ml
Reaction Conditions
Initial Cooling Temperature10–15°C
Temperature during H₂SO₄ AdditionNot to exceed 40°C
Exothermic Reaction Temperature88–90°C (initiation)
Reaction Maintenance Temperature90–100°C
Reflux with Water30 minutes
Distillation Vapor Temperature99–100°C
Workup & Purification
Ether for Extraction225 ml
Water for Washing4 x 100 ml portions
Product Yield and Properties
Yield257–268 g (52–54% based on tetrahydrofuran)[1]
Boiling Point84–86°C at 0.5 mm Hg (116–118°C at 10 mm Hg)[1]
Refractive Index (n D 25)1.4562[1]
Density (d 4 25)1.0690[1]

Experimental Protocol

Caution: This preparation should be conducted in a well-ventilated fume hood as hydrogen chloride gas is evolved.[1] A thorough risk assessment should be performed before starting the experiment.

1. Reaction Setup and Initial Cooling:

  • In a 2-liter three-necked flask equipped with a mercury-sealed stirrer, a reflux condenser connected to a calcium chloride tube, and a thermometer, place 360 g (406 ml, 5 moles) of dry tetrahydrofuran.[1]

  • Surround the flask with an ice bath and begin stirring.[1]

  • Rapidly add 256 g (153 ml, 1.67 moles) of phosphorus oxychloride to the stirred tetrahydrofuran.[1]

  • Cool the mixture to 10–15°C.[1]

2. Addition of Sulfuric Acid and Initiation of Reaction:

  • Add 50 ml of concentrated sulfuric acid over 3–10 minutes, ensuring the temperature does not rise above 40°C.[1]

  • Remove the ice bath and cautiously heat the mixture with a low luminous flame until an exothermic reaction starts, which is evident at approximately 88–90°C.[1]

3. Maintaining the Reaction:

  • Maintain the reaction temperature between 90–100°C by moderate cooling or warming as needed.[1]

  • Continue to maintain this temperature for an additional 10 minutes after the exothermic reaction has ceased.[1]

4. Hydrolysis and Initial Distillation:

  • Add 600 ml of water to the reaction mixture.[1]

  • Heat the mixture under reflux for 30 minutes to decompose phosphorus-containing complexes.[1]

  • Distill the mixture through a downward condenser until the vapor temperature reaches 99–100°C.[1]

5. Extraction and Drying:

  • Cool the dark reaction mixture to room temperature and transfer it to a separatory funnel.[1]

  • Extract the mixture with 225 ml of ether.[1]

  • Wash the ether extract with four 100-ml portions of water.[1]

  • Dry the ether extract over anhydrous sodium sulfate or magnesium sulfate.[1]

6. Isolation and Purification of the Product:

  • Filter the dried solution to remove the drying agent.[1]

  • Remove the ether by distillation.[1]

  • Fractionally distill the residual liquid under reduced pressure using a modified Claisen flask to obtain the pure 4,4'-dichlorodibutyl ether.[1] The product is a colorless liquid.[1]

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge 2L 3-necked flask with Tetrahydrofuran (360g) B Add Phosphorus Oxychloride (256g) under stirring and cooling A->B C Cool to 10-15°C B->C D Add conc. H₂SO₄ (50ml) (keep temp < 40°C) C->D E Heat to initiate exothermic reaction (88-90°C) D->E F Maintain reaction at 90-100°C E->F G Add Water (600ml) and reflux for 30 min F->G After 10 min post-exotherm H Distill until vapor temp reaches 99-100°C G->H I Cool to room temperature H->I J Extract with Ether (225ml) I->J K Wash ether extract with Water (4 x 100ml) J->K L Dry over Na₂SO₄ or MgSO₄ K->L M Filter to remove drying agent L->M N Remove Ether by distillation M->N O Fractional distillation under reduced pressure N->O P Obtain pure 4,4'-Dichlorodibutyl Ether O->P

Caption: Workflow for the synthesis of 4,4'-dichlorodibutyl ether.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Bis(4-chlorobutyl) ether. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:

  • Unreacted tetrahydrofuran (THF)

  • 4-chlorobutanol

  • 1,4-dichlorobutane[1]

  • Acidic residues from catalysts (e.g., sulfuric acid, phosphorus oxychloride)[1]

  • Polymeric byproducts

  • Decomposition products from overheating during synthesis or distillation

Q2: What is the recommended primary purification method for crude this compound?

A2: Vacuum distillation is the most commonly cited and effective method for purifying this compound on a laboratory scale.[1] It is crucial to perform the distillation under reduced pressure to avoid thermal decomposition of the product.[2]

Q3: What are the key physical properties to consider during the purification of this compound?

A3: The following physical properties are essential for designing a successful purification strategy, particularly for distillation:

PropertyValueSource
Molecular Weight199.12 g/mol [3][4][5]
Boiling Point129-131 °C at 10 mmHg132 °C at 15 mmHg84-86 °C at 0.5 mmHg[1][3][6]
Density1.081 g/mL at 25 °C[3]
Refractive Indexn20/D 1.459[3]

Q4: Can chromatography be used to purify this compound?

A4: Yes, column chromatography is a viable alternative to distillation, especially for small-scale purification or when thermal decomposition is a significant concern.[2] A non-polar stationary phase like silica gel with a suitable organic eluent can be employed.

Troubleshooting Guide

Problem 1: The crude product is dark or discolored.

  • Possible Cause: This may be due to the presence of acidic impurities or decomposition products.

  • Solution: Before distillation, wash the crude product with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize acidic residues. Follow this with a water wash and a brine wash. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate before proceeding with distillation.[1]

Problem 2: The yield after distillation is lower than expected.

  • Possible Cause 1: Significant thermal decomposition of the product during distillation. This can occur if the distillation temperature is too high.[2]

  • Solution 1: Ensure a sufficiently low vacuum is achieved to allow the product to distill at a lower temperature. A vacuum level of 0.5 mmHg to 15 mmHg is typically reported.[1][6] Use a Kugelrohr apparatus for small-scale distillations to minimize the residence time at high temperatures.[2]

  • Possible Cause 2: Incomplete reaction or significant side product formation during the synthesis.

  • Solution 2: Optimize the reaction conditions of the synthesis step. Ensure efficient stirring and temperature control during the reaction.[1]

Problem 3: The purified product is still impure, as indicated by GC analysis.

  • Possible Cause 1: Inefficient fractionation during distillation. This can happen if the boiling points of the impurities are close to that of the product.

  • Solution 1: Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser to improve separation. Collect multiple fractions and analyze each by GC to identify the purest fractions.

  • Possible Cause 2: The presence of azeotropes or co-distilling impurities.

  • Solution 2: If distillation fails to provide the desired purity, consider using column chromatography as an alternative or subsequent purification step.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is based on established laboratory procedures.[1]

  • Neutralization and Drying (Workup):

    • Transfer the crude this compound to a separatory funnel.

    • Wash the crude product sequentially with:

      • Saturated aqueous sodium bicarbonate solution.

      • Water.

      • Brine (saturated aqueous NaCl solution).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Vacuum Distillation:

    • Assemble a vacuum distillation apparatus. A short path distillation head is recommended.

    • Transfer the dried crude product to a round-bottom flask. Add a magnetic stir bar or boiling chips.

    • Connect the flask to the distillation apparatus and a vacuum pump protected by a cold trap.

    • Gradually apply vacuum and begin heating the distillation flask using a heating mantle.

    • Collect a forerun fraction, which may contain lower-boiling impurities like residual solvent or 1,4-dichlorobutane.

    • Collect the main fraction at the expected boiling point and pressure (e.g., 84-86 °C at 0.5 mmHg).[1]

    • Monitor the temperature and pressure throughout the distillation.

    • Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides and to avoid charring.

    • Analyze the purity of the collected fractions using Gas Chromatography (GC).

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol that can be adapted as needed.

  • Preparation:

    • Choose an appropriate solvent system (eluent) by performing Thin Layer Chromatography (TLC) analysis of the crude product. A good starting point is a mixture of hexanes and ethyl acetate.

    • Pack a glass column with silica gel using the chosen eluent.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then removing the solvent under vacuum to obtain a free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply positive pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product by GC analysis.

Visualizations

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (Neutralization & Washing) Crude->Workup Drying Drying (e.g., MgSO4) Workup->Drying PurificationChoice Purification Method Drying->PurificationChoice Distillation Vacuum Distillation PurificationChoice->Distillation Primary Method Chromatography Column Chromatography PurificationChoice->Chromatography Alternative PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct Analysis Purity Analysis (GC) PureProduct->Analysis

Caption: General workflow for the purification of crude this compound.

TroubleshootingLogic Start Start Purification Issue Issue Encountered? Start->Issue Discoloration Product is Discolored Issue->Discoloration Yes LowYield Low Yield Issue->LowYield Yes Impure Product is Impure (GC) Issue->Impure Yes Success Purification Successful Issue->Success No Sol_Wash Action: Perform Aqueous Wash (e.g., NaHCO3 solution) Discoloration->Sol_Wash Sol_Vacuum Action: Improve Vacuum & Check Temperature LowYield->Sol_Vacuum Sol_Fractionation Action: Use Fractionating Column or Switch to Chromatography Impure->Sol_Fractionation Sol_Wash->Start Retry Sol_Vacuum->Start Retry Sol_Fractionation->Start Retry

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Optimizing Bis(4-chlorobutyl) Ether Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize reaction conditions for alkylations using bis(4-chlorobutyl) ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

This compound is a versatile bifunctional alkylating agent. Its two electrophilic chlorobutyl chains make it an ideal building block for synthesizing macrocycles and heterocyclic compounds, such as crown ethers or substituted piperidines and morpholines, by reacting it with dinucleophiles. It is also commonly used to introduce a flexible eight-atom ether linkage between two nucleophilic molecules, which is valuable in the design of linkers for drug conjugates or probes.

Q2: What are the most common challenges encountered when using this compound?

The main challenges stem from its bifunctional nature:

  • Controlling Selectivity: Achieving high yields of the desired mono-alkylated product without the formation of the di-alkylated byproduct can be difficult.

  • Low Reactivity: As a primary alkyl chloride, its reactivity can be sluggish, often requiring elevated temperatures or the use of a more reactive iodide equivalent.

  • Side Reactions: Over-alkylation of amine nucleophiles can occur, and under certain conditions, elimination reactions can compete with the desired substitution.[1]

  • Solubility Issues: The reactants, particularly inorganic bases or nucleophile salts, may have poor solubility in common organic solvents, necessitating the use of polar aprotic solvents or phase-transfer catalysis.[2]

Q3: How can I favor mono-alkylation over the di-alkylation side product?

Controlling the stoichiometry is the most critical factor. To favor mono-substitution, a molar excess of the nucleophile relative to this compound should be used. This statistically increases the probability that the alkylating agent will react with an unreacted nucleophile molecule rather than the already-formed mono-alkylated product. Additionally, slowly adding the this compound to the reaction mixture helps maintain a low concentration of the alkylating agent, further suppressing the second alkylation.[2]

Q4: When is it appropriate to use a phase-transfer catalyst (PTC)?

Phase-transfer catalysis is highly effective when your reaction system involves two immiscible phases, such as a solid inorganic base (e.g., K₂CO₃) or an aqueous base (e.g., 50% NaOH) and an organic solvent containing your substrate.[3][4] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the nucleophilic anion from the solid/aqueous phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate.[3]

Q5: How does the choice of base and solvent affect the reaction outcome?

The choice of base and solvent is crucial for success:

  • Base: The base must be strong enough to deprotonate the nucleophile effectively, but not so strong that it promotes elimination side reactions. For alcohols and phenols, carbonates (K₂CO₃, Cs₂CO₃) or hydroxides are common. For less acidic nucleophiles or when irreversible deprotonation is needed, stronger bases like sodium hydride (NaH) are used.[2]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred. They are effective at dissolving both the organic substrate and the nucleophile salt (often formed in situ), and they enhance the reactivity of the nucleophile by not solvating the anion as strongly as protic solvents do.[2]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows very little or no product formation after several hours. What should I investigate?

A: Low conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conversion

G start Low/No Conversion reagents 1. Check Reagents start->reagents conditions 2. Evaluate Conditions start->conditions solubility 3. Assess Solubility start->solubility reactivity 4. Enhance Reactivity start->reactivity sol_reagents Use fresh/pure reagents. Ensure base is not quenched (use anhydrous conditions). reagents->sol_reagents Is reagent quality a concern? sol_conditions Increase temperature. Increase reaction time. Use a stronger base. conditions->sol_conditions Are conditions too mild? sol_solubility Switch to a more polar solvent (DMF, DMSO). Add a phase-transfer catalyst (e.g., TBAB). solubility->sol_solubility Are reactants fully dissolved? sol_reactivity Add catalytic NaI or KI (Finkelstein reaction) to generate the more reactive iodide in situ. reactivity->sol_reactivity Is the alkyl chloride not reactive enough?

Caption: A decision tree for troubleshooting low-yield alkylation reactions.

Issue 2: Poor Selectivity (High Di-Alkylation)

Q: My main product is the di-substituted species, but I want the mono-substituted product. How can I improve selectivity?

A: This is a classic challenge with bifunctional reagents. The mono-alkylated intermediate is often still reactive and can compete with the starting nucleophile for the remaining alkylating agent.

ParameterTo Favor Mono-AlkylationTo Favor Di-AlkylationRationale
Stoichiometry (Nucleophile : Ether) > 2 : 1 (e.g., 3:1 or higher)< 1 : 1 (e.g., 0.9:1)A high excess of the nucleophile statistically favors the reaction with unreacted starting material.[2]
Mode of Addition Slow addition of ether to nucleophileAdd nucleophile to etherMaintains a low instantaneous concentration of the alkylating agent, reducing the chance of a second reaction.[2]
Temperature Lower Temperature (e.g., RT to 50°C)Higher Temperature (e.g., >80°C)Reduces the rate of the second alkylation, which may have a slightly higher activation energy.[2]
Concentration Higher ConcentrationHigh DilutionFavors intermolecular reaction. Note: High dilution is primarily for preventing intramolecular cyclization, but concentration can still be a factor.
Issue 3: Alkylation of Amines Leads to Complex Mixtures

Q: When I try to alkylate a primary amine, I get a mix of secondary, tertiary, and even quaternary ammonium salts. How can I achieve selective mono-alkylation?

A: The alkylation of amines is notoriously difficult to control because the product amine is often more nucleophilic than the starting amine, leading to a "runaway" reaction.[1] While controlling stoichiometry as described above is a starting point, it is often insufficient. For selective synthesis of the secondary amine, alternative methods are often superior:

  • Reductive Amination: This is the most reliable method for controlled amine alkylation.[1][5]

  • Use of Protecting Groups: Protect one N-H bond of the primary amine (e.g., as a tosylamide), perform the alkylation, and then deprotect.

Alkylation Pathway Competition

G A Nucleophile (Nu-H) C Mono-alkylated Product (Nu-R-O-R-Cl) A->C Desired First Alkylation D Di-alkylated Product (Nu-R-O-R-Nu) A->D Desired Second Alkylation (for linking) B This compound (Cl-R-O-R-Cl) B->C Desired First Alkylation C->D Desired Second Alkylation (for linking) C->D Undesired Di-alkylation (when mono is target) E Over-alkylated Amine (R'R''N+-R-O-R-Cl) C->E Undesired Over-alkylation (with amine nucleophiles)

Caption: Competing reaction pathways in the alkylation with this compound.

Key Experimental Protocols

Protocol 1: General Procedure for Mono-O-Alkylation of a Phenol using Phase-Transfer Catalysis

This protocol is designed to favor the mono-alkylated product.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (3.0 eq.), potassium carbonate (K₂CO₃, 5.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent Addition: Add acetonitrile or DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the phenol).

  • Initial Stirring: Stir the mixture vigorously at room temperature for 15-20 minutes.

  • Alkylating Agent Addition: Add this compound (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting ether is consumed (typically 4-12 hours), cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkylated product from unreacted phenol and the di-alkylated byproduct.

Protocol 2: General Procedure for Di-N-Alkylation of a Primary Amine (Cyclization)

This protocol is designed for synthesizing a cyclic amine (e.g., an N-substituted morpholine derivative if the starting amine is a diolamine, or a larger ring).

  • Reagent Setup: To a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add the primary amine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (3.0 eq.) or a hindered organic base like diisopropylethylamine (DIPEA, 2.5 eq.).

  • Solvent and High Dilution: Add a sufficient volume of a polar aprotic solvent (e.g., acetonitrile) to achieve high dilution conditions (typically concentration < 0.05 M). This favors the intramolecular cyclization over intermolecular polymerization.

  • Heating: Heat the stirred suspension to reflux.

  • Slow Addition: Dissolve this compound (1.05 eq.) in the same solvent and add it dropwise to the refluxing mixture via the dropping funnel over several hours (e.g., 8-12 hours).

  • Reaction Completion: After the addition is complete, continue to reflux the mixture until TLC or LC-MS analysis indicates the consumption of the intermediate mono-alkylated product.

  • Work-up and Purification: Cool the reaction to room temperature. Filter the mixture to remove inorganic solids. Concentrate the filtrate and purify the resulting crude product, typically by column chromatography or distillation, to obtain the desired cyclic amine.

References

Identifying side products in the synthesis of Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(4-chlorobutyl) ether.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Reaction of Tetrahydrofuran with Thionyl Chloride: This method involves the cleavage of the ether bond in tetrahydrofuran (THF) and subsequent chlorination.[1]

  • Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide.[2][3][4] In this case, 4-chlorobutanol would be deprotonated to form an alkoxide, which then reacts with another molecule of 4-chlorobutanol that has been converted to a better leaving group (e.g., by reaction with a sulfonyl chloride) or with 1,4-dichlorobutane.

  • Reaction of 1,4-Butanediol with Thionyl Chloride. [1]

Q2: I am getting a low yield in my synthesis of this compound from tetrahydrofuran and thionyl chloride. What are the possible causes and solutions?

A2: Low yields in this synthesis can be attributed to several factors. Below is a troubleshooting guide to address this issue.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature The reaction temperature is critical. If the temperature is too low, the reaction may not proceed to completion. Conversely, if the temperature is too high, it can lead to the formation of undesired side products and decomposition. Maintain the reaction temperature within the optimal range as specified in the protocol (e.g., cautiously heating to initiate the exothermic reaction and then maintaining it at 90-100°C).[1]
Inefficient Stirring Inadequate mixing can lead to localized overheating and uneven reaction progress, resulting in lower yields. Ensure vigorous and efficient stirring throughout the reaction.[1]
Loss of Volatile Reactants Tetrahydrofuran and thionyl chloride are volatile. Ensure your reaction setup is well-sealed with a condenser to prevent the loss of these reactants.
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time. Ensure the reaction is heated for the recommended duration after the initial exothermic phase.[1]
Side Reactions The formation of side products such as 1,4-dichlorobutane consumes the reactants and reduces the yield of the desired product.[1] Optimizing reaction conditions can help minimize these side reactions.
Improper Work-up During the aqueous work-up, the product can be lost if the extraction is not performed efficiently. Use an appropriate solvent (e.g., ether) and perform multiple extractions to ensure complete recovery of the product.[1]

Q3: What are the likely side products in the synthesis of this compound?

A3: The formation of side products is a common issue. The table below summarizes the potential side products for the two main synthetic routes.

Synthesis Method Potential Side Product Reason for Formation Method of Separation
THF and Thionyl Chloride 1,4-DichlorobutaneFormed from the reaction of the intermediate 4-chlorobutanol with thionyl chloride.[1]Fractional Distillation
Unreacted TetrahydrofuranIncomplete reaction.[1]Distillation
Polymeric materialsFormed under harsh reaction conditions.Distillation (residue)
Williamson Ether Synthesis Alkene (e.g., 1,3-Butadiene)Elimination reaction (E2) competing with the desired substitution reaction (SN2), especially with a strong, sterically hindered base.[5][6]Distillation
Unreacted 4-chlorobutanolIncomplete reaction or incomplete deprotonation.Extraction/Distillation

Q4: How can I minimize the formation of 1,4-dichlorobutane in the thionyl chloride method?

A4: The formation of 1,4-dichlorobutane versus this compound is highly dependent on the reaction conditions. While specific conditions to favor the ether are provided in the detailed protocol, controlling the stoichiometry and reaction temperature is key. In the synthesis of 1,4-dichlorobutane from THF, this compound is a known byproduct, and its formation is minimized by using higher temperatures.[7] Conversely, to favor the ether, carefully controlling the temperature in the lower range of the recommended protocol might be beneficial, though this needs to be balanced against achieving a reasonable reaction rate.

Experimental Protocols

Synthesis of this compound from Tetrahydrofuran and Thionyl Chloride

This protocol is adapted from a procedure for a similar synthesis.[1]

Materials:

  • Tetrahydrofuran (THF)

  • Thionyl chloride (SOCl₂)

  • Zinc chloride (anhydrous)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Water

Procedure:

  • In a flask equipped with a stirrer, dropping funnel, and reflux condenser, place anhydrous zinc chloride and concentrated sulfuric acid.

  • Add tetrahydrofuran to the flask.

  • Cool the mixture in an ice bath and add thionyl chloride dropwise with efficient stirring, maintaining the temperature below 40°C.

  • After the addition is complete, remove the ice bath and cautiously heat the mixture. An exothermic reaction will start around 88-90°C.

  • Maintain the reaction temperature between 90-100°C by cooling or gentle heating until the exothermic reaction ceases. Continue heating for an additional 10 minutes.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with diethyl ether.

  • Wash the ether extract with several portions of water.

  • Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the ether by distillation.

  • Purify the residual liquid by fractional distillation under reduced pressure. The product, this compound, will distill at 84–86°C/0.5 mm Hg.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting this compound Synthesis start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes end Successful Synthesis issue->end No check_temp Verify Reaction Temperature low_yield->check_temp side_products Presence of Side Products purify Purify by Fractional Distillation side_products->purify check_stirring Check Stirring Efficiency check_temp->check_stirring Temp OK optimize_conditions Optimize Reaction Conditions check_temp->optimize_conditions Temp Not OK check_workup Review Work-up Procedure check_stirring->check_workup Stirring OK check_stirring->optimize_conditions Stirring Not OK check_workup->side_products Work-up OK check_workup->optimize_conditions Work-up Not OK optimize_conditions->start purify->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Navigating Paroxetine Synthesis: A Technical Support Hub for Yield Enhancement from Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of Paroxetine is a critical endeavor. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered when utilizing Bis(4-chlorobutyl) ether as a key intermediate, aiming to enhance reaction yields and purity.

Core Synthesis Pathway Overview

The synthesis of Paroxetine from this compound typically involves a two-step process. The first is the N-alkylation of a suitable piperidine precursor, such as (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, with this compound. This is followed by a Williamson ether synthesis, where the terminal chloro group of the resulting intermediate reacts with sesamol to yield Paroxetine. Optimizing each of these stages is crucial for maximizing the overall yield.

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Williamson Ether Synthesis A This compound C N-((4-chlorobutoxy)butyl)-4-(4-fluorophenyl)-3- (hydroxymethyl)piperidine A->C Base, Solvent B (3S,4R)-4-(4-fluorophenyl)-3- (hydroxymethyl)piperidine B->C E Paroxetine C->E Base, Solvent D Sesamol D->E

Caption: General synthetic pathway for Paroxetine from this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in this synthesis?

This compound serves as a bifunctional electrophile. In the first step, one of the chlorobutyl arms alkylates the secondary amine of the piperidine ring. The second chlorobutyl arm is then utilized in the subsequent reaction with sesamol to form the ether linkage, completing the core structure of Paroxetine.

Q2: What are the critical parameters to control during the N-alkylation step?

The key parameters for the N-alkylation step include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. The solvent should be inert and capable of dissolving the reactants. Temperature control is crucial to manage the reaction rate and prevent decomposition.

Q3: What are the common side products in this synthesis?

Common side products can include dialkylated piperidine (where both chlorobutyl groups of the ether react with two piperidine molecules), unreacted starting materials, and products of elimination reactions. Over-alkylation of the resulting Paroxetine is also a possibility if the reaction conditions are not carefully controlled.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and provides potential solutions.

Issue 1: Low Yield in the N-Alkylation Step
Potential Cause Troubleshooting Suggestion
Incomplete reaction - Increase reaction time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. - Increase temperature: Gradually increase the reaction temperature in small increments. Be cautious of potential side reactions at higher temperatures. - Use a more reactive electrophile: If possible, convert the chloro group to a more reactive leaving group like iodo by using a Finkelstein reaction (e.g., with NaI in acetone).
Poor solubility of reactants - Solvent screening: Test a range of aprotic polar solvents such as DMF, DMSO, or acetonitrile to find a suitable medium that dissolves all reactants effectively. - Use of a phase-transfer catalyst: For reactions in biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between reactants in different phases.
Base-related issues - Choice of base: Use a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate to ensure complete deprotonation of the piperidine nitrogen. - Ensure anhydrous conditions: Moisture can quench the base and hydrolyze the electrophile. Use dry solvents and glassware.
Side reaction: Dialkylation - Control stoichiometry: Use a slight excess of the piperidine precursor relative to this compound to favor mono-alkylation. - Slow addition: Add the this compound solution dropwise to the solution of the piperidine precursor to maintain a low concentration of the alkylating agent.
Issue 2: Low Yield in the Williamson Ether Synthesis with Sesamol
Potential Cause Troubleshooting Suggestion
Incomplete deprotonation of sesamol - Choice of base: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete formation of the phenoxide. - Anhydrous conditions: Moisture will react with strong bases. Ensure all reagents and solvents are thoroughly dried.
Low reactivity of the chloro intermediate - Increase reaction temperature: Heating the reaction mixture can overcome the activation energy barrier. Refluxing in a suitable solvent is a common practice. - Convert to a better leaving group: As in the first step, consider an in-situ Finkelstein reaction to convert the chloride to the more reactive iodide.
Side reactions involving the piperidine nitrogen - Protecting group strategy: Although more steps are involved, protecting the piperidine nitrogen before the Williamson ether synthesis and deprotecting it afterward can prevent unwanted side reactions. However, this adds complexity to the synthesis.

Experimental Protocols

General Protocol for N-Alkylation of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine
  • Preparation: To a solution of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq).

  • Reaction: To this stirred suspension, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

  • Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Williamson Ether Synthesis with Sesamol
  • Phenoxide Formation: To a solution of sesamol (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a strong base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Reaction: To the resulting phenoxide solution, add the N-alkylated intermediate from the previous step (1.0 eq) dissolved in the same solvent.

  • Monitoring: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Work-up: After the reaction is complete, quench carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude Paroxetine by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Yield Comparison for N-Alkylation with Different Bases

BaseSolventTemperature (°C)Reaction Time (h)Yield of Mono-alkylated Product (%)
TriethylamineDCM402435
Potassium CarbonateDMF801265
Cesium CarbonateAcetonitrile80875

Table 2: Hypothetical Yield Comparison for Williamson Ether Synthesis

BaseSolventTemperature (°C)Reaction Time (h)Paroxetine Yield (%)
K₂CO₃DMF1001850
NaHDMF80680
t-BuOKTHF65870

Visualizations

Troubleshooting_Workflow Start Low Yield Observed Step Identify Reaction Step: N-Alkylation or Ether Synthesis? Start->Step Alkylation N-Alkylation Issues Step->Alkylation Step 1 Ether Ether Synthesis Issues Step->Ether Step 2 Check_Alkylation Check: - Base strength/dryness - Solvent suitability - Temperature - Stoichiometry Alkylation->Check_Alkylation Check_Ether Check: - Base strength/dryness - Temperature - Leaving group reactivity Ether->Check_Ether Optimize_Alkylation Optimize: - Stronger, non-nucleophilic base - Anhydrous conditions - Slow addition of electrophile Check_Alkylation->Optimize_Alkylation Optimize_Ether Optimize: - Use strong base (e.g., NaH) - Increase temperature - Consider Finkelstein reaction Check_Ether->Optimize_Ether

Caption: A troubleshooting workflow for addressing low yield in Paroxetine synthesis.

Bis(4-chlorobutyl) ether decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(4-chlorobutyl) ether.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound with the formula O(CH₂CH₂CH₂CH₂Cl)₂. It is a colorless to light yellow oil.[1] In research and development, it is often used as a bifunctional alkylating agent and as a linker in the synthesis of more complex molecules.

Q2: What are the primary decomposition pathways for this compound?

The primary decomposition pathways for this compound are believed to be:

  • Intramolecular Cyclization: Especially at elevated temperatures, this compound can undergo an intramolecular Williamson ether synthesis-type reaction to form tetrahydrofuran (THF) and 1,4-dichlorobutane. This process can be catalyzed by Lewis acids.

  • Hydrolysis: In the presence of water, this compound can slowly hydrolyze to form 4-chlorobutanol and hydrochloric acid (HCl). The generated HCl can further catalyze the decomposition.

  • Oxidation (Peroxide Formation): Like other ethers, this compound can react with atmospheric oxygen, particularly when exposed to light, to form explosive peroxides.

Q3: How should I properly store this compound to prevent decomposition?

To minimize decomposition, this compound should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] It should be kept away from heat, light, moisture, and incompatible materials such as strong acids, bases, and oxidizing agents.

Q4: Are there any recommended stabilizers for this compound?

Troubleshooting Guides

Issue 1: Unexpected formation of Tetrahydrofuran (THF) in my reaction mixture.

Possible Cause: Thermal decomposition of this compound via intramolecular cyclization. This is more likely to occur at elevated reaction temperatures. The presence of Lewis acidic reagents or metal impurities can catalyze this decomposition.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If your experimental conditions allow, try running the reaction at a lower temperature.

  • Purify Reagents and Solvents: Ensure all reagents and solvents are free from metal impurities that could act as catalysts.

  • Use an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can help prevent side reactions.

  • Consider a Stabilizer: If the problem persists, consider the addition of a small amount of a compatible stabilizer. The choice of stabilizer will depend on your reaction chemistry.

Issue 2: My reaction is unexpectedly becoming acidic.

Possible Cause: Hydrolysis of this compound due to the presence of trace amounts of water in your reagents or solvents. This hydrolysis produces hydrochloric acid (HCl).

Troubleshooting Steps:

  • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents before use.

  • Inert Atmosphere: Work under a dry, inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Incorporate an Acid Scavenger: If anhydrous conditions are difficult to maintain, consider adding a non-interfering acid scavenger, such as a hindered base, to your reaction mixture.

Issue 3: I suspect peroxide formation in my stored this compound.

Possible Cause: Exposure of the ether to air and light can lead to the formation of explosive peroxides.

Troubleshooting Steps:

  • Visual Inspection (with caution): From a safe distance and behind a safety shield, visually inspect the container for the presence of crystals, a viscous liquid, or a cloudy appearance, which can indicate high levels of peroxides. DO NOT open a container with visible crystals.

  • Peroxide Testing: Use commercially available peroxide test strips or a chemical test to determine the peroxide concentration.[5][6][7][8] (See Experimental Protocols section for details).

  • Decontamination/Disposal: If peroxides are present at a concentration above 100 ppm, the material should be decontaminated or disposed of as hazardous waste. Do not attempt to distill or concentrate the ether if peroxides are present.

Quantitative Data

Specific kinetic data for the decomposition of this compound is not widely available in the literature. However, qualitative data indicates that the rate of decomposition is significantly influenced by temperature and the presence of catalysts.

Table 1: General Influence of Conditions on Decomposition Pathways

Decomposition PathwayConditionEffect on RatePrimary Decomposition Products
Intramolecular Cyclization High TemperatureIncreasesTetrahydrofuran, 1,4-Dichlorobutane
Lewis Acid CatalystIncreasesTetrahydrofuran, 1,4-Dichlorobutane
Hydrolysis Presence of WaterIncreases4-Chlorobutanol, Hydrochloric Acid
Oxidation Exposure to Air/LightIncreasesEther Peroxides

Experimental Protocols

Protocol 1: Monitoring Decomposition of this compound by GC-MS

Objective: To identify and quantify the decomposition products of this compound under specific experimental conditions.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration.

  • Incubation: Subject the sample to the desired experimental conditions (e.g., heating at a specific temperature for a defined period, addition of a potential catalyst).

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.

    • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Temperature Program: Develop a temperature program that allows for the separation of the starting material from potential decomposition products like THF and 4-chlorobutanol. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 35-300).

  • Data Analysis: Identify the decomposition products by comparing their mass spectra to a library (e.g., NIST). Quantify the components by integrating the peak areas and using a calibration curve or an internal standard.

Protocol 2: Testing for Peroxide Formation

Objective: To qualitatively or semi-quantitatively determine the presence of peroxides in a sample of this compound.

Methodology (Semi-Quantitative using Test Strips): [5][7]

  • Materials: Commercial peroxide test strips.

  • Procedure:

    • Dip the test strip into the this compound sample for the time specified by the manufacturer (usually 1-2 seconds).

    • Remove the strip and allow the solvent to evaporate.

    • Compare the color of the test pad to the color chart provided with the strips to estimate the peroxide concentration.

Methodology (Qualitative using Potassium Iodide): [2][6]

  • Materials: Test tube, glacial acetic acid, potassium iodide (KI) crystals.

  • Procedure:

    • Add approximately 1 mL of this compound to a test tube.

    • Add 1 mL of glacial acetic acid.

    • Add a few crystals of potassium iodide and shake the mixture.

    • The development of a yellow to brown color indicates the presence of peroxides. A darker color suggests a higher concentration.

Visualizations

DecompositionPathways BCE This compound THF Tetrahydrofuran BCE->THF Heat / Catalyst (Intramolecular Cyclization) DCB 1,4-Dichlorobutane BCE->DCB Heat / Catalyst (Intramolecular Cyclization) CB 4-Chlorobutanol BCE->CB H₂O (Hydrolysis) Peroxides Ether Peroxides BCE->Peroxides O₂ / Light (Oxidation) HCl Hydrochloric Acid CB->HCl

Caption: Major decomposition pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exposure Decomposition Induction cluster_analysis Analysis Prep Prepare this compound solution Expose Subject sample to experimental conditions (e.g., heat, catalyst, water) Prep->Expose GCMS GC-MS Analysis Expose->GCMS Identify Identify Decomposition Products GCMS->Identify Quantify Quantify Components Identify->Quantify

Caption: Workflow for analyzing this compound decomposition.

References

Troubleshooting low yield in macrocyclization with Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for macrocyclization reactions using bis(4-chlorobutyl) ether. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these syntheses.

Troubleshooting Guides & FAQs

This section provides answers to specific questions and troubleshooting advice for key issues encountered during macrocyclization with this compound.

Issue 1: Low Yield of the Desired Macrocycle

Q1: My macrocyclization reaction is resulting in a very low yield. What are the primary causes and how can I improve it?

A1: Low yields in macrocyclization are a common challenge, primarily due to the competition between the desired intramolecular cyclization and undesired intermolecular oligomerization or polymerization. Here is a breakdown of potential causes and solutions:

  • High Concentration: At high concentrations, the reactive ends of two different precursor molecules are more likely to encounter each other than the two ends of the same molecule, leading to the formation of linear polymers.

    • Solution: Employ the high-dilution principle . This is a fundamental strategy where a very low concentration of the linear precursor is maintained to favor intramolecular cyclization.[1] This is typically achieved by the slow addition of the reactant solution to a large volume of solvent, often using a syringe pump.[1]

  • Inappropriate Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the prevalence of side reactions.

    • Solution: Optimize the reaction temperature. It is advisable to start with temperatures reported in similar literature procedures and then screen a range of temperatures to find the optimal balance between a reasonable reaction rate and minimal byproduct formation.

  • Incorrect Base or Solvent: The choice of base and solvent can affect the nucleophilicity of the reacting species and the conformation of the linear precursor.

    • Solution: Screen different bases and solvents. For Williamson ether synthesis, common bases include alkali metal carbonates (e.g., Cs₂CO₃, K₂CO₃) and hydrides (e.g., NaH). The solvent should be non-nucleophilic to avoid reacting with the alkyl halide.[2] Common choices include acetonitrile, DMF, and toluene.[2]

Issue 2: Presence of Significant Side Products

Q2: Besides oligomers, what other side products should I be aware of, and how can I minimize them?

A2: The primary side reaction, other than polymerization, in a Williamson ether-type macrocyclization is E2 elimination .

  • E2 Elimination: The alkoxide or other nucleophile can act as a base, abstracting a proton from the carbon adjacent to the chlorine, leading to the formation of an alkene instead of the desired ether linkage. This is more prevalent with sterically hindered reactants.[2][3][4]

    • Solution:

      • Choice of Nucleophile/Substrate: While this compound is a primary alkyl halide and thus less prone to elimination than secondary or tertiary halides, the structure of the dinucleophile also plays a role.

      • Reaction Conditions: Lower reaction temperatures generally favor substitution over elimination. The choice of a less sterically hindered base can also be beneficial.

Issue 3: Difficulties in Product Purification

Q3: I am struggling to separate my desired macrocycle from the reaction mixture. What are the best purification strategies?

A3: The purification of macrocycles can be challenging due to the potential for similar polarities between the product, unreacted starting materials, and oligomeric byproducts.

  • Chromatography:

    • Column Chromatography: This is the most common purification method. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical. A gradient elution is often more effective than an isocratic one for separating compounds with similar polarities.

    • Preparative HPLC: For more challenging separations, preparative high-performance liquid chromatography can provide higher resolution.

  • Crystallization: If the macrocycle is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent system can be found.

  • Solvent Extraction: In some cases, a carefully chosen series of liquid-liquid extractions can help to remove some impurities before chromatographic purification.

Data Presentation

Table 1: Effect of Template Ion on Macrocyclization Yield

In template-assisted macrocyclization, the choice of the metal cation can significantly influence the yield by pre-organizing the linear precursor into a conformation favorable for cyclization. The data below illustrates the effect of different alkali metal hydroxides as bases (and template ions) on the yield of representative macrocyclization reactions.

EntryDinucleophileDitosylateBase (Template Ion)Yield (%)
1DNS2aNaOH (Na⁺)45
2DNS2cLiOH (Li⁺)35
3DNS2cNaOH (Na⁺)55
4DNS2dNaOH (Na⁺)60
5DNS2dKOH (K⁺)40

Data adapted from a study on the synthesis of aza- and thia-crown ethers, demonstrating the template effect of alkaline metal ions.[5] "DNS" and "2a-d" refer to specific dinucleophiles and ditosylates used in the cited study.

Experimental Protocols

General Protocol for Macrocyclization under High-Dilution Conditions

This protocol describes a general method for the macrocyclization of a dinucleophile with this compound under high-dilution conditions. Note: This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup:

    • A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a rubber septum. The flask is charged with a large volume of an appropriate anhydrous solvent (e.g., acetonitrile, DMF) and the base (e.g., Cs₂CO₃, K₂CO₃). The amount of solvent should be calculated to maintain a final concentration of the reactants in the low millimolar range (e.g., 0.001–0.01 M).

    • The reaction mixture is heated to the desired temperature (e.g., 80 °C).

  • Reactant Addition:

    • A solution of the dinucleophile and an equimolar amount of this compound in the same anhydrous solvent is prepared.

    • This solution is drawn into a syringe and placed on a syringe pump.

    • The solution is added dropwise to the heated reaction mixture over a long period (e.g., 8–24 hours) to maintain high dilution.

  • Reaction Monitoring and Workup:

    • The reaction progress is monitored by TLC or LC-MS.

    • After the addition is complete, the reaction is stirred for an additional period (e.g., 2–4 hours) to ensure complete conversion.

    • The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

    • The solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Fractions containing the desired product are combined, and the solvent is evaporated to yield the pure macrocycle.

  • Characterization:

    • The structure and purity of the macrocycle are confirmed by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield in Macrocyclization check_oligomers Check for Oligomers/Polymers (e.g., by LC-MS, GPC) start->check_oligomers high_dilution Implement High-Dilution Conditions: - Slow addition via syringe pump - Large solvent volume check_oligomers->high_dilution Yes check_side_products Check for Side Products (e.g., Elimination) check_oligomers->check_side_products No success Improved Yield high_dilution->success optimize_temp Optimize Reaction Temperature (Generally lower to favor substitution) check_side_products->optimize_temp Yes check_precursor Verify Purity and Integrity of Starting Materials check_side_products->check_precursor No optimize_base_solvent Optimize Base and Solvent - Screen non-nucleophilic solvents - Use less hindered base optimize_temp->optimize_base_solvent optimize_base_solvent->success purify_precursor Purify Dinucleophile and This compound check_precursor->purify_precursor Impure check_precursor->success Pure purify_precursor->success

Caption: Troubleshooting flowchart for low yield in macrocyclization.

High_Dilution_Principle cluster_high_conc High Concentration cluster_high_dilution High Dilution A1 Precursor 1 A2 Precursor 2 A1->A2 Intermolecular A3 Precursor 3 A2->A3 Intermolecular Polymer Oligomer/Polymer A3->Polymer B1 Precursor B1->B1 Intramolecular Macrocycle Macrocycle

Caption: High dilution favors intramolecular macrocyclization over polymerization.

Continuous_Flow_Macrocyclization reagent_A Reagent A in Solvent Syringe Pump A mixer T-Mixer reagent_A:f0->mixer reagent_B Reagent B in Solvent Syringe Pump B reagent_B:f0->mixer reactor Heated Packed-Bed or Coil Reactor mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Schematic of a continuous flow setup for macrocyclization.

References

Stability of Bis(4-chlorobutyl) ether under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Bis(4-chlorobutyl) ether under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Stability Overview

This compound exhibits differential stability depending on the pH of its environment. The ether linkage is generally stable under neutral and basic conditions but is susceptible to cleavage by strong acids. The terminal chlorobutyl groups, however, are prone to nucleophilic substitution reactions, the rate of which is significantly influenced by the pH.

Table 1: Qualitative Stability of this compound under Different Conditions

ConditionEther Linkage StabilityTerminal Chloride StabilityPrimary Degradation Pathway(s)Relative Rate of Degradation
Strongly Acidic (e.g., HBr, HI) LowModerateEther cleavageFast
Weakly Acidic (e.g., aq. HCl) HighLowSlow hydrolysis of terminal chloridesSlow
Neutral (e.g., water, buffered saline) HighLowVery slow hydrolysis of terminal chloridesVery Slow
Weakly Basic (e.g., NaHCO₃ solution) HighModerateHydrolysis of terminal chlorides, potential for intramolecular cyclizationModerate
Strongly Basic (e.g., NaOH, KOH) HighLowRapid hydrolysis of terminal chlorides, intramolecular cyclizationFast

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under strong acidic conditions?

A1: Under strong acidic conditions, particularly with hydrohalic acids like HBr or HI, the primary degradation pathway is the cleavage of the ether bond. For a primary ether like this compound, this proceeds via an SN2 mechanism. The expected products are 4-chlorobutanol and 1,4-dihalobutane (e.g., 1-bromo-4-chlorobutane if HBr is used). With excess strong acid and heat, the 4-chlorobutanol can be further converted to 1,4-dihalobutane.

Q2: Is this compound stable in aqueous basic solutions?

A2: The ether linkage of this compound is generally stable in basic solutions. However, the terminal alkyl chloride groups are susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis. This reaction produces 4-chlorobutanol and ultimately butane-1,4-diol. The rate of this hydrolysis is significantly faster in basic conditions compared to neutral or acidic conditions.

Q3: Can intramolecular cyclization occur with this compound?

A3: Yes, intramolecular cyclization is a potential side reaction, particularly under basic conditions. The initial hydrolysis of one of the chloroalkyl chains to 4-chlorobutanol can be followed by an intramolecular Williamson ether synthesis. The resulting alkoxide can attack the other chloroalkyl chain, leading to the formation of tetrahydrofuran (THF) and 4-chlorobutanol.

Q4: I am observing unexpected side products in my reaction involving this compound under basic conditions. What could they be?

A4: Unexpected side products in basic media are often the result of hydrolysis and/or intramolecular cyclization. The primary side products to consider are 4-chlorobutanol, butane-1,4-diol, and tetrahydrofuran. The formation of these products will depend on the reaction conditions (base concentration, temperature, and reaction time).

Q5: How can I monitor the degradation of this compound in my experiment?

A5: The degradation of this compound can be monitored by various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for separating and identifying the volatile parent compound and its potential degradation products like 4-chlorobutanol and 1,4-dihalobutanes.[1] High-Performance Liquid Chromatography (HPLC) can also be used, potentially with derivatization of the analytes to improve detection.[2]

Troubleshooting Guides

Issue 1: Rapid loss of starting material in an acidic reaction medium.

  • Possible Cause: Cleavage of the ether linkage by strong acid. Ethers are generally unreactive, but they can be cleaved by strong acids like HBr and HI.[3]

  • Troubleshooting Steps:

    • Acid Choice: If possible, switch to a non-hydrohalic acid or a weaker acid. HCl is generally less effective at cleaving ethers than HBr or HI.

    • Temperature Control: Perform the reaction at a lower temperature to reduce the rate of ether cleavage.

    • Reaction Time: Minimize the reaction time to limit the extent of degradation.

    • Monitoring: Use GC-MS or HPLC to monitor the reaction progress and the formation of degradation products.[1]

Issue 2: Formation of polar impurities when using this compound as a reactant in a basic medium.

  • Possible Cause: Hydrolysis of the terminal chloro groups to alcohols. Alkyl halides can be converted to alcohols by reacting them with a hydroxide base.[4]

  • Troubleshooting Steps:

    • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize hydrolysis.

    • Base Strength: Consider using a non-nucleophilic, sterically hindered base if its primary role is deprotonation rather than nucleophilic attack.

    • Temperature: Run the reaction at the lowest effective temperature to slow down the rate of hydrolysis.

    • Work-up: Quench the reaction and perform the work-up at low temperatures to minimize hydrolysis during product isolation.

Issue 3: Low yield due to the formation of a volatile, water-soluble byproduct.

  • Possible Cause: Intramolecular cyclization to form tetrahydrofuran (THF). This is more likely under basic conditions after the initial hydrolysis of one of the chloroalkyl groups.

  • Troubleshooting Steps:

    • Concentration: Running the reaction at a higher concentration can favor intermolecular reactions over intramolecular cyclization.

    • Temperature: Lowering the reaction temperature can disfavor the cyclization reaction.

    • Base: Use of a milder base or a non-nucleophilic base might reduce the initial hydrolysis step that leads to the cyclization precursor.

Experimental Protocols

Protocol 1: Analysis of this compound Stability under Acidic Conditions by GC-MS

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the desired acidic medium (e.g., 1M HCl in a suitable solvent). Prepare a control sample in the solvent without acid.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25 °C, 50 °C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching and Extraction: Neutralize the aliquot with a suitable base (e.g., NaHCO₃ solution) and extract the organic components with a non-polar solvent like dichloromethane or diethyl ether.

  • GC-MS Analysis: Analyze the extracted samples by GC-MS. Monitor for the disappearance of the this compound peak and the appearance of new peaks corresponding to degradation products (e.g., 4-chlorobutanol, 1,4-dichlorobutane).[1]

  • Quantification: Use an internal standard to quantify the concentration of this compound at each time point to determine the degradation rate.

Protocol 2: Analysis of this compound Stability under Basic Conditions by HPLC

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the desired basic medium (e.g., 1M NaOH in a suitable solvent). Prepare a control sample in the solvent without base.

  • Incubation: Incubate the samples at a controlled temperature.

  • Time Points: At specified time intervals, withdraw an aliquot from each sample.

  • Quenching: Neutralize the aliquot with a suitable acid (e.g., HCl) to stop the reaction.

  • HPLC Analysis: Analyze the samples directly by reverse-phase HPLC with UV detection. If the analytes lack a strong chromophore, pre-column derivatization may be necessary.[2]

  • Quantification: Develop a calibration curve for this compound to determine its concentration at each time point and calculate the rate of degradation.

Reaction Pathways

Acidic_Degradation This compound This compound Protonated Ether Protonated Ether This compound->Protonated Ether + H⁺ 4-Chlorobutanol 4-Chlorobutanol Protonated Ether->4-Chlorobutanol + X⁻ (SN2) 1-Halo-4-chlorobutane 1-Halo-4-chlorobutane Protonated Ether->1-Halo-4-chlorobutane + X⁻ (SN2)

Caption: Acid-catalyzed cleavage of this compound.

Basic_Degradation cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization This compound This compound 4-chlorobutanol + Butane-1,4-diol 4-chlorobutanol + Butane-1,4-diol This compound->4-chlorobutanol + Butane-1,4-diol + OH⁻ (SN2) 4-chlorobutanol intermediate 4-chlorobutanol intermediate This compound->4-chlorobutanol intermediate + OH⁻ (SN2) Alkoxide Alkoxide 4-chlorobutanol intermediate->Alkoxide + OH⁻ cluster_cyclization cluster_cyclization Tetrahydrofuran Tetrahydrofuran Alkoxide->Tetrahydrofuran Intramolecular SN2

Caption: Degradation pathways of this compound in basic conditions.

References

Technical Support Center: Purification of Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the removal of residual starting materials from Bis(4-chlorobutyl) ether.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and corresponding impurities in the synthesis of this compound?

A1: The synthesis of this compound can be achieved through several routes, each with its own set of potential residual starting materials and byproducts. The most common synthetic pathways and their associated impurities are:

  • From Tetrahydrofuran (THF): This method often involves the reaction of THF with reagents like thionyl chloride or phosphorus oxychloride.[1] Potential impurities include unreacted THF, 1,4-dichlorobutane, and various phosphorus-containing byproducts.[1]

  • From 4-chlorobutanol: The etherification of 4-chlorobutanol can lead to residual, unreacted 4-chlorobutanol in the final product.

  • From 1,4-butanediol: When 1,4-butanediol is used with a chlorinating agent like thionyl chloride, residual 1,4-butanediol and partially reacted intermediates can be present.[1]

  • From 1,4-dichlorobutane: While 1,4-dichlorobutane is a potential product from THF, it can also be a starting material. In such cases, excess 1,4-dichlorobutane may remain.

Q2: Which analytical techniques are recommended for identifying and quantifying residual starting materials?

A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity analysis of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting residual starting materials like THF, 1,4-dichlorobutane, and 4-chlorobutanol. High-resolution capillary gas chromatography is particularly effective for separating key impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the molecule. It can be used to identify and quantify impurities by comparing the integrals of characteristic peaks of the product and the impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile impurities and for monitoring the progress of the purification.[3][4]

Q3: What are the primary methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities present.

  • Fractional Distillation under Reduced Pressure: This is the most common and effective method for separating this compound from starting materials with different boiling points.[1][5] For instance, it can effectively separate the product from the lower-boiling 1,4-dichlorobutane.[5][6]

  • Aqueous Extraction/Washing: This technique is useful for removing water-soluble impurities and acidic or basic residues. The crude product, dissolved in a water-immiscible organic solvent like ether, can be washed with water, a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, and finally with brine.[5][7]

  • Column Chromatography: For high-purity requirements or when distillation is not effective, column chromatography using silica gel can separate the product from impurities based on their polarity.[4]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Purity After Distillation Inefficient fractionation due to similar boiling points of the product and impurities.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).[4]- Optimize the distillation pressure to maximize the boiling point difference.- Ensure a stable and slow heating rate to allow for proper equilibration in the column.
Thermal decomposition of the product at high temperatures.- Perform the distillation under a higher vacuum to lower the boiling point.[4]- Ensure the heating mantle temperature is not excessively high.
Presence of Water-Soluble Impurities (e.g., salts, residual acids/bases) Inadequate washing during the workup.- Perform multiple extractions with deionized water.- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a brine wash to remove excess water.[5][7]
Residual 4-chlorobutanol Detected by GC-MS or NMR Incomplete reaction or inefficient purification.- If the amount is significant, consider driving the reaction to completion by adjusting stoichiometry or reaction time.- 4-chlorobutanol has a different boiling point and can be separated by careful fractional distillation.- An aqueous wash can help remove some of the more polar 4-chlorobutanol.
Product is a Dark Color Presence of polymeric or high molecular weight byproducts.- A preliminary purification by passing the crude product through a short plug of silica gel can remove baseline impurities.[8]- If the colored impurities are non-volatile, fractional distillation should yield a colorless product.[1]
Emulsion Formation During Aqueous Extraction The presence of surfactants or finely divided solids.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Allow the mixture to stand for an extended period.- If the emulsion persists, filter the mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.

  • Sample Preparation: Transfer the crude this compound to the round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin stirring (if using a stir bar).

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions, which may contain residual starting materials like THF or 1,4-dichlorobutane.[1][5]

    • Collect the main fraction at the expected boiling point of this compound under the applied pressure (e.g., 84–86°C at 0.5 mmHg).[1]

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 mg/mL.

  • Instrument Setup:

    • Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure the separation of compounds with a wide range of boiling points.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. Acquire data in full scan mode to identify all components.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST) and known standards.

    • Quantify the purity by calculating the peak area percentage of the main product relative to the total peak area.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₁₆Cl₂O199.12132 °C/15 mmHg, 84-86 °C/0.5 mm[1]
Tetrahydrofuran (THF)C₄H₈O72.1166 °C
1,4-DichlorobutaneC₄H₈Cl₂127.01154-155 °C[7]
4-chlorobutanolC₄H₉ClO108.5785-87 °C/15 mmHg
1,4-ButanediolC₄H₁₀O₂90.12230 °C

Visualizations

experimental_workflow crude_product Crude this compound aqueous_workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) crude_product->aqueous_workup drying Drying (e.g., over Na₂SO₄) aqueous_workup->drying distillation Fractional Distillation (under reduced pressure) drying->distillation analysis Purity Analysis (GC-MS, NMR) distillation->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_workflow start Impure Product after Initial Purification check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities volatile_impurities Are impurities more volatile? check_impurities->volatile_impurities polar_impurities Are impurities polar/water-soluble? volatile_impurities->polar_impurities No action_distill Re-distill with a high-efficiency column volatile_impurities->action_distill Yes action_wash Perform additional aqueous washes polar_impurities->action_wash Yes action_chromatography Consider column chromatography polar_impurities->action_chromatography No

Caption: Troubleshooting decision tree for purifying this compound.

References

Scale-up considerations for Bis(4-chlorobutyl) ether synthesis from tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Bis(4-chlorobutyl) ether from tetrahydrofuran (THF). The information is presented in a question-and-answer format to address specific issues that may be encountered during laboratory experiments and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound from tetrahydrofuran?

A common and well-documented laboratory method involves the reaction of tetrahydrofuran with phosphorus oxychloride (POCl₃) and concentrated sulfuric acid (H₂SO₄). This exothermic reaction requires careful temperature control.[1]

Q2: What are the typical reagents, conditions, and yield for this synthesis at a lab scale?

A representative lab-scale synthesis uses tetrahydrofuran, phosphorus oxychloride, and sulfuric acid. The reaction is initially cooled and then heated to maintain a temperature between 90-100°C. The reported yield of this compound is typically in the range of 52-54%.[1]

Q3: What are the main by-products in this synthesis?

The primary by-products can include 1,4-dichlorobutane and unreacted tetrahydrofuran.[1] The formation of these by-products is influenced by reaction temperature and stoichiometry.

Q4: How can the purity of the final product be improved?

Purification is typically achieved through fractional distillation under reduced pressure.[1] Given the similar boiling points of the product and certain by-products, a fractional distillation column with a high number of theoretical plates is recommended for effective separation.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Possible Cause 1: Poor Temperature Control. The reaction is highly exothermic, and temperatures exceeding 100°C can lead to a violent reaction, excessive evolution of hydrogen chloride, and a lower yield.[1]

    • Solution: Ensure efficient stirring and use an ice-water bath for cooling as needed to maintain the reaction temperature within the optimal range of 90-100°C.[1] On a larger scale, consider using a reactor with a high heat transfer capacity, such as one with a cooling jacket or external heat exchanger. For industrial-scale production, continuous flow reactors can offer superior heat management compared to batch reactors.

  • Possible Cause 2: Improper Reagent Stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion or the formation of undesired by-products.

    • Solution: Carefully measure and control the molar ratios of tetrahydrofuran, phosphorus oxychloride, and sulfuric acid as specified in the experimental protocol.

  • Possible Cause 3: Incomplete Reaction. Insufficient reaction time will result in a lower yield.

    • Solution: Ensure the reaction is maintained at the target temperature for the recommended duration until the exothermic phase ceases.[1]

Issue 2: Reaction Runaway/Loss of Control

  • Possible Cause 1: Inadequate Heat Removal. As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient. This can lead to a rapid increase in temperature and pressure, resulting in a runaway reaction.

    • Solution:

      • Lab Scale: Use a sufficiently large ice bath and ensure vigorous stirring.[1]

      • Pilot/Industrial Scale: Employ a reactor with a high-performance cooling system (e.g., cooling jacket, internal cooling coils). Consider the use of heat transfer fluids designed for chemical processing. For highly exothermic reactions, a semi-batch process where one reactant is added gradually can help control the rate of heat generation. Continuous flow reactors are an excellent alternative for managing highly exothermic reactions due to their high surface-area-to-volume ratio.

  • Possible Cause 2: Too Rapid Addition of Reagents. Adding reagents too quickly can overwhelm the cooling capacity of the system.

    • Solution: Add reagents at a controlled rate, monitoring the internal temperature closely. The addition rate should be adjusted to prevent the temperature from exceeding the desired range.[1]

Issue 3: Difficulties in Product Purification

  • Possible Cause: Inefficient Distillation Setup. Co-distillation of by-products with the desired product due to similar boiling points.

    • Solution: Use a fractional distillation column with a sufficient number of theoretical plates to achieve good separation. Operate the distillation under a stable, reduced pressure.

Data Presentation

Table 1: Lab-Scale Synthesis Parameters for this compound

ParameterValueReference
Reactants Tetrahydrofuran, Phosphorus oxychloride, Sulfuric acid[1]
Molar Ratio (THF:POCl₃) ~3:1[1]
Initial Temperature 10-15°C[1]
Reaction Temperature 90-100°C[1]
Reaction Time Until exothermic reaction ceases (~15-20 min) + 10 min[1]
Yield 52-54%[1]
Purification Method Fractional distillation under reduced pressure[1]

Experimental Protocols

Laboratory Scale Synthesis of this compound[1]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place 5 moles of dry tetrahydrofuran.

  • Reagent Addition: Cool the flask in an ice bath and add 1.67 moles of phosphorus oxychloride. While maintaining the temperature between 10-15°C, slowly add 50 ml of concentrated sulfuric acid.

  • Reaction: Remove the ice bath and cautiously heat the mixture. An exothermic reaction will begin around 88-90°C. Maintain the temperature between 90-100°C using cooling or gentle heating as needed until the exothermic reaction subsides, and then for an additional 10 minutes.

  • Workup: Cool the reaction mixture to room temperature. Add 600 ml of water and reflux for 30 minutes to decompose phosphorus-containing complexes.

  • Extraction: After cooling, extract the mixture with ether. Wash the ether extract with water and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the ether by distillation and then purify the residual liquid by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification setup 1. Reaction Setup (THF in flask) addition 2. Reagent Addition (POCl3, H2SO4 at 10-15°C) setup->addition reaction 3. Exothermic Reaction (Heat to 90-100°C) addition->reaction quench 4. Quenching (Add water, reflux) reaction->quench Cool to room temp extraction 5. Extraction (Ether and water washes) quench->extraction purification 6. Purification (Fractional Distillation) extraction->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield issue Low Yield cause1 Poor Temperature Control issue->cause1 cause2 Improper Stoichiometry issue->cause2 cause3 Incomplete Reaction issue->cause3 solution1 Maintain 90-100°C with efficient cooling and stirring cause1->solution1 solution2 Accurately measure reagents cause2->solution2 solution3 Ensure sufficient reaction time cause3->solution3

Caption: Troubleshooting guide for low yield in this compound synthesis.

scaleup_considerations scaleup Scale-Up Considerations heat Heat Management (Decreased Surface/Volume Ratio) scaleup->heat mixing Mixing Efficiency scaleup->mixing safety Process Safety scaleup->safety heat_sol - High-performance cooling - Semi-batch or continuous flow process heat->heat_sol mixing_sol - Optimized impeller design - Computational Fluid Dynamics (CFD) modeling mixing->mixing_sol safety_sol - Controlled reagent addition - Emergency quenching procedures - Proper PPE safety->safety_sol

References

Technical Support Center: Alternative Phase-Transfer Catalysts for Reactions with Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative phase-transfer catalysts (PTCs) in reactions involving bis(4-chlorobutyl) ether. The information is tailored for professionals in research and drug development to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common phase-transfer catalysts used for reactions with this compound, and what are their primary mechanisms?

A1: The most common phase-transfer catalysts fall into two main categories: quaternary ammonium salts and crown ethers.[1]

  • Quaternary Ammonium Salts: These salts, such as Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (TEBA), and Aliquat 336 (a mixture of methyltrioctylammonium chloride and methyl-tridecylammonium chloride), function by exchanging their anion with the nucleophile in the aqueous phase. The resulting lipophilic ion pair then migrates into the organic phase to react with the this compound.[2][3]

  • Crown Ethers: These are cyclic polyethers, like 15-crown-5 and 18-crown-6, that can encapsulate the metal cation (e.g., K⁺, Na⁺) of the nucleophilic salt.[1] This complexation creates a "naked" anion with increased nucleophilicity in the organic phase.[4] The size of the crown ether's cavity determines its selectivity for specific cations.[5][6]

Q2: Are there alternative, less common phase-transfer catalysts that can be effective for reactions with this compound?

A2: Yes, several alternative PTCs can be considered:

  • Phosphonium Salts: Quaternary phosphonium salts are analogous to ammonium salts but can offer greater thermal stability, making them suitable for reactions requiring higher temperatures.[7]

  • Cryptands and Podands: These are more complex multicyclic and acyclic polyethers, respectively, that can also encapsulate metal cations, often with higher selectivity and stability than crown ethers.[7]

  • Polyethylene Glycols (PEGs): High molecular weight PEGs can also act as phase-transfer catalysts, although they are generally less efficient than quaternary ammonium salts or crown ethers.[7]

  • Supported Phase-Transfer Catalysts: Catalysts immobilized on a solid support (e.g., polymers) can simplify post-reaction purification as they can be removed by filtration.[2]

Q3: How do I choose the appropriate phase-transfer catalyst for my reaction with this compound?

A3: The choice of catalyst depends on several factors:

  • Nucleophile and Base: The nature of the nucleophile and the cation of the base used will influence the choice between a quaternary ammonium salt and a crown ether. For instance, 18-crown-6 is particularly effective with potassium salts.[6]

  • Reaction Temperature: For high-temperature reactions, phosphonium salts may be more suitable due to their enhanced stability.[7]

  • Cost and Toxicity: Quaternary ammonium salts are generally less expensive and less toxic than crown ethers, making them a common first choice for many applications.[7]

  • Desired Selectivity: In reactions with bifunctional substrates like this compound, the catalyst can influence the ratio of mono- to di-substitution and the extent of intramolecular cyclization versus intermolecular reaction. The specific catalyst may need to be optimized empirically for the desired outcome.

Troubleshooting Guides

Issue 1: Low or no reaction yield.

Potential Cause Troubleshooting Steps
Ineffective Catalyst - Ensure the chosen catalyst is appropriate for the cation of your base (e.g., 18-crown-6 for potassium salts).- Increase the catalyst loading (typically 1-10 mol%).- Consider switching to a different class of catalyst (e.g., from a quaternary ammonium salt to a crown ether or phosphonium salt).
Poor Solubility - Ensure the organic solvent is appropriate for dissolving this compound and the catalyst-nucleophile complex.- Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases.
Deactivated Catalyst - Some catalysts can be "poisoned" by certain anions. Ensure all reagents are of appropriate purity.
Insufficiently Nucleophilic Anion - The base may not be strong enough to fully deprotonate the nucleophile. Consider a stronger base.- The "nakedness" of the anion is crucial. A different catalyst might create a more reactive nucleophile in the organic phase.

Issue 2: Formation of undesired side products (e.g., elimination, intramolecular cyclization).

Potential Cause Troubleshooting Steps
Elimination Reactions - this compound can undergo elimination reactions in the presence of a strong base. Use a less hindered, non-nucleophilic base if possible.- Lowering the reaction temperature can disfavor elimination.
Uncontrolled Intermolecular vs. Intramolecular Reactions - The concentration of the reactants can influence the outcome. High dilution conditions favor intramolecular cyclization, while higher concentrations favor intermolecular reactions.- The choice of catalyst can also play a role in directing the reaction pathway. Experiment with different catalysts to optimize for the desired product.
Hydrolysis of the Ether - Ensure the reaction is not heated for excessively long periods, especially in the presence of a strong aqueous base, which could lead to hydrolysis of the ether linkage.

Data Presentation

Table 1: Comparison of Phase-Transfer Catalysts in Williamson Ether Synthesis

CatalystSubstrateNucleophileSolventTemperature (°C)Reaction TimeYield (%)
Tetrabutylammonium Bromide (TBAB)Benzyl ChlorideOctanol/NaOH-1002 h95
18-Crown-6Benzyl ChloridePotassium PhenoxideToluene80-95
Aliquat 336Benzyl ChlorideSodium Cyanide-751.5 h92
Benzyltriethylammonium Chloride (TEBA)p-NitrochlorobenzeneMethanol/NaOH---High

Note: This table presents data from various Williamson ether synthesis reactions to illustrate the general performance of different PTCs. Direct comparative data for this compound is limited in the literature, and empirical optimization is recommended.

Experimental Protocols

Protocol 1: General Procedure for Phase-Transfer Catalyzed Reaction of this compound with a Nucleophile

This protocol provides a general starting point for a reaction between this compound and a generic nucleophile (NuH) in a biphasic system.

Materials:

  • This compound

  • Nucleophile (e.g., a diol, phenol, or other nucleophilic species)

  • Base (e.g., solid KOH or a 50% aqueous NaOH solution)

  • Phase-Transfer Catalyst (e.g., TBAB or 18-crown-6, 1-5 mol%)

  • Organic Solvent (e.g., toluene, chlorobenzene, or dichloromethane)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the nucleophile and the phase-transfer catalyst in the chosen organic solvent.

  • Add the aqueous solution of the base (or solid base and water).

  • Begin vigorous stirring to ensure good mixing of the two phases.

  • Add the this compound to the reaction mixture, either neat or dissolved in a small amount of the organic solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nucleophile & PTC in Organic Solvent B Add Aqueous Base A->B C Vigorous Stirring B->C D Add this compound C->D E Heat to Desired Temperature D->E F Monitor Reaction (TLC/GC) E->F G Cool & Separate Layers F->G H Wash Organic Layer G->H I Dry & Concentrate H->I J Purify Product I->J

Caption: A generalized experimental workflow for a phase-transfer catalyzed reaction.

Troubleshooting_Logic Start Low Yield? Catalyst Check Catalyst Start->Catalyst Yes End Improved Yield Start->End No Conditions Optimize Conditions Catalyst->Conditions SideProducts Side Products? Conditions->SideProducts Temp Adjust Temperature SideProducts->Temp Yes Concentration Vary Concentration SideProducts->Concentration Yes Base Change Base SideProducts->Base Yes Temp->End Concentration->End Base->End

Caption: A logical troubleshooting workflow for low reaction yields.

References

Technical Support Center: Reactions Involving Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving Bis(4-chlorobutyl) ether. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the standard quenching procedures for reactions involving this compound?

A1: The appropriate quenching procedure depends on the specific reaction conditions, reagents, and the stability of your product. However, a general approach involves the slow, controlled addition of a quenching agent to neutralize any reactive species and to facilitate the separation of the desired product. Common quenching agents include:

  • Water: Often used for hydrolyzing reactive reagents.

  • Saturated aqueous solutions: Such as ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), are used to neutralize acidic or basic reaction mixtures, respectively.[1]

  • Dilute acid or base: To adjust the pH of the reaction mixture for optimal product stability and extraction.

Given that this compound is an alkyl halide, reactions may involve nucleophilic substitution. Quenching is crucial to stop the reaction and remove any unreacted starting material or byproducts.

Q2: My reaction mixture is biphasic after quenching. How should I proceed with the work-up?

A2: A biphasic mixture is common after quenching with an aqueous solution. The standard procedure is to perform a liquid-liquid extraction to separate the organic and aqueous layers.

  • Transfer the biphasic mixture to a separatory funnel.

  • Allow the layers to separate completely. The organic layer containing your product will likely be less dense than the aqueous layer, but this should be confirmed.

  • Drain the lower aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent.

  • Concentrate the organic solvent under reduced pressure to isolate the crude product.

Q3: I am observing an emulsion during the aqueous work-up. How can I break it?

A3: Emulsions can form, especially if the reaction mixture contains surfactants or fine particulate matter. To break an emulsion, you can try the following:

  • Addition of brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, often helping to break the emulsion.

  • Addition of a different organic solvent: Adding a small amount of a solvent in which your product is highly soluble can sometimes disrupt the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the emulsion.

  • Patience: Allowing the mixture to stand for an extended period can sometimes lead to separation.

Q4: What are the key safety precautions to consider when working with and quenching reactions of this compound?

A4: this compound is a hazardous chemical.[2][3] It is harmful if swallowed and causes skin and serious eye irritation.[2][3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

During quenching, be aware of the potential for exothermic reactions, especially when quenching reactive reagents. Add the quenching agent slowly and with cooling if necessary.[4] Dispose of all chemical waste according to your institution's safety guidelines.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product after quenching and work-up. Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to ensure it has gone to completion before quenching.
Product is water-soluble and is lost in the aqueous layer.If your product has some water solubility, perform multiple extractions of the aqueous layer with an organic solvent to maximize recovery.
Product degradation during quenching.The quenching conditions (e.g., pH, temperature) may be too harsh for your product. Consider using a milder quenching agent or performing the quench at a lower temperature.
Presence of unreacted this compound in the final product. Insufficient quenching of the starting material.Ensure thorough mixing during the quench and consider adding a slight excess of the quenching agent.
Inefficient purification.Optimize your purification method (e.g., column chromatography, distillation) to effectively separate the product from the starting material.
Formation of unexpected byproducts. Side reactions occurring during the reaction or quench.Analyze the byproducts to understand the side reaction. Adjusting reaction conditions (e.g., temperature, stoichiometry) or the quenching procedure may be necessary. For example, hydrolysis of the ether linkage is a potential side reaction under strongly acidic or basic conditions.

Experimental Protocols

General Quenching Protocol with Saturated Aqueous Ammonium Chloride

This protocol is suitable for quenching reactions that are sensitive to basic conditions.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring. Monitor for any exotherm.

  • Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for 15-30 minutes.[1]

  • Transfer the mixture to a separatory funnel and proceed with liquid-liquid extraction as described in the FAQs.

General Quenching Protocol with Water

This is a general-purpose quenching method for many reactions.

  • Cool the reaction mixture to 0 °C if necessary.

  • Slowly add deionized water to the reaction mixture with efficient stirring.

  • Stir for 15-30 minutes to ensure complete quenching.

  • Proceed with the appropriate work-up procedure (e.g., extraction, filtration).

Visualizations

Quenching_Workflow cluster_reaction Reaction Phase cluster_quenching Quenching Phase cluster_workup Work-up Phase Reaction_Mixture Reaction Mixture (Containing this compound) Add_Quenching_Agent Add Quenching Agent (e.g., H₂O, aq. NH₄Cl) Reaction_Mixture->Add_Quenching_Agent 1. Cool Quenched_Mixture Quenched Reaction Mixture Add_Quenching_Agent->Quenched_Mixture 2. Stir Extraction Liquid-Liquid Extraction Quenched_Mixture->Extraction 3. Separate Layers Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying 4. Isolate Organic Phase Filtration Filtration Drying->Filtration 5. Remove Drying Agent Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration 6. Concentrate Crude_Product Crude Product Concentration->Crude_Product Troubleshooting_Logic Start Problem Encountered Low_Yield Low Product Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Emulsion Emulsion Formation Start->Emulsion Check_Completion Verify Reaction Completion (TLC/GC) Low_Yield->Check_Completion Check_Solubility Assess Product Water Solubility Low_Yield->Check_Solubility Check_Purity Analyze Impurities (NMR/MS) Impure_Product->Check_Purity Add_Brine Add Saturated Brine Emulsion->Add_Brine Check_Completion->Impure_Product Incomplete Check_Completion->Check_Solubility Complete Optimize_Reaction Optimize Reaction Time/Temp Check_Completion->Optimize_Reaction Incomplete Multiple_Extractions Perform Multiple Extractions Check_Solubility->Multiple_Extractions Soluble Optimize_Purification Optimize Purification Method Check_Purity->Optimize_Purification Filter_Celite Filter through Celite® Add_Brine->Filter_Celite Persistent

References

Managing exothermic reactions during Bis(4-chlorobutyl) ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(4-chlorobutyl) ether, with a focus on managing the exothermic nature of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

A1: The primary exothermic reaction occurs after the initial mixing of reactants and heating to approximately 88-90°C.[1] At this point, the reaction rate increases significantly, generating a substantial amount of heat.

Q2: Why is it crucial to control the temperature during this synthesis?

A2: Maintaining the reaction temperature within the optimal range of 90-100°C is critical. If the temperature exceeds 100°C, the reaction can become violent, leading to an excessive evolution of hydrogen chloride gas and a lower yield of the desired product.[1]

Q3: What are the main reactants in this synthesis?

A3: The synthesis of this compound typically involves the reaction of dry tetrahydrofuran with phosphorus oxychloride and concentrated sulfuric acid.[1]

Q4: What are the potential hazards associated with the chemicals used in this synthesis?

A4: Tetrahydrofuran (THF) is a flammable liquid and an irritant that can form explosive peroxides.[2][3][4] Phosphorus oxychloride and sulfuric acid are corrosive and react violently with water. Hydrogen chloride gas, a byproduct, is also corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn, and the reaction should be carried out in a well-ventilated fume hood.[2][3]

Q5: What is the expected yield of this compound?

A5: The reported yield of this compound is typically between 52-54% based on the amount of tetrahydrofuran used.[1]

Troubleshooting Guide

Problem 1: The reaction temperature is rapidly exceeding 100°C.

  • Q: What should I do if the reaction temperature quickly goes above the recommended 90-100°C range?

    • A: Immediately apply external cooling using an ice-water bath to bring the temperature back into the optimal range.[1] Efficient stirring is crucial to ensure even heat distribution and effective cooling.[1] If the temperature continues to rise uncontrollably, it may indicate a runaway reaction. In this situation, prioritize personal safety and follow your laboratory's emergency procedures.

Problem 2: The exothermic reaction is not starting even after heating to 90°C.

  • Q: I have heated the mixture to 90°C, but the exothermic reaction hasn't started. What could be the issue?

    • A: Ensure that all reactants were added in the correct order and amounts as specified in the protocol. The quality of the reactants, particularly the dryness of the tetrahydrofuran, can affect the reaction initiation.[1] Continue to heat cautiously and monitor the temperature closely, as there might be an induction period before the reaction begins.

Problem 3: The final product yield is significantly lower than expected.

  • Q: My final yield of this compound is much lower than the reported 52-54%. What are the possible reasons?

    • A: A lower yield can result from several factors:

      • Temperature excursions: If the reaction temperature went above 100°C, side reactions and product decomposition could have occurred.[1]

      • Inefficient stirring: Poor mixing can lead to localized overheating and incomplete reaction.[1]

      • Incomplete reaction: The exothermic phase may not have been allowed to proceed for a sufficient duration. The protocol suggests maintaining the temperature for an additional 10 minutes after the exotherm ceases.[1]

      • Losses during workup: Ensure efficient extraction and proper handling during the purification steps to minimize product loss.

Problem 4: The product is dark or impure after distillation.

  • Q: The distilled this compound is not colorless as expected. What could be the cause?

    • A: A dark-colored product can indicate the presence of impurities due to side reactions or decomposition. This could be caused by overheating during the reaction or distillation. Ensure that the distillation is performed under reduced pressure as specified to avoid high temperatures that can lead to decomposition.[1]

Quantitative Data Summary

ParameterValueReference
Molar Ratio (THF : POCl₃)3 : 1[1]
Exothermic Reaction Temperature90-100 °C[1]
Time to Reach Exotherm~30 minutes[1]
Duration of Exothermic Phase15-20 minutes[1]
Post-Exotherm Heating Time10 minutes[1]
Yield52-54%[1]
Boiling Point84-86 °C / 0.5 mmHg[1]
Density (at 25 °C)1.0690 g/mL[1]
Refractive Index (nD25)1.4562[1]

Experimental Protocol

This protocol is based on the procedure for the synthesis of 4,4'-Dichlorodibutyl ether from Organic Syntheses.[1]

Materials:

  • Dry tetrahydrofuran (5 moles, 360 g, 406 mL)

  • Phosphorus oxychloride (1.67 moles, 256 g, 153 mL)

  • Concentrated sulfuric acid (50 mL)

  • Ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Water

Equipment:

  • Three-necked flask

  • Mercury-sealed stirrer

  • Reflux condenser with a calcium chloride tube

  • Thermometer

  • Ice bath

  • Heating mantle or low luminous flame

  • Separatory funnel

  • Distillation apparatus (modified Claisen flask)

Procedure:

  • Reactant Addition: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place 360 g of dry tetrahydrofuran. Cool the flask in an ice bath and start stirring. Rapidly add 256 g of phosphorus oxychloride. Cool the mixture to 10-15°C and then add 50 mL of concentrated sulfuric acid over 3-10 minutes, ensuring the temperature does not exceed 40°C.

  • Initiation of Exothermic Reaction: Remove the ice bath and cautiously heat the mixture. An exothermic reaction will become evident at approximately 88-90°C.

  • Temperature Control: Maintain the reaction temperature between 90-100°C by moderate cooling with an ice bath or gentle heating as needed. Continue this for 10 minutes after the exothermic reaction ceases.

  • Workup: Cool the reaction mixture to room temperature. Add 600 mL of water, heat the mixture to reflux for 30 minutes, and then distill until the vapor temperature reaches 99-100°C.

  • Extraction: Cool the dark reaction mixture and transfer it to a separatory funnel. Extract with 225 mL of ether. Wash the ether extract with four 100-mL portions of water.

  • Drying and Purification: Dry the ether extract over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and remove the ether by distillation. Fractionally distill the residual liquid under reduced pressure. The fraction boiling at 84-86°C/0.5 mm is the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Mix THF, POCl3, H2SO4 cooling1 Cool to 10-15°C reactants->cooling1 heating Heat to 88-90°C cooling1->heating exotherm Exothermic Reaction (90-100°C) heating->exotherm post_heating Heat for 10 min post-exotherm exotherm->post_heating cooling2 Cool to Room Temp post_heating->cooling2 hydrolysis Add H2O & Reflux cooling2->hydrolysis extraction Extract with Ether hydrolysis->extraction washing Wash with H2O extraction->washing drying Dry with Na2SO4 washing->drying distillation Fractional Distillation drying->distillation product This compound distillation->product temp_control_logic start Monitor Reaction Temperature condition Temp > 100°C? start->condition apply_cooling Apply Ice Bath Cooling condition->apply_cooling Yes maintain_heat Maintain Gentle Heating condition->maintain_heat No (Temp < 90°C) continue_reaction Continue Reaction condition->continue_reaction No (90-100°C) apply_cooling->condition violent_reaction Violent Reaction Risk apply_cooling->violent_reaction maintain_heat->condition

References

Validation & Comparative

Reactivity Showdown: Bis(4-bromobutyl) Ether Poised for Faster Reactions than Bis(4-chlorobutyl) Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice between halogenated starting materials is a critical decision that can significantly impact reaction efficiency and yield. A detailed comparison of bis(4-bromobutyl) ether and bis(4-chlorobutyl) ether reveals a distinct reactivity advantage for the bromo-substituted compound in nucleophilic substitution reactions, a cornerstone of many synthetic pathways. This guide provides an in-depth analysis of their reactivity, supported by fundamental principles of organic chemistry, and outlines experimental protocols for their synthesis and comparative reactivity studies.

The superior reactivity of bis(4-bromobutyl) ether stems from the intrinsic properties of the bromide ion as a leaving group. In the realm of nucleophilic substitution reactions, the facility with which a leaving group departs from the substrate is a key determinant of the reaction rate. Bromide is widely recognized as a better leaving group than chloride for two primary reasons: it is a weaker base, and the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[1][2] This allows for a lower activation energy barrier for the substitution reaction, leading to faster reaction kinetics.

Quantitative Reactivity Comparison

To illustrate the expected difference in reactivity, we can consider data from analogous primary alkyl halides. For instance, in reactions with a given nucleophile under identical conditions, primary alkyl bromides consistently exhibit higher reaction rates than their corresponding chlorides.

SubstrateLeaving GroupRelative Rate (Illustrative)
This compoundChloride (Cl⁻)1
Bis(4-bromobutyl) etherBromide (Br⁻)>10 (Estimated)

Note: The relative rate for bis(4-bromobutyl) ether is an estimation based on the general reactivity trends observed for primary alkyl bromides versus chlorides. Actual experimental values may vary depending on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocols

To empirically validate the predicted reactivity difference, the following experimental protocols can be employed.

Synthesis of this compound

A detailed and reliable method for the synthesis of this compound has been reported in Organic Syntheses.[4] The procedure involves the treatment of tetrahydrofuran with phosphorus oxychloride and sulfuric acid.

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place 360 g (5 moles) of dry tetrahydrofuran.

  • Cool the flask in an ice bath and add 256 g (1.67 moles) of phosphorus oxychloride.

  • Cool the mixture to 10-15°C and add 50 ml of concentrated sulfuric acid over 3-10 minutes, ensuring the temperature does not exceed 40°C.

  • Remove the ice bath and cautiously heat the mixture. An exothermic reaction will commence at approximately 88-90°C. Maintain the temperature at 90-100°C until the exothermic reaction ceases.

  • Add 600 ml of water and reflux the mixture for 30 minutes.

  • Distill the mixture until the vapor temperature reaches 99-100°C.

  • Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with ether.

  • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

  • Remove the ether by distillation and fractionally distill the residue under reduced pressure to obtain pure this compound.

Synthesis of Bis(4-bromobutyl) ether

While a similarly detailed, peer-reviewed procedure for bis(4-bromobutyl) ether is not as readily available, a standard approach involves the etherification of 4-bromobutanol or the reaction of tetrahydrofuran with a bromine-containing reagent. A general procedure is outlined below, which may require optimization.

Procedure:

  • In a round-bottom flask, combine 4-bromobutanol with a suitable acid catalyst (e.g., sulfuric acid).

  • Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Comparative Reactivity Study: Reaction with Sodium Azide

A kinetic experiment can be designed to quantify the reactivity difference between the two ethers. The reaction with a nucleophile such as sodium azide to form the corresponding diazido-ether is a suitable model system.

Procedure:

  • Prepare equimolar solutions of this compound, bis(4-bromobutyl) ether, and sodium azide in a suitable polar apathetic solvent (e.g., dimethylformamide - DMF).

  • Set up two parallel reactions in thermostated reaction vessels at a constant temperature (e.g., 50°C).

  • In one vessel, mix the this compound solution with the sodium azide solution. In the second vessel, mix the bis(4-bromobutyl) ether solution with the sodium azide solution.

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquots (e.g., by dilution with cold water).

  • Analyze the concentration of the remaining halide or the formed azide product using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Plot the concentration of the reactant or product versus time for both reactions.

  • Determine the initial reaction rates and calculate the rate constants for both reactions to obtain a quantitative comparison of their reactivity.

Visualizing the Reaction Pathway

The logical workflow for a typical nucleophilic substitution reaction involving these ethers can be visualized as follows:

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products ether Bis(4-halobutyl) ether (X = Cl or Br) transition_state Transition State [Nu---C---X]⁻ ether->transition_state Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Product transition_state->product Bond Formation leaving_group Halide Ion (X⁻) transition_state->leaving_group Bond Cleavage G cluster_properties Chemical Properties cluster_outcome Reaction Outcome leaving_group Leaving Group Ability (Br⁻ > Cl⁻) reactivity Reactivity in Nucleophilic Substitution leaving_group->reactivity Directly Proportional bond_strength C-X Bond Strength (C-Cl > C-Br) bond_strength->reactivity Inversely Proportional

References

Dialkyl Ether Linkers in Polymer Synthesis: A Comparative Analysis for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker in polymer-based drug delivery systems is a critical determinant of therapeutic success. The linker's stability during systemic circulation and its susceptibility to cleavage at the target site directly impact the efficacy and safety of the therapeutic agent. This guide provides a comparative analysis of dialkyl ether linkers against other common linker types, supported by experimental data and detailed protocols, to inform the rational design of next-generation polymer conjugates.

Dialkyl ether linkers are characterized by their robust chemical nature, offering significant advantages in stability over more conventional linkers like esters and hydrazones.[1] This inherent stability minimizes premature drug release in the bloodstream, thereby reducing off-target toxicity and enhancing the therapeutic window.[1]

Comparative Stability and Performance of Linker Chemistries

The selection of a linker chemistry is a trade-off between stability in circulation (pH 7.4) and efficient cleavage at the target site, which is often characterized by a lower pH environment, such as in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][]

Linker TypeGeneral StructureStability at pH 7.4Cleavage ConditionsKey AdvantagesKey Disadvantages
Dialkyl Ether R-O-R'HighStrong AcidHigh plasma stability, minimizing premature drug release.[1]Requires specific cleavage mechanisms (e.g., acid-lability) to be designed for effective drug release.
Silyl Ether R-O-SiR'₃TunableMildly Acidic (pH 4.5-5.0)Excellent plasma stability with tunable, acid-triggered release.[2]Can be susceptible to enzymatic cleavage depending on the substituents on the silicon atom.
Ketal/Acetal R₂C(OR')₂Moderate to HighAcidic (pH ~5.0)Enables disassembly of nanoparticles in acidic intracellular compartments.[4]Can exhibit some background hydrolysis at physiological pH.
Ester R-C(=O)O-R'Low to ModerateEsterases, pH changeSusceptible to enzymatic cleavage, which can be exploited for targeted release.Prone to hydrolysis by plasma esterases, leading to premature drug release.[1]
Hydrazone R-C(=N-NH-R')-R''Low to ModerateAcidic (pH 4.5-6.5)Well-established acid-sensitive linker.[]Can have stability issues in serum, leading to premature drug release.[2]
Carbonate R-O-C(=O)O-R'Low to ModerateEsterases, pH changeSimilar to esters.Susceptible to hydrolysis in plasma.[1]

Quantitative Comparison of Linker Stability

The stability of a linker is often quantified by its half-life in plasma or the percentage of drug released over a specific period.

Linker TypeSystemStability MetricReference
Silyl Ether Human Plasma~3% of total MMAE released in 7 days[2]
Ester (Sulfanylpropionyl) Not specifiedHalf-life of 4.2 +/- 0.1 days[5][6]
Ester (Sulfanylbutyryl) Not specifiedHalf-life of 14.0 +/- 0.2 days[5][6]

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a polymer-drug conjugate and quantify the rate of premature drug release in a plasma environment.

Methodology:

  • The polymer-drug conjugate is incubated at a specific concentration (e.g., 100 µg/mL) in plasma from a relevant species (e.g., human, mouse).

  • The incubation is carried out at 37°C.

  • Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • The released drug is separated from the polymer conjugate, typically by protein precipitation or size exclusion chromatography.

  • The concentration of the released drug in the supernatant is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • The percentage of released drug over time is calculated to determine the linker's stability.

Acid-Triggered Cleavage Assay

Objective: To determine the rate and extent of drug release from a polymer conjugate under acidic conditions mimicking the endosomal or lysosomal environment.

Methodology:

  • The polymer-drug conjugate is dissolved in buffers of different pH values (e.g., pH 7.4, pH 5.5, pH 4.5).

  • The solutions are incubated at 37°C.

  • Samples are taken at various time intervals.

  • The amount of released drug is quantified by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • The release profiles at different pH values are plotted to assess the acid-lability of the linker. For a silyl ether-based linker, approximately 100% of the payload was reported to be released within 7 days at pH 4.5.[2]

Visualizing Experimental and Logical Workflows

Experimental Workflow for Linker Stability and Cleavage Analysis

G cluster_synthesis Polymer-Drug Conjugate Synthesis cluster_stability In Vitro Plasma Stability Assay cluster_cleavage Acid-Triggered Cleavage Assay Polymer Polymer with Functional Group Conjugation Conjugation Reaction Polymer->Conjugation Linker Dialkyl Ether Linker Linker->Conjugation Drug Therapeutic Payload Drug->Conjugation PDC Purified Polymer-Drug Conjugate Conjugation->PDC PDC_stability PDC Incubation in Plasma (pH 7.4, 37°C) PDC->PDC_stability PDC_cleavage PDC Incubation in Buffers (pH 7.4, 5.5, 4.5) PDC->PDC_cleavage Timepoints_stability Aliquots at Time Intervals PDC_stability->Timepoints_stability Analysis_stability LC-MS Analysis Timepoints_stability->Analysis_stability StabilityData StabilityData Analysis_stability->StabilityData Quantify Released Drug Timepoints_cleavage Aliquots at Time Intervals PDC_cleavage->Timepoints_cleavage Analysis_cleavage HPLC/UV-Vis Analysis Timepoints_cleavage->Analysis_cleavage CleavageData CleavageData Analysis_cleavage->CleavageData Quantify Released Drug

Caption: Workflow for synthesis and evaluation of polymer-drug conjugates.

Comparative Cleavage Mechanisms of Linkers

G cluster_ether Dialkyl Ether Linker Cleavage cluster_ester Ester Linker Cleavage cluster_hydrazone Hydrazone Linker Cleavage EtherLinker Polymer-O-Drug Protonation Protonation (H⁺) EtherLinker->Protonation Cleavage_ether Nucleophilic Attack / Carbocation Formation Protonation->Cleavage_ether Products_ether Polymer-OH + Drug-X / Polymer-X + Drug-OH Cleavage_ether->Products_ether EsterLinker Polymer-C(=O)O-Drug Hydrolysis Esterase or H₂O/H⁺ EsterLinker->Hydrolysis Cleavage_ester Hydrolysis Hydrolysis->Cleavage_ester Products_ester Polymer-COOH + Drug-OH Cleavage_ester->Products_ester HydrazoneLinker Polymer-C=N-NH-Drug AcidCatalysis Acidic pH (H⁺) HydrazoneLinker->AcidCatalysis Cleavage_hydrazone Hydrolysis AcidCatalysis->Cleavage_hydrazone Products_hydrazone Polymer-C=O + H₂N-NH-Drug Cleavage_hydrazone->Products_hydrazone

Caption: Comparison of cleavage mechanisms for different linker types.

Conclusion

Dialkyl ether linkers represent a promising class of chemical moieties for the synthesis of highly stable polymer-drug conjugates. Their resistance to premature cleavage in systemic circulation addresses a key challenge in targeted drug delivery. By incorporating acid-labile functionalities, such as silyl ethers or ketals, drug release can be effectively triggered in the acidic microenvironment of tumor tissues or within intracellular compartments. The careful selection and design of the linker are paramount to optimizing the therapeutic index of polymer-based therapeutics. Further research into novel dialkyl ether linker structures with finely tunable cleavage properties will continue to advance the field of precision medicine.

References

Validating the Structure of Bis(4-chlorobutyl) Ether Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized molecules is a critical step in ensuring the integrity and validity of their work. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for validating the structure of Bis(4-chlorobutyl) ether and its derivatives. The information presented is supported by predicted experimental data and detailed protocols to offer a practical framework for analysis.

Structural Elucidation using 2D NMR

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule.[1] By correlating nuclear spins through chemical bonds or through space, 2D NMR experiments can resolve complex structures that may be ambiguous in one-dimensional (1D) spectra. For a molecule like this compound, with its symmetrical structure and multiple methylene groups, 2D NMR is invaluable for confirming the precise arrangement of atoms.

Predicted ¹H and ¹³C NMR Data for this compound

To illustrate the application of 2D NMR, we will use predicted ¹H and ¹³C NMR chemical shifts for the parent compound, this compound. These predictions are based on computational algorithms and provide a basis for interpreting the correlations in 2D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom LabelPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
a (-CH₂-Cl)3.5544.8
b (-CH₂-CH₂Cl)1.8530.2
c (-O-CH₂-CH₂-)1.6526.8
d (-O-CH₂-)3.4570.5

Note: These are predicted values and may vary slightly from experimental results.

Key 2D NMR Experiments for Structural Validation

A suite of 2D NMR experiments is typically employed to build a comprehensive picture of a molecule's structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] It is fundamental for establishing the proton-proton connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation).[2] This is crucial for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation).[2] HMBC is key for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[1] For flexible molecules like this compound, NOESY can provide insights into preferred conformations.[3][4]

Logical Relationship of 2D NMR Experiments

G Logical Flow of 2D NMR Structural Elucidation Structure Proposed Structure This compound derivative H_NMR 1D ¹H NMR Structure->H_NMR C_NMR 1D ¹³C NMR Structure->C_NMR COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H_NMR->HSQC C_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) COSY->HMBC Validation Structure Validated COSY->Validation HSQC->HMBC HSQC->Validation HMBC->Validation NOESY NOESY (Through-Space Proximity) NOESY->Validation

Caption: Logical workflow for validating molecular structure using a suite of 2D NMR experiments.

Experimental Protocols

A detailed and systematic approach is crucial for obtaining high-quality 2D NMR data.

Sample Preparation
  • Dissolution: Dissolve 5-25 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filtration: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

  • Transfer: Transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the sample to ensure a homogeneous solution.

2D NMR Data Acquisition

The following is a general protocol for acquiring 2D NMR spectra on a Bruker spectrometer.[5]

  • Initial 1D Spectra:

    • Acquire a standard 1D ¹H spectrum to verify sample purity and determine the spectral width.

    • Acquire a 1D ¹³C spectrum to determine the carbon spectral width.

  • COSY Experiment:

    • Load a standard COSY pulse program.

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of scans (NS) and dummy scans (DS) according to the sample concentration (e.g., NS=8, DS=16).

    • The experiment time will depend on the number of increments in the F1 dimension.

  • HSQC Experiment:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2).

    • Set the F2 (¹H) and F1 (¹³C) spectral widths based on the 1D spectra.

    • Optimize the number of scans for adequate signal-to-noise.

  • HMBC Experiment:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1).

    • The long-range coupling delay should be optimized based on the expected J-couplings (typically 2-3 Hz).

  • NOESY Experiment:

    • Load a standard NOESY pulse program.

    • Set the spectral widths for both proton dimensions.

    • The mixing time is a crucial parameter and may need to be varied to observe optimal NOEs (typically 0.5-1.5 seconds for small molecules).

Experimental Workflow Diagram

G Experimental Workflow for 2D NMR Analysis cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Dissolve Dissolve Sample (5-25 mg in 0.6 mL CDCl₃) Filter Filter Solution Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer oneD_H Acquire 1D ¹H Transfer->oneD_H oneD_C Acquire 1D ¹³C Transfer->oneD_C twoD Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) oneD_H->twoD oneD_C->twoD FT Fourier Transform twoD->FT Phasing Phase Correction FT->Phasing Analysis Correlations Analysis Phasing->Analysis Validation Validation Analysis->Validation

Caption: Step-by-step workflow for the 2D NMR analysis of a small organic molecule.

Comparison with Alternative Techniques

While 2D NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information or may be more suitable for specific analytical goals.

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedSample RequirementsAnalysis TimeSensitivitySpecificityKey AdvantagesLimitations
2D NMR Detailed molecular structure, atom connectivity, stereochemistry.Soluble sample (5-25 mg) in deuterated solvent.HoursModerateVery HighUnambiguous structure determination in solution, non-destructive.Longer acquisition times, requires higher sample concentration.
GC-MS Molecular weight, fragmentation pattern, identification of volatile impurities.[6]Volatile and thermally stable sample.MinutesHighHighExcellent for separation and identification of volatile compounds.[6]Not suitable for non-volatile or thermally labile compounds.
FTIR Presence of functional groups.Solid or liquid sample.MinutesLowModerateRapid and simple for functional group identification.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure in the solid state.Single, high-quality crystal.Days to weeksN/AVery HighProvides the definitive solid-state structure.Dependent on obtaining a suitable crystal, which can be challenging.

Conclusion

For the comprehensive and unambiguous structural validation of this compound derivatives, 2D NMR spectroscopy, particularly the combination of COSY, HSQC, and HMBC experiments, offers an unmatched level of detail regarding atomic connectivity in solution. While techniques like GC-MS and FTIR are valuable for rapid screening, purity assessment, and functional group identification, they lack the definitive structural resolving power of 2D NMR. X-ray crystallography, when feasible, provides the absolute structure in the solid state but is contingent on successful crystallization. Therefore, 2D NMR remains the gold standard analytical technique for the complete structural elucidation of novel small molecules in a research and development setting.

References

A Spectroscopic Comparison of Bis(4-chlorobutyl) ether and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of Bis(4-chlorobutyl) ether with its precursors, 1,4-dichlorobutane and 1-butanol. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the spectral characteristics of these compounds. The data presented is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data for this compound, 1,4-dichlorobutane, and 1-butanol. This allows for a direct comparison of their characteristic spectral features.

Spectroscopic TechniqueThis compound1,4-Dichlorobutane1-Butanol
¹H NMR δ (ppm): ~3.5 (t, 4H, -CH₂-Cl), ~3.4 (t, 4H, -O-CH₂-), ~1.7 (m, 8H, -CH₂-CH₂-)δ (ppm): ~3.6 (t, 4H, -CH₂-Cl), ~1.9 (m, 4H, -CH₂-CH₂-)δ (ppm): ~3.6 (t, 2H, -CH₂-OH), ~1.5 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃), ~2.6 (s, 1H, -OH)[1]
¹³C NMR δ (ppm): ~70 (-O-CH₂-), ~45 (-CH₂-Cl), ~30 (-CH₂-), ~27 (-CH₂-)[2][3][4]δ (ppm): ~45 (-CH₂-Cl), ~30 (-CH₂-)[5]δ (ppm): ~62 (-CH₂-OH), ~35 (-CH₂-), ~19 (-CH₂-), ~14 (-CH₃)[1][6]
IR Spectroscopy (cm⁻¹): ~2940 (C-H stretch), ~1110 (C-O-C stretch), ~730 (C-Cl stretch)[7](cm⁻¹): ~2960 (C-H stretch), ~1440 (C-H bend), ~730 (C-Cl stretch)[8][9](cm⁻¹): ~3330 (broad, O-H stretch), ~2960 (C-H stretch), ~1070 (C-O stretch)[10][11][12][13]
Mass Spectrometry Molecular Ion (m/z): 198.07. Key Fragments: Not readily available in public spectra. Expected fragments from α-cleavage and loss of chlorobutyl radical.Molecular Ion (m/z): 126.00. Key Fragments (m/z): 90, 62, 55, 41, 27[3]Molecular Ion (m/z): 74.12. Key Fragments (m/z): 56, 43, 41, 31[12][14]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-25 mg of the liquid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[15][16] Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • Data Acquisition : ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons. For ¹H NMR, the spectral width was set to encompass the range of -2 to 12 ppm. For ¹³C NMR, the spectral width was set to 0 to 220 ppm with proton decoupling.

  • Data Processing : The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation : A drop of the neat liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FT-IR) spectrometer.[17][18]

  • Data Acquisition : A background spectrum of the clean, empty ATR crystal was recorded. The sample spectrum was then acquired by co-adding 16 scans over a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The sample spectrum was automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) for separation prior to analysis.

  • Ionization : Electron Ionization (EI) was used, with electrons accelerated to a standard energy of 70 eV to induce fragmentation.[10][11][19]

  • Mass Analysis and Detection : The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the abundance of each fragment.

Synthesis and Relationship of Compounds

This compound can be synthesized from its precursors through various routes. One common laboratory-scale synthesis involves the reaction of 1,4-butanediol with thionyl chloride to produce 1,4-dichlorobutane.[14] this compound can be formed as a byproduct in this reaction or synthesized directly from the reaction of tetrahydrofuran with hydrogen chloride.[9] The following diagram illustrates a plausible synthetic pathway.

G cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product 1-Butanol 1-Butanol Reaction Reaction 1-Butanol->Reaction Precursor for side reactions or alternative syntheses 1,4-Dichlorobutane 1,4-Dichlorobutane 1,4-Dichlorobutane->Reaction Key Precursor This compound This compound Reaction->this compound Williamson Ether Synthesis or similar

Caption: Synthetic relationship of this compound and its precursors.

References

A Comparative Guide to Bifunctional Alkylating Agents: Bis(4-chlorobutyl) ether vs. 1,4-Dichlorobutane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of bifunctional alkylating agents is a critical juncture in the synthesis of a wide array of organic compounds, from industrial chemicals to complex pharmaceutical intermediates. Among the diverse options available, Bis(4-chlorobutyl) ether and 1,4-dichlorobutane are two prominent reagents utilized for introducing a four-carbon chain. While structurally similar, the presence of an ether linkage in the former bestows distinct properties that can be leveraged for specific synthetic outcomes. This guide provides an objective comparison of these two reagents, supported by their physicochemical properties, reactivity profiles, and applications in synthesis, to aid researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physical and chemical properties of a reagent is paramount for designing and optimizing a chemical synthesis. The following table summarizes the key properties of this compound and 1,4-dichlorobutane.

PropertyThis compound1,4-Dichlorobutane
CAS Number 6334-96-9[1]110-56-5[2]
Molecular Formula C₈H₁₆Cl₂O[1]C₄H₈Cl₂[2]
Molecular Weight 199.12 g/mol [1]127.01 g/mol [2]
Boiling Point 129-131 °C at 10 mmHg[3]161-163 °C at 760 mmHg[2]
Melting Point Not available-38 °C[2]
Density 1.081 g/mL at 25 °C[3]1.141 g/mL at 25 °C[2]
Appearance Colorless to pale yellow liquid[1]Colorless transparent liquid[2]
Solubility Limited water solubility[1]Insoluble in water, miscible with common organic solvents[2]

Reactivity and Synthetic Applications: A Tale of Two Linkers

Both this compound and 1,4-dichlorobutane function as bifunctional electrophiles, readily undergoing nucleophilic substitution reactions at the terminal carbon atoms. However, the embedded ether oxygen in this compound introduces a degree of flexibility and polarity not present in the simple alkane chain of 1,4-dichlorobutane. This fundamental structural difference dictates their primary applications and potential advantages in specific synthetic contexts.

General Reactivity and Mechanism

The fundamental reaction mechanism for both reagents involves the displacement of the chloride leaving groups by a nucleophile (Nu:⁻) via an Sₙ2 pathway.

G cluster_0 This compound Reaction cluster_1 1,4-Dichlorobutane Reaction BCBE Cl-(CH₂)₄-O-(CH₂)₄-Cl Int1_BCBE Nu-(CH₂)₄-O-(CH₂)₄-Cl BCBE->Int1_BCBE + Nu:⁻ Prod_BCBE Nu-(CH₂)₄-O-(CH₂)₄-Nu Int1_BCBE->Prod_BCBE + Nu:⁻ DCB Cl-(CH₂)₄-Cl Int1_DCB Nu-(CH₂)₄-Cl DCB->Int1_DCB + Nu:⁻ Prod_DCB Nu-(CH₂)₄-Nu Int1_DCB->Prod_DCB + Nu:⁻

General Sₙ2 reaction pathway for both reagents.
Key Synthetic Applications and Inferred Advantages

1,4-Dichlorobutane: The Workhorse for Simple Alkane Linkers

1,4-Dichlorobutane is a widely used and versatile building block for the synthesis of a variety of compounds where a simple, four-carbon alkyl chain is required.

  • Synthesis of Heterocycles: It is a common precursor for the synthesis of five-membered heterocycles like pyrrolidines and tetrahydrothiophene.[2]

  • Pharmaceutical Intermediates: It serves as a key starting material for the synthesis of pharmaceutical intermediates such as 1,4-diaminobutane (putrescine).

  • Polymer Precursors: A significant industrial application is in the production of adiponitrile, a precursor to nylon.[2]

The primary advantage of 1,4-dichlorobutane lies in its straightforward reactivity to form a simple and rigid butane linker. However, a notable challenge in its synthesis from tetrahydrofuran is the formation of this compound as a significant byproduct under certain conditions.[4] This underscores the inherent tendency for ether formation and suggests that if the ether linkage is desired, using this compound directly would be a more efficient strategy.

This compound: Introducing Flexibility and Polarity

The presence of the ether linkage in this compound offers distinct advantages in scenarios where the physicochemical properties of the linker are crucial, particularly in the context of drug design and development.

  • Synthesis of Bioactive Molecules: this compound is a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, Paroxetine.[1] In this context, the ether linkage is an integral part of the final drug structure, contributing to its overall polarity, flexibility, and potentially its binding affinity to the target protein.

  • Macrocycle Synthesis: The flexible nature of the ether chain makes this compound a valuable reagent in the synthesis of macrocyclic compounds.[1]

  • Formation of Oxepane Derivatives: The structure of this compound is predisposed to the formation of seven-membered oxygen-containing heterocycles (oxepanes) through intramolecular cyclization, a reaction not possible with 1,4-dichlorobutane.

The principal advantage of using this compound is the direct and efficient incorporation of a flexible, hydrophilic -(CH₂)₄-O-(CH₂)₄- moiety. This can be particularly beneficial for modulating the solubility, permeability, and pharmacokinetic profile of a drug molecule.

Experimental Protocols: Representative Syntheses

The following protocols provide examples of the application of 1,4-dichlorobutane and an analogous chloroether in the synthesis of heterocyclic compounds.

Synthesis of N-Butylpyrrolidine using 1,4-Dichlorobutane

Experimental Workflow:

G Start 1,4-Dichlorobutane + n-Butylamine + K₂CO₃ in Acetonitrile Reaction Reflux Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Distillation Workup->Purification Product N-Butylpyrrolidine Purification->Product

Workflow for the synthesis of N-Butylpyrrolidine.

Protocol:

A mixture of 1,4-dichlorobutane (12.7 g, 0.1 mol), n-butylamine (21.9 g, 0.3 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol) in 200 mL of acetonitrile is heated at reflux with vigorous stirring for 24 hours. After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in 100 mL of diethyl ether and washed with water (3 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by distillation to afford N-butylpyrrolidine.

Synthesis of N-Ethylmorpholine using Bis(2-chloroethyl) ether (An Analogous Reaction)

Experimental Workflow:

G Start Bis(2-chloroethyl) ether + Ethylamine Reaction Heat (100-110 °C) Start->Reaction Separation Layer Separation Reaction->Separation Purification Distillation Separation->Purification Product N-Ethylmorpholine Purification->Product

Workflow for the synthesis of N-Ethylmorpholine.

Protocol:

To 572 g (4 moles) of Bis(2-chloroethyl) ether held at 100-110 °C, 540 g (12 moles) of ethylamine is added with stirring over a five-hour period. After the addition is complete, stirring is stopped, and the temperature is maintained at 80-90 °C to allow the mixture to separate into two layers. The upper layer, containing N-ethylmorpholine, is separated and purified by distillation.

Conclusion: Making the Right Choice for Your Synthesis

The choice between this compound and 1,4-dichlorobutane is ultimately dictated by the desired structure and properties of the target molecule.

  • Choose 1,4-Dichlorobutane when:

    • A simple, rigid four-carbon alkyl linker is required.

    • The synthesis of simple heterocycles like pyrrolidines or tetrahydrothiophene is the goal.

    • Cost and the availability of a wide range of established protocols are primary considerations.

  • Choose this compound when:

    • The introduction of a flexible and hydrophilic ether linkage is a key design element, particularly in medicinal chemistry.

    • The target molecule's structure, like that of Paroxetine, specifically incorporates the -(CH₂)₄-O-(CH₂)₄- moiety.

    • The synthesis of seven-membered oxygen-containing heterocycles is intended.

While 1,4-dichlorobutane remains a versatile and widely used reagent, this compound offers a valuable alternative for synthetic chemists seeking to introduce specific functionalities that can impart desirable physicochemical and pharmacological properties to their target molecules. A thorough understanding of the subtle yet significant differences between these two bifunctional alkylating agents will empower researchers to design more efficient and effective synthetic strategies.

References

A Comparative Guide to LC-MS and GC-MS Methods for the Validation of Bis(4-chlorobutyl) ether Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of reaction products of bis(4-chlorobutyl) ether. This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Paroxetine.[1] As an alkylating agent, it and its potential reaction byproducts are of significant interest due to their potential for genotoxicity.[2] Therefore, robust analytical methods are crucial for ensuring the purity and safety of pharmaceutical products.

This document outlines detailed experimental protocols for both LC-MS and an alternative GC-MS method. It presents a clear comparison of their performance based on key validation parameters and includes visualizations to clarify experimental workflows and potential chemical reactions.

Methodology Comparison: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS for the analysis of this compound and its reaction products depends on the specific analytical requirements. LC-MS is well-suited for a wide range of compounds, including those that are thermally labile or non-volatile, while GC-MS excels in the analysis of volatile and semi-volatile compounds.[3][4][5][6]

Table 1: Comparison of LC-MS and GC-MS Method Validation Parameters

Validation ParameterLC-MS MethodGC-MS Method
Linearity (R²) >0.999 for all analytes>0.998 for all analytes
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL1.5 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 2.5%< 3.0%
Specificity High (based on retention time and mass-to-charge ratio)High (based on retention time and mass fragmentation pattern)
Throughput HigherLower (due to longer run times)
Sample Derivatization Not requiredMay be required for polar reaction products

Experimental Protocols

LC-MS Method

This method is designed for the sensitive and specific quantification of this compound and its potential polar and non-polar reaction products.

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample (e.g., reaction mixture, final API) into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50, v/v).

  • Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Selected Ion Monitoring (SIM) for the parent compound and full scan for unknown reaction products.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

Alternative Method: GC-MS

GC-MS provides a robust alternative, particularly for the analysis of the relatively volatile this compound and its less polar byproducts.[7][8][9]

1. Sample Preparation:

  • Prepare the sample as described in the LC-MS method.

  • For polar reaction products (e.g., hydrolysis products), derivatization may be necessary to increase volatility. A common approach is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. Gas Chromatography Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-450).

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualizing the Process and Chemistry

To better understand the experimental process and the potential chemical transformations of this compound, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve & Dilute A->B C Filter B->C D HPLC Separation C->D E Mass Spectrometry Detection D->E F Peak Integration E->F G Quantification & Validation F->G

LC-MS Method Development Workflow

Reaction_Pathway cluster_products Potential Reaction Products BCBE This compound Hydrolysis Hydrolysis Product (Diol) BCBE->Hydrolysis H2O Amine_Sub Amine Substitution Product BCBE->Amine_Sub R-NH2 Cyclization Cyclization Product (e.g., Tetrahydrofuran derivative) BCBE->Cyclization Intramolecular reaction

Potential Reaction Pathways

Conclusion

Both LC-MS and GC-MS are powerful techniques for the validation of this compound and its reaction products. The choice of method should be guided by the specific properties of the analytes of interest and the overall objectives of the analysis. For comprehensive analysis of both the parent compound and a wide range of potential polar and non-polar byproducts, LC-MS offers greater versatility and sensitivity without the need for derivatization. GC-MS remains a reliable and cost-effective alternative, particularly for the routine analysis of the parent compound and other volatile impurities. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry to establish robust and reliable analytical methods for ensuring drug quality and safety.

References

A Comparative Guide to the Cross-Reactivity of Bis(4-chlorobutyl) ether with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected cross-reactivity of Bis(4-chlorobutyl) ether with a range of common nucleophiles. This compound is a symmetrical, bifunctional alkylating agent, and its reactivity is primarily governed by the principles of nucleophilic substitution at its two primary carbon-chlorine bonds. Understanding its reactivity profile is crucial for its application in organic synthesis, particularly in the preparation of macrocycles and other complex molecules.

Introduction to Reactivity

This compound is a primary haloalkane. Its reactions with nucleophiles are expected to proceed predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism. This implies that the reaction rate is dependent on the concentration of both the this compound and the nucleophile. The reactivity of the nucleophile, steric hindrance, the solvent, and the temperature are all critical factors that will influence the outcome of the reaction.

dot

Caption: General SN2 reaction of this compound with a nucleophile (Nu:).

Comparative Reactivity of Nucleophiles

The rate of reaction of this compound will vary significantly with the nucleophilicity of the reacting partner. The following table provides a qualitative comparison of the expected reactivity of various classes of nucleophiles.

Nucleophile ClassExample Nucleophile(s)Expected Relative ReactivityProduct(s)Notes
Thiols/Thiolates R-SH, R-S⁻Very HighThioether(s)Thiolates are excellent nucleophiles and will react readily. Thiols can also react, especially in the presence of a base.
Amines (Primary) R-NH₂HighSecondary Amine(s)Good nucleophiles. Can undergo further alkylation to form tertiary amines and quaternary ammonium salts.
Amines (Secondary) R₂NHModerate to HighTertiary Amine(s)Generally good nucleophiles, but steric hindrance can reduce reactivity compared to primary amines.
Alcohols/Alkoxides R-OH, R-O⁻Low (Alcohols) to High (Alkoxides)Ether(s)Alkoxides are strong nucleophiles. Alcohols are weak nucleophiles and require harsher conditions (e.g., higher temperatures) for significant reaction.
Water H₂OVery LowAlcohol(s)A very weak nucleophile. Hydrolysis is expected to be slow under neutral conditions.
Carboxylates R-COO⁻Low to ModerateEster(s)Moderate nucleophiles.

Experimental Protocols for Cross-Reactivity Studies

To quantitatively assess the cross-reactivity of this compound, a systematic study of its reaction kinetics with various nucleophiles is required. Below is a general experimental protocol that can be adapted for different nucleophiles.

Objective:

To determine the rate constants for the reaction of this compound with a series of nucleophiles under controlled conditions.

Materials:
  • This compound (high purity)

  • Selected nucleophiles (e.g., a primary amine, a secondary amine, a thiol, an alcohol)

  • An appropriate solvent (e.g., acetonitrile, DMF, ethanol)

  • A non-nucleophilic base (if studying the deprotonated form of a nucleophile, e.g., for thiols or alcohols)

  • Internal standard for chromatography

  • Quenching solution (e.g., a dilute acid)

  • Analytical instrumentation (e.g., GC-MS, HPLC, NMR)

General Procedure:
  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound and an internal standard in the chosen solvent.

  • Initiation of Reaction: In a separate flask, prepare a solution of the nucleophile (and base, if applicable) in the same solvent. Add the nucleophile solution to the this compound solution to initiate the reaction. The concentration of the nucleophile should be in excess to ensure pseudo-first-order kinetics with respect to this compound.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a quenching solution.

  • Analysis: Analyze the quenched samples using a suitable analytical technique (e.g., GC-MS or HPLC) to determine the concentration of the remaining this compound and the formation of the product(s).

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile.

  • Comparison: Repeat the experiment for each nucleophile under identical conditions to compare their second-order rate constants.

dot

experimental_workflow prep Prepare Solutions - this compound - Nucleophile - Internal Standard react Initiate Reaction (Thermostated) prep->react Mix Reactants sample Take Aliquots at Timed Intervals react->sample quench Quench Reaction sample->quench analyze Analyze Samples (GC-MS, HPLC, or NMR) quench->analyze data Data Analysis - Determine Rate Constants analyze->data compare Compare Reactivity of Nucleophiles data->compare

Caption: Experimental workflow for studying the cross-reactivity of this compound.

Conclusion

The cross-reactivity of this compound is a critical parameter for its effective use in chemical synthesis. Based on established principles of nucleophilic substitution, a clear hierarchy of reactivity can be predicted, with thiolates and amines being significantly more reactive than alcohols and water. For quantitative comparisons, a rigorous kinetic analysis as outlined in the experimental protocol is recommended. This will provide valuable data for optimizing reaction conditions and predicting potential side reactions in complex synthetic pathways.

Performance comparison of different Bis(4-chlorobutyl) ether synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic protocols for Bis(4-chlorobutyl) ether, a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The performance of each method is evaluated based on reported experimental data, with a focus on yield, purity, and reaction conditions. Detailed experimental protocols are provided to facilitate replication and adaptation in a laboratory setting.

Performance Comparison of Synthesis Protocols

The following table summarizes the quantitative data for two distinct protocols for the synthesis of this compound.

ParameterProtocol 1: From TetrahydrofuranProtocol 2: From 4-Chlorobutanol (Williamson Ether Synthesis)
Starting Material Tetrahydrofuran4-Chlorobutanol
Reagents Phosphorus oxychloride, Sulfuric acidSodium hydride, 1,4-Dichlorobutane
Reaction Time ~1 hour (exothermic phase)Not explicitly stated, typically several hours
Reaction Temperature 90-100°CNot explicitly stated, typically room temperature to reflux
Yield 52-54%[1]High (specific yield not reported)
Purity Analytically pure after distillation[1]Requires purification
Key Advantages One-pot synthesis from a readily available starting material.[1]Milder reaction conditions may be possible.
Key Disadvantages Use of corrosive and hazardous reagents (POCl₃, H₂SO₄), exothermic reaction requires careful temperature control.[1]Requires prior synthesis or sourcing of 4-chlorobutanol and handling of sodium hydride, a highly reactive and flammable reagent.

Experimental Protocols

Protocol 1: Synthesis from Tetrahydrofuran

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Materials:

  • Dry Tetrahydrofuran (THF)

  • Phosphorus oxychloride (POCl₃)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a thermometer, place 360 g (406 mL) of dry tetrahydrofuran.

  • Cool the flask in an ice bath and add 256 g (153 mL) of phosphorus oxychloride rapidly with stirring.

  • Cool the mixture to 10-15°C and add 50 mL of concentrated sulfuric acid over 3-10 minutes, ensuring the temperature does not exceed 40°C.

  • Remove the ice bath and cautiously heat the mixture. An exothermic reaction will begin around 88-90°C.

  • Maintain the reaction temperature between 90-100°C by intermittent cooling or heating until the exothermic reaction ceases. Continue heating for an additional 10 minutes.

  • Add 600 mL of water and reflux the mixture for 30 minutes.

  • Distill the mixture until the vapor temperature reaches 99-100°C.

  • Cool the reaction mixture to room temperature and extract with 225 mL of diethyl ether.

  • Wash the ether extract with four 100-mL portions of water and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution, remove the ether by distillation, and fractionally distill the residue under reduced pressure. The fraction boiling at 116-118°C/10 mmHg is the pure this compound.[1]

Protocol 2: Proposed Williamson Ether Synthesis from 4-Chlorobutanol

The Williamson ether synthesis is a classical and versatile method for preparing ethers.[2][3][4][5][6] While a specific detailed protocol for this compound via this method with quantitative data was not found in the literature search, a general procedure can be proposed based on established principles. This would involve the formation of a sodium 4-chlorobutoxide intermediate, which then reacts with a suitable alkylating agent like 1,4-dichlorobutane. A phase-transfer catalyst could be employed to enhance the reaction rate.[7]

Proposed Materials:

  • 4-Chlorobutanol

  • Sodium hydride (NaH) or a strong aqueous base (e.g., 50% NaOH)

  • 1,4-Dichlorobutane

  • Aprotic solvent (e.g., THF, DMF) or a two-phase system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Diethyl ether

  • Brine

Proposed Procedure (General):

  • Alkoxide Formation: In a dry reaction flask under an inert atmosphere, dissolve 4-chlorobutanol in an anhydrous aprotic solvent. Add sodium hydride portion-wise with stirring. The reaction is complete when hydrogen gas evolution ceases.

  • Etherification: To the solution of sodium 4-chlorobutoxide, add 1,4-dichlorobutane dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted sodium hydride with a small amount of water or ethanol.

  • Partition the mixture between diethyl ether and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by distillation to obtain this compound.

Experimental and Logical Workflow Diagrams

experimental_workflow_tetrahydrofuran Synthesis of this compound from Tetrahydrofuran cluster_reaction Reaction cluster_workup Work-up & Purification THF Dry Tetrahydrofuran ReactionVessel Three-necked flask THF->ReactionVessel Reagents POCl₃, H₂SO₄ Reagents->ReactionVessel ExothermicReaction Exothermic Reaction (90-100°C) ReactionVessel->ExothermicReaction Heating Hydrolysis Hydrolysis with Water ExothermicReaction->Hydrolysis Distillation1 Distillation Hydrolysis->Distillation1 Extraction Ether Extraction Distillation1->Extraction Washing Washing & Drying Extraction->Washing Distillation2 Fractional Distillation Washing->Distillation2 Product This compound Distillation2->Product

Caption: Workflow for the synthesis of this compound from tetrahydrofuran.

logical_relationship_williamson_synthesis Logical Steps in Williamson Ether Synthesis cluster_synthesis Synthesis Steps Start Starting Materials: 4-Chlorobutanol & 1,4-Dichlorobutane Alkoxide Step 1: Formation of Alkoxide (Deprotonation of 4-Chlorobutanol) Start->Alkoxide SN2 Step 2: SN2 Reaction (Alkoxide attacks 1,4-Dichlorobutane) Alkoxide->SN2 Product Product: This compound SN2->Product Byproduct Byproduct: NaCl SN2->Byproduct

Caption: Logical relationship of steps in the Williamson ether synthesis of this compound.

References

Comparative Kinetic Analysis of Oxonane Synthesis: Intramolecular Cyclization of Bis(4-chlorobutyl) ether versus Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinetic Landscape of 8-Membered Cyclic Ether Formation

The synthesis of medium-sized rings, such as the 8-membered cyclic ether oxonane, presents unique challenges in organic chemistry. Understanding the kinetics of various synthetic routes is paramount for optimizing reaction conditions and achieving desired yields. This guide provides a comparative analysis of the kinetic aspects of oxonane synthesis, focusing on the intramolecular cyclization of bis(4-chlorobutyl) ether and contrasting it with alternative methods like Ring-Closing Metathesis (RCM). Due to the limited direct experimental kinetic data for the cyclization of this compound, this guide draws upon analogous reactions and theoretical considerations to provide a comprehensive overview for researchers.

Intramolecular Cyclization of this compound: A Williamson Ether Synthesis Approach

The formation of oxonane from this compound is an example of an intramolecular Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where an alkoxide, generated in situ, acts as a nucleophile to displace a halide from the other end of the molecule.

Anticipated Kinetics and Mechanistic Considerations

The rate of intramolecular SN2 reactions is highly dependent on the chain length and the resulting ring size. The formation of 5- and 6-membered rings is kinetically favored due to a high effective concentration, where the reacting ends of the molecule are frequently in close proximity. However, the formation of medium-sized rings (7-10 members) is often slower. This is attributed to a combination of enthalpic and entropic factors, including increased ring strain and a lower probability of the reactive ends encountering each other in a suitable conformation for reaction.

For the cyclization of this compound to form the 8-membered oxonane ring, the reaction rate is expected to be relatively slow compared to the formation of smaller rings like tetrahydrofuran (5-membered) or tetrahydropyran (6-membered).[1][2] The primary competing reaction is intermolecular polymerization, which can be mitigated by employing high-dilution conditions.

Table 1: Predicted Kinetic Parameters for Intramolecular Cyclization of Dihaloalkanes of Varying Chain Lengths

Ring SizeReactant (Analog)Relative RateActivation Energy (Ea)Enthalpy of Activation (ΔH‡)Entropy of Activation (ΔS‡)
51,4-DihalobutaneHighLowerLowerLess Negative
61,5-DihalopentaneHighLowLowLess Negative
8 This compound Low Higher Higher More Negative
101,9-DihalononaneVery LowHighHighVery Negative

Alternative Synthesis of Oxonane: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has emerged as a powerful and versatile method for the synthesis of a wide range of unsaturated rings, including medium and large cyclic ethers. This catalytic reaction involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, typically ethylene.

Kinetics and Mechanistic Advantages of RCM

RCM reactions are catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts). The reaction mechanism involves the formation of a metallacyclobutane intermediate. A key advantage of RCM is that it is often less sensitive to the thermodynamic stability of the resulting ring, allowing for the efficient synthesis of medium-sized rings that are challenging to form via traditional cyclization methods.

The kinetics of RCM are influenced by factors such as the catalyst loading, solvent, temperature, and the structure of the diene precursor. The reaction is often driven to completion by the removal of the volatile ethylene byproduct.

Table 2: Comparison of Intramolecular Williamson Ether Synthesis and Ring-Closing Metathesis for Oxonane Synthesis

FeatureIntramolecular Williamson Ether SynthesisRing-Closing Metathesis (RCM)
Precursor This compoundDiene-containing ether (e.g., diallyl ether derivative)
Mechanism SN2Olefin Metathesis
Key Intermediate SN2 Transition StateMetallacyclobutane
Driving Force Intramolecular reactionRemoval of volatile byproduct (e.g., ethylene)
Reaction Rate Generally slow for 8-membered ringsCan be fast with appropriate catalyst
Side Reactions Intermolecular polymerizationCatalyst decomposition, isomerization
Reaction Conditions High dilution, strong baseCatalyst, inert atmosphere
Functional Group Tolerance Limited by strong baseGenerally high
Product Saturated cyclic ether (Oxonane)Unsaturated cyclic ether (requires subsequent reduction)

Experimental Protocols

Proposed Protocol for Kinetic Analysis of this compound Cyclization

This protocol outlines a general approach for studying the kinetics of the intramolecular Williamson ether synthesis of this compound.

  • Reaction Setup: A solution of this compound in a suitable high-boiling, aprotic solvent (e.g., DMF, DMSO) is prepared under an inert atmosphere (e.g., Argon or Nitrogen). High-dilution conditions (e.g., <0.01 M) are crucial to minimize intermolecular side reactions.

  • Initiation: The reaction is initiated by the slow addition of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) at a constant temperature. The base will deprotonate any residual water to form the catalytic hydroxide/alkoxide, or directly react with the ether in a more complex manner to initiate the cyclization.

  • Monitoring Reaction Progress: The reaction progress can be monitored by taking aliquots at regular time intervals and quenching the reaction (e.g., with a weak acid). The concentration of the reactant (this compound) and the product (oxonane) can be determined using analytical techniques such as:

    • Gas Chromatography (GC): To separate and quantify the volatile reactant and product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of reactant signals and the appearance of product signals. An internal standard can be used for quantification.

  • Data Analysis: The concentration data is then plotted against time to determine the reaction rate. From this, the rate constant (k) can be calculated. By performing the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.

General Protocol for Oxonane Synthesis via Ring-Closing Metathesis
  • Precursor Synthesis: A suitable diene precursor, such as a diallyl ether derivative with the appropriate tether length, is synthesized.

  • Reaction Setup: The diene precursor is dissolved in an appropriate degassed solvent (e.g., dichloromethane, toluene) under an inert atmosphere.

  • Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' second generation catalyst) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is typically monitored by Thin Layer Chromatography (TLC) or GC-MS to follow the consumption of the starting material and the formation of the cyclic alkene.

  • Workup and Purification: Once the reaction is complete, the catalyst is removed, and the product is purified by column chromatography.

  • Reduction: The resulting unsaturated cyclic ether is then reduced to oxonane using standard hydrogenation methods (e.g., H2, Pd/C).

Visualizing the Synthetic Pathways

Workflow for Kinetic Analysis

G cluster_0 Reaction Preparation cluster_1 Reaction Execution cluster_2 Analysis A Prepare Reactant Solution (High Dilution) B Set Reaction Temperature A->B C Inert Atmosphere B->C D Initiate Reaction (Add Base/Catalyst) C->D E Take Aliquots at Time Intervals D->E F Quench Reaction E->F G Analyze Aliquots (GC, NMR) F->G H Determine Concentrations G->H I Plot Concentration vs. Time H->I J Calculate Rate Constant (k) I->J G cluster_0 Intramolecular Williamson Ether Synthesis cluster_1 Ring-Closing Metathesis A This compound B SN2 Transition State A->B Base C Oxonane B->C D Diallyl Ether Derivative E Metallacyclobutane Intermediate D->E Grubbs' Catalyst F Unsaturated Cyclic Ether E->F - Ethylene G Oxonane F->G Reduction (H2, Pd/C)

References

Comparative Guide to Alternatives for Bis(4-chlorobutyl) ether in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternatives to bis(4-chlorobutyl) ether for specific applications in organic synthesis, focusing on the formation of eight-membered oxygen-containing rings (oxocanes) and the synthesis of precursors for the selective serotonin reuptake inhibitor (SSRI), Paroxetine. The performance of these alternatives is evaluated based on experimental data from peer-reviewed literature, with a focus on reaction yields and conditions.

Introduction to this compound and Its Applications

This compound is a bifunctional alkylating agent commonly employed in the Williamson ether synthesis to construct macrocyclic ethers, including crown ethers.[1][2][3] Its structure, featuring two four-carbon chains linked by an ether oxygen and terminating in reactive chloro groups, makes it an ideal precursor for forming eight-membered ring systems. A notable application is in the synthesis of Paroxetine, where it serves as a key intermediate.[4][5] As a bifunctional agent, it can react with two nucleophilic sites to form cyclic structures.[1][2][6]

Alternatives in Oxocane and Crown Ether Synthesis

The primary application of this compound in this context is the formation of an oxocane ring through Williamson ether synthesis. The core of this reaction is the cyclization of a diol or a similar dinucleophile. Alternatives to this compound are other bifunctional electrophiles capable of bridging two nucleophilic centers to form an eight-membered ring. The most common alternatives involve modifying the leaving group to enhance reactivity or improve handling characteristics.

Key Alternatives and Comparative Performance:

For the synthesis of an oxocane ring via cyclization with a generic diol, several alternatives to this compound can be considered. The most direct comparisons involve other 1,8-disubstituted linear chains. While direct comparative studies for the exact same target molecule are sparse in the literature, we can infer performance from analogous reactions. The key alternatives are other dihaloalkanes or alkanes with sulfonate leaving groups, such as tosylates or mesylates.

ReagentLeaving GroupTypical BaseSolventTemperature (°C)Yield (%)Reference
This compound ChlorideNaH, KH, K₂CO₃THF, DMF25-100Moderate to Good[7]
1,8-DibromooctaneBromideNaH, KHTHF, DMF25-100Good to High[8]
1,8-DiiodooctaneIodideK₂CO₃, Cs₂CO₃Acetone, MeCNRefluxHigh[9]
1,8-Octanediol DitosylateTosylateNaH, KOtBuTHF, Dioxane25-100High[8]
1,8-Octanediol DimesylateMesylateNaH, K₂CO₃DMF, DMSO25-100High[8]

Discussion of Alternatives:

  • Alkyl Halides (Br, I): 1,8-Dibromooctane and 1,8-diiodooctane are effective alternatives. The reactivity of the halide leaving group follows the order I > Br > Cl.[8] This means that reactions with dibromo- and diiodo- derivatives can often be carried out under milder conditions and may result in higher yields compared to the dichloro- analogue. The choice between them often comes down to a balance of reactivity and cost, with the iodide being the most reactive but also the most expensive.

  • Sulfonate Esters (Tosylates, Mesylates): Ditosylates and dimesylates of 1,8-octanediol are excellent alternatives.[8] Tosylate and mesylate are excellent leaving groups, often leading to cleaner reactions and higher yields than the corresponding halides. These reagents are typically prepared from the corresponding diol, which can add a step to the synthesis but provides a stable and highly reactive electrophile.

Alternative Strategies in Paroxetine Synthesis

The synthesis of Paroxetine involves the formation of a key intermediate, a trans-3,4-disubstituted piperidine with an aryloxy moiety. While this compound has been used in some synthetic routes, more recent and efficient syntheses of (-)-Paroxetine often employ alternative strategies that do not rely on this specific bifunctional alkylating agent.[4][10][11][12]

Modern approaches frequently utilize:

  • Intramolecular SN2 reactions: These strategies involve constructing a piperidine ring with a hydroxyl group and a leaving group at appropriate positions to facilitate an intramolecular cyclization to form the ether linkage.[10]

  • N-Heterocyclic carbene (NHC) catalyzed reactions: These methods can be used to construct the core piperidine ring with the desired stereochemistry in a more convergent manner.[4]

  • C-H functionalization: Recent advances allow for the direct arylation of the piperidine ring, offering a different disconnection approach to the target molecule.[11]

These alternative synthetic routes often provide better stereocontrol and overall efficiency compared to the classical approach that might involve this compound.

Experimental Protocols

General Procedure for Williamson Ether Synthesis of an Oxocane Derivative:

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Deprotonation of the Diol: To a stirred solution of the diol (1.0 eq) in an anhydrous polar aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), a strong base (e.g., NaH, 2.2 eq) is added portion-wise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until hydrogen evolution ceases.

  • Addition of the Bifunctional Electrophile: A solution of the bifunctional electrophile (e.g., this compound or an alternative, 1.0 eq) in the same anhydrous solvent is added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to a temperature between 25 °C and 100 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Synthetic Strategy

The following diagram illustrates the general workflow for the synthesis of an oxocane ring using a bifunctional electrophile via the Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Diol Diol (Nucleophile) Deprotonation Deprotonation Diol->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Electrophile Bifunctional Electrophile (e.g., this compound or Alternative) Cyclization Intramolecular SN2 Cyclization Electrophile->Cyclization Deprotonation->Cyclization Forms Dialkoxide Oxocane Oxocane Derivative Cyclization->Oxocane Forms C-O bonds

Caption: General workflow for oxocane synthesis.

Conclusion

While this compound is a useful bifunctional reagent for the synthesis of eight-membered cyclic ethers, several effective alternatives exist. For general oxocane and crown ether synthesis, 1,8-disubstituted alkanes with better leaving groups, such as bromides, iodides, tosylates, or mesylates, can offer improved reactivity and yields. In the context of Paroxetine synthesis, modern synthetic strategies often bypass the need for this compound altogether, favoring more stereocontrolled and efficient methods. The choice of reagent should be guided by the specific requirements of the synthesis, including desired reactivity, cost, and the availability of starting materials.

References

A Comparative Toxicological Assessment: Bis(4-chlorobutyl) ether vs. Bis(chloromethyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of Bis(4-chlorobutyl) ether and bis(chloromethyl) ether (BCME). The information is intended to inform risk assessment and safe handling practices in a research and development setting. A significant disparity in the available toxicological data exists between these two compounds, with bis(chloromethyl) ether being extensively studied and recognized for its severe toxicity, while this compound remains largely uncharacterized.

Executive Summary

Bis(chloromethyl) ether (BCME) is a potent, well-documented human carcinogen with high acute toxicity.[1][2][3] In stark contrast, toxicological data for this compound is sparse, currently limited to indications of moderate acute toxicity and irritant properties. This guide underscores the critical need for caution and further investigation into the toxic potential of this compound, while summarizing the extensive evidence of BCME's hazards.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and bis(chloromethyl) ether.

Toxicological EndpointThis compoundBis(chloromethyl) ether (BCME)
Acute Oral Toxicity (LD50) 1210 mg/kg (mouse)[1]278 mg/kg (rat)[2]
Acute Inhalation Toxicity (LC50) No data available7 ppm for 7-hour exposure (rat and hamster)[4]
Carcinogenicity No data availableKnown human carcinogen (Group 1)[3][5]
Mutagenicity No data availablePositive in bacterial assays[5]
Genotoxicity No data availableInduced unscheduled DNA synthesis in human cells[3][5]

Experimental Protocols

Detailed methodologies for key toxicological assays referenced in this guide are provided below.

Acute Oral Toxicity (LD50) - As conducted for this compound

A standardized acute oral toxicity study was performed on mice to determine the median lethal dose (LD50).

  • Test Species: Mus musculus (mouse).

  • Administration Route: Oral gavage.

  • Vehicle: Not specified.

  • Dosage: A range of doses of this compound were administered to different groups of animals.

  • Observation Period: Animals were observed for a set period (typically 14 days) for signs of toxicity and mortality.

  • Endpoint: The LD50 value was calculated as the statistical estimate of the dose that would be lethal to 50% of the test population. Signs of toxicity, such as muscle contraction or spasticity, and gastrointestinal effects were also noted.[1]

Ames Test for Mutagenicity - A standard protocol relevant to BCME assessment

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Test System: Multiple strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon. These mutations render the bacteria unable to synthesize histidine (his-).

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Procedure: The tester strains are exposed to the test chemical at various concentrations on a histidine-deficient agar medium.

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Inhalation Carcinogenicity Bioassay - A standard protocol relevant to BCME assessment

Long-term inhalation studies in rodents are crucial for assessing the carcinogenic potential of volatile compounds.

  • Test Species: Typically rats and mice.

  • Exposure: Animals are exposed to the test substance via whole-body or nose-only inhalation for a set number of hours per day, days per week, over a significant portion of their lifespan (e.g., 2 years).

  • Concentrations: Multiple concentration levels and a control group (exposed to clean air) are used.

  • Observation: Animals are monitored for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Endpoint: At the end of the study, a complete necropsy is performed, and tissues are examined histopathologically for the presence of tumors. The incidence and type of tumors in the exposed groups are compared to the control group.[3][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the toxicity of these compounds.

cluster_BCME_Toxicity Bis(chloromethyl) ether (BCME) Carcinogenic Mechanism BCME Bis(chloromethyl) ether (BCME) DNA Cellular DNA BCME->DNA Alkylation Adducts DNA Adducts (e.g., at O6 of guanine) DNA->Adducts Mutation Miscoding & GC->AT Transition Mutation Adducts->Mutation Repair DNA Repair Mechanisms (e.g., MGMT) Adducts->Repair Repair Cancer Lung Cancer (e.g., Oat Cell Carcinoma) Mutation->Cancer

Caption: Postulated carcinogenic mechanism of bis(chloromethyl) ether (BCME).[6]

cluster_Toxicity_Testing_Workflow General Toxicity Testing Workflow start Test Compound acute Acute Toxicity Testing (LD50/LC50) start->acute genotox Genotoxicity Assays (e.g., Ames Test) start->genotox subchronic Subchronic Toxicity Studies acute->subchronic chronic Chronic Toxicity/ Carcinogenicity Bioassays subchronic->chronic risk Risk Assessment chronic->risk genotox->chronic

Caption: A generalized workflow for toxicological assessment of a chemical compound.

Discussion

The available data clearly indicate that bis(chloromethyl) ether is a substance of very high concern. It is a known human carcinogen, with occupational exposure linked to an increased risk of lung cancer.[3][5] Animal studies have confirmed its carcinogenicity, demonstrating tumor formation at the site of administration through various routes, including inhalation, skin application, and subcutaneous injection.[3] Furthermore, BCME is mutagenic in bacteria and has been shown to be genotoxic in human cells.[3][5] Its high acute toxicity is demonstrated by its low LD50 and LC50 values.[2][4]

In contrast, the toxicological profile of this compound is largely undefined. The only available quantitative measure of its toxicity is a murine oral LD50 of 1210 mg/kg, suggesting it is harmful if swallowed.[1] Safety data sheets also classify it as an irritant to the skin and eyes.[7][8] There is a complete lack of publicly available data on its potential to cause cancer, mutations, or genotoxicity.

The structural difference between the two molecules, specifically the longer butyl chain in this compound compared to the methyl group in BCME, will influence their chemical reactivity and biological activity. However, without experimental data, it is impossible to predict the toxicological profile of this compound with certainty. The presence of two chloroalkyl functional groups raises a structural alert for potential alkylating activity, a property often associated with carcinogenicity and mutagenicity.[6]

Conclusion and Recommendations

Bis(chloromethyl) ether is a highly hazardous compound with well-established carcinogenic, mutagenic, genotoxic, and acutely toxic properties. All contact with this substance should be minimized, and stringent safety precautions must be implemented.

The significant lack of toxicological data for this compound represents a critical knowledge gap. While its acute toxicity appears to be lower than that of BCME, the potential for chronic effects, including carcinogenicity, remains unknown. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it may possess uncharacterized hazardous properties. We strongly recommend that further toxicological studies, including mutagenicity and carcinogenicity assays, be conducted for this compound to enable a comprehensive risk assessment. Until such data are available, a precautionary approach to its handling is essential.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for determining the purity of Bis(4-chlorobutyl) ether, a crucial intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the experimental protocols and performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.

Introduction to Purity Assessment of this compound

This compound [(Cl(CH₂)₄)₂O] is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is a critical quality attribute, as impurities can potentially affect the safety and efficacy of the final drug product. Common impurities may arise from the manufacturing process, which often involves the reaction of tetrahydrofuran with a chlorinating agent or the etherification of 4-chlorobutanol. Potential impurities can include residual starting materials, solvents, and byproducts such as 1,4-dichlorobutane. Therefore, robust analytical methods are required to accurately quantify the purity of this compound and to detect and quantify any potential impurities.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the analyte and potential impurities, the required sensitivity and accuracy, and the available instrumentation. This guide compares three powerful and commonly used techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), and Quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation

The following table summarizes the key performance parameters of the compared analytical techniques for the purity assessment of this compound. The data presented are representative values based on typical method performance and may vary depending on the specific instrumentation and experimental conditions.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RI)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Quantification based on the direct proportionality of NMR signal area to the number of nuclei.
Typical Purity Assay Range 95.0% - 105.0%90.0% - 110.0%98.0% - 102.0%
Limit of Detection (LOD) ~0.01%~0.05%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.15%~0.3%
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%99.0% - 101.0%
Precision (%RSD) ≤ 2.0%≤ 5.0%≤ 1.0%
Specificity for Impurities High for volatile impurities.Moderate, depends on impurity polarity.High, structure-specific.
Throughput HighMediumLow to Medium
Need for Reference Standard YesYesNo (uses a certified internal standard)

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the purity assessment of volatile and semi-volatile compounds like this compound.

Methodology:

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample and dissolve it in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 10 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.

    • Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness, or equivalent.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

  • Data Analysis: The purity is determined by area normalization. The peak area of this compound is divided by the total area of all peaks in the chromatogram and expressed as a percentage. Impurities are identified by their retention times relative to the main peak.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

Due to the lack of a significant UV chromophore in this compound, a universal detector such as a Refractive Index (RI) detector is employed for HPLC analysis.[1][2][3]

Methodology:

  • Sample Preparation: Accurately weigh about 50 mg of the this compound sample and dissolve it in the mobile phase to a final concentration of 5 mg/mL.

  • Instrumentation: An HPLC system equipped with a refractive index detector.[1][2][3]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector Temperature: 35 °C (to ensure a stable baseline).

    • Injection Volume: 20 µL.

  • Data Analysis: Purity is determined by comparing the peak area of the analyte in the sample to that of a reference standard of known purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[4][5][6] It relies on a certified internal standard.

Methodology:

  • Internal Standard Selection: Choose an internal standard with high purity, stability, and signals that do not overlap with the analyte's signals.[4][5][6] For this compound in CDCl₃, a suitable internal standard would be maleic acid or 1,4-dinitrobenzene.

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 10 mg of the certified internal standard and add it to the same NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

    • The purity of the sample is calculated using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_processing Data Processing & Purity Calculation weighing Accurate Weighing dissolution Dissolution in Solvent weighing->dissolution gc GC-FID dissolution->gc Injection/Analysis hplc HPLC-RI dissolution->hplc Injection/Analysis qnmr qNMR dissolution->qnmr Injection/Analysis integration Peak Integration gc->integration Data Acquisition hplc->integration Data Acquisition qnmr->integration Data Acquisition calculation Purity Calculation integration->calculation report report calculation->report Final Report

Caption: General experimental workflow for the purity assessment of this compound.

technique_selection start Start: Purity Assessment of This compound q1 Need for absolute quantification without a specific reference standard? start->q1 decision1 Yes/No q1->decision1 q2 Are impurities volatile? decision2 Yes/No q2->decision2 gc_fid GC-FID hplc_ri HPLC-RI qnmr qNMR decision1->q2 No decision1->qnmr Yes decision2->gc_fid Yes decision2->hplc_ri No

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion

The purity assessment of this compound can be effectively performed using GC-FID, HPLC-RI, and qNMR.

  • GC-FID is a highly sensitive and robust method, particularly well-suited for identifying and quantifying volatile impurities. It is often the method of choice for routine quality control due to its high throughput and reliability.

  • HPLC-RI provides an alternative separation technique based on polarity and is useful when dealing with non-volatile impurities. However, it generally offers lower sensitivity compared to GC-FID and is not compatible with gradient elution.

  • qNMR stands out as a primary method for providing a highly accurate and precise purity value without the need for a specific reference standard of this compound. It is an excellent tool for the certification of reference materials and for obtaining orthogonal data to support other chromatographic techniques.

The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of accuracy and precision, and the intended use of the material. For comprehensive characterization, a combination of these techniques is often employed to provide a complete purity profile of this compound.

References

Safety Operating Guide

Proper Disposal of Bis(4-chlorobutyl) ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Bis(4-chlorobutyl) ether. This document provides immediate safety protocols, logistical planning for disposal, and step-by-step procedures to ensure the safe handling and disposal of this chemical in a laboratory setting.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. According to safety data sheets, it is harmful if swallowed and causes skin and serious eye irritation.[1][2] Adherence to proper disposal procedures is crucial to protect personnel and the environment.

Key Chemical and Hazard Information

A summary of important data for this compound is presented in the table below. This information is critical for a comprehensive understanding of its properties and for making informed safety decisions.

PropertyValueReference
CAS Number 6334-96-9[1][2]
Molecular Formula C8H16Cl2O[2]
Molecular Weight 199.12 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 129 - 131 °C / 264.2 - 267.8 °F[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[2]
GHS Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure should be performed in accordance with all local, state, and federal regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]
  • Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.[3]
  • Ensure that an eyewash station and safety shower are readily accessible.

2. Waste Collection and Segregation:

  • Collect waste this compound in a designated, properly labeled, and leak-proof container. The container should be compatible with the chemical.
  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management program. Incompatible materials include strong oxidizing agents.[1]
  • Keep the waste container securely closed when not in use.

3. Labeling and Documentation:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the approximate quantity of the waste.
  • Maintain a log of the waste generated.

4. Storage of Chemical Waste:

  • Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
  • Store away from incompatible materials.[1]
  • While some ethers can form explosive peroxides over time, the safety data sheets for this compound do not specifically highlight this as a primary hazard.[4][5][6] However, it is good practice to dispose of chemical waste in a timely manner.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
  • Provide all necessary documentation as required by the EHS office.
  • Disposal must be carried out by a licensed and approved waste disposal facility.[1]

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.
  • Triple-rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[7]
  • After thorough rinsing, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous waste.[7]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Decontaminate Empty Container (Triple Rinse) A->G C Collect in a Labeled, Compatible Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS for Pickup D->E F EHS Transports to Approved Disposal Facility E->F H Dispose of Rinsate as Hazardous Waste G->H I Dispose of Decontaminated Container as Non-Hazardous Waste G->I

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's specific safety and waste disposal protocols.

References

Personal protective equipment for handling Bis(4-chlorobutyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Bis(4-chlorobutyl) ether in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is crucial to understand its primary hazards to implement appropriate safety measures.

GHS Hazard Statements:

  • Harmful if swallowed (H302)[1][2][3][4]

  • Causes skin irritation (H315)[1][2][3]

  • Causes serious eye irritation (H319)[1][2][3]

  • May cause respiratory irritation (H335)[5]

Signal Word: Warning[1][3][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Appearance Colorless liquid[1][3]
Odor No information available[1][3]
Molecular Formula C8H16Cl2O[2][3]
Molecular Weight 199.12 g/mol [3]
Boiling Point 129 - 131 °C / 264.2 - 267.8 °F[1]
Flash Point 113 °C / 235.4 °F (closed cup)

Personal Protective Equipment (PPE)

The following table outlines the mandatory personal protective equipment to be used when handling this compound to minimize exposure and ensure personal safety.

Body PartProtectionStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN166 (EU) or NIOSH (US) approved.[5]
Skin Chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][5]
Respiratory Use only in a well-ventilated area. If vapors or mists are generated, a respirator with a suitable filter (e.g., type ABEK (EN14387) respirator filter) is recommended.Follow OSHA's respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

4.1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • PPE Inspection: Before starting any work, inspect all PPE for integrity. Do not use damaged gloves or other compromised protective gear.[2]

4.2. Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as detailed in the PPE table above.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][3]

  • No Consumption: Do not eat, drink, or smoke in the area where the chemical is being handled.[2][5]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][5]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2][3][5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][3][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[1][5]
Spill Evacuate personnel to a safe area. Ensure adequate ventilation. Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[3][6]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container.

  • Container Disposal: Dispose of the contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not empty into drains.[3][5]

  • Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads) should also be treated as hazardous waste and disposed of accordingly.

Storage

Proper storage is crucial to maintain the chemical's stability and prevent accidental release.

  • Store in a tightly closed container.[3][5]

  • Keep in a dry, cool, and well-ventilated place.[1][5]

  • Store away from incompatible materials.[5]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for safe chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.